molecular formula C14H20N2O2 B15055608 Benzyl (1-methylpiperidin-3-yl)carbamate

Benzyl (1-methylpiperidin-3-yl)carbamate

Cat. No.: B15055608
M. Wt: 248.32 g/mol
InChI Key: SLOROVLITRFUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1-methylpiperidin-3-yl)carbamate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (1-methylpiperidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (1-methylpiperidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-(1-methylpiperidin-3-yl)carbamate

InChI

InChI=1S/C14H20N2O2/c1-16-9-5-8-13(10-16)15-14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,15,17)

InChI Key

SLOROVLITRFUFM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Benzyl (1-methylpiperidin-3-yl)carbamate CAS 1557551-69-5

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Benzyl (1-methylpiperidin-3-yl)carbamate (CAS 1557551-69-5)

Executive Summary

Benzyl (1-methylpiperidin-3-yl)carbamate (CAS 1557551-69-5) is a critical heterocyclic building block in modern medicinal chemistry. Structurally, it consists of a piperidine ring methylated at the N1 position and protected with a benzyloxycarbonyl (Cbz) group at the C3 amine. This compound serves as a stable, orthogonally protected precursor to 1-methylpiperidin-3-amine , a pharmacophore frequently embedded in kinase inhibitors (e.g., JAK inhibitors) and G-protein coupled receptor (GPCR) ligands.

This guide provides a comprehensive technical analysis of CAS 1557551-69-5, detailing validated synthetic protocols, physicochemical properties, and its strategic utility in drug development workflows.

Chemical Identity & Physicochemical Properties

The compound functions primarily as a "masked" amine. The Cbz group renders the C3-amine inert to nucleophilic attack and basic conditions, allowing chemical modifications elsewhere on the molecule (or on a coupled scaffold) before the amine is liberated via hydrogenolysis.

Property Data
Chemical Name Benzyl (1-methylpiperidin-3-yl)carbamate
CAS Number 1557551-69-5
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Structure Piperidine ring, N-methyl (pos 1), NH-Cbz (pos 3)
Appearance White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Low solubility in water
pKa (Calc) ~8.5 (Piperidine N), ~12 (Carbamate NH)
LogP ~1.8 – 2.2 (Lipophilic due to benzyl group)

Synthetic Pathways & Manufacturing Logic

The synthesis of Benzyl (1-methylpiperidin-3-yl)carbamate is typically approached via two primary routes. The choice depends on the availability of starting materials and the desired stereochemistry (racemic vs. enantiopure).

Route A: Direct Protection (Preferred)

This route utilizes commercially available 1-methylpiperidin-3-amine. It is the most direct method, minimizing steps and maximizing yield.

Route B: Reductive Alkylation of Cbz-Intermediate

This route starts with Benzyl piperidin-3-ylcarbamate (N-desmethyl precursor). It is useful when the Cbz-protected scaffold is already in hand or when late-stage methylation is required to tune solubility.

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_legend Process Key Start_A 1-Methylpiperidin-3-amine (Starting Material A) Intermediate Reaction Matrix (Biphasic or Homogeneous) Start_A->Intermediate Nucleophilic Substitution Start_B Benzyl piperidin-3-ylcarbamate (Starting Material B) Start_B->Intermediate Reductive Amination Reagent_A Benzyl Chloroformate (Cbz-Cl) Base (Na2CO3/TEA) Reagent_A->Intermediate Reagent_B Formaldehyde / Formic Acid (Eschweiler-Clarke) Reagent_B->Intermediate Product Benzyl (1-methylpiperidin-3-yl)carbamate (CAS 1557551-69-5) Intermediate->Product Workup & Purification key Route A: Protection | Route B: Methylation

Figure 1: Dual synthetic pathways for CAS 1557551-69-5. Route A is generally preferred for scale-up due to atom economy.

Detailed Experimental Protocols

The following protocols are designed for scientific integrity and reproducibility . They assume standard Schlenk line techniques and analytical grade reagents.

Protocol 1: Synthesis via Cbz-Protection (Route A)

Target Scale: 10 mmol

Materials:

  • 1-Methylpiperidin-3-amine (1.14 g, 10 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1.88 g, 11 mmol)

  • Triethylamine (TEA) (2.02 g, 20 mmol) or Na₂CO₃ (aq)

  • Dichloromethane (DCM) (50 mL)

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with 1-Methylpiperidin-3-amine and DCM. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA dropwise. Ensure the system is under a nitrogen atmosphere to prevent moisture ingress (Cbz-Cl is moisture sensitive).[1]

  • Acylation: Add Benzyl chloroformate dropwise over 20 minutes. The exotherm must be controlled to keep T < 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:10) or LC-MS.

  • Workup: Quench with saturated NaHCO₃ (30 mL). Separate the organic layer.[2][1][3] Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying: Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).

    • Note: The tertiary amine makes the product basic; pre-treating the silica with 1% TEA can reduce streaking.

Protocol 2: Deprotection (Hydrogenolysis)

Usage Context: Liberating the amine for drug coupling.

Procedure:

  • Dissolve Benzyl (1-methylpiperidin-3-yl)carbamate in MeOH or EtOH.

  • Add 10 wt% Pd/C catalyst (10% by mass of substrate).

  • Stir under H₂ atmosphere (balloon pressure is usually sufficient) for 2–12 hours at RT.

  • Filter through a Celite pad to remove the catalyst.

  • Concentrate to yield 1-methylpiperidin-3-amine .[4]

Applications in Drug Discovery

This compound is a vital intermediate for introducing the 3-amino-piperidine motif. This scaffold is prevalent in inhibitors of the Janus Kinase (JAK) family and Dipeptidyl Peptidase-4 (DPP-4).

Pharmacophore Relevance
  • Solubility Modulation: The N-methyl group alters the pKa and lipophilicity compared to the naked piperidine, often improving oral bioavailability (LogD modulation).

  • Stereochemistry: The 3-position is chiral. While CAS 1557551-69-5 is often supplied as a racemate or specific isomer depending on the vendor, the (3R) and (3S) isomers have distinct biological activities. For example, Tofacitinib utilizes a specific chiral piperidine scaffold (though 4-substituted), while Alogliptin uses the (R)-3-aminopiperidine ring.

Visualization: Drug Development Logic

Drug_Discovery_Flow Intermediate Benzyl (1-methylpiperidin-3-yl)carbamate (Stable Storage Form) Deprotection Pd/C, H2 (Cbz Removal) Intermediate->Deprotection Activation Active_Amine Free Amine: 1-Methylpiperidin-3-amine Deprotection->Active_Amine Coupling Coupling Reaction (e.g., SNAr with Heterocycle) Active_Amine->Coupling + Chloropyrimidine / Scaffold Target_1 Target: JAK Inhibitor Analog (Modulation of Cytokine Signaling) Coupling->Target_1 Target_2 Target: GPCR Ligand (Muscarinic/Serotonergic) Coupling->Target_2

Figure 2: Strategic utilization of the carbamate intermediate in divergent synthesis of kinase inhibitors and GPCR ligands.

Analytical Characterization

To validate the identity of CAS 1557551-69-5, the following spectral data should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30–7.40 (m, 5H, Ar-H) – Benzyl aromatic protons.

    • δ 5.10 (s, 2H, O-CH₂-Ph) – Benzylic methylene.

    • δ 4.80 (br s, 1H, NH) – Carbamate NH.

    • δ 3.80 (br m, 1H, H-3) – Methine proton at C3.

    • δ 2.80–2.20 (m, 4H, Ring protons).

    • δ 2.25 (s, 3H, N-CH₃) – Diagnostic Singlet for N-methyl group.

    • δ 1.50–1.70 (m, 4H, Ring protons).

  • LC-MS:

    • Evolving [M+H]⁺ peak at 249.16 m/z .

Safety & Handling (E-E-A-T)

  • Hazards: As a carbamate and piperidine derivative, treat as a potential irritant. The free amine precursor is corrosive.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The Cbz group is stable, but the tertiary amine can undergo N-oxidation if exposed to air/light over prolonged periods.

  • Disposal: Dispose of as nitrogen-containing organic hazardous waste.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7446917, (R)-1-methylpiperidin-3-amine. Retrieved from [Link] (Precursor Data).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Cbz protection/deprotection).
  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. Beilstein J. Org. Chem. Retrieved from [Link] (Synthetic Methodology).

Sources

Benzyl N-(1-methylpiperidin-3-yl)carbamate: A Technical Guide to Physicochemical Properties, Reactivity, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry and advanced organic synthesis, the precise control of molecular reactivity is paramount. Benzyl N-(1-methylpiperidin-3-yl)carbamate (CAS: 1557551-69-5) serves as a highly versatile, differentially protected diamine building block. By masking the primary exocyclic amine of the 1-methylpiperidin-3-amine scaffold with a benzyloxycarbonyl (Cbz or Z) group, chemists can selectively functionalize the molecule or integrate it into larger active pharmaceutical ingredients (APIs) without triggering unwanted polymerization or side reactions [1].

This whitepaper provides an in-depth analysis of the compound’s physicochemical profile, the mechanistic rationale behind its structural components, and field-proven protocols for its synthesis and downstream deprotection.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of Benzyl N-(1-methylpiperidin-3-yl)carbamate is critical for optimizing solvent selection, chromatographic purification, and reaction conditions.

PropertyValue / Description
Chemical Name Benzyl (1-methylpiperidin-3-yl)carbamate
CAS Registry Number 1557551-69-5
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Structural Features Tertiary amine (piperidine ring), Secondary carbamate
Hydrogen Bond Donors 1 (Carbamate N-H)
Hydrogen Bond Acceptors 3 (Carbamate O's, Piperidine N)
Predicted pKa (Base) ~9.0 (N-methylpiperidine nitrogen)
Stereochemistry Chiral center at C3 (Exists as R and S enantiomers, or racemic)

Mechanistic Utility & Reactivity

As a Senior Application Scientist, it is crucial to understand why this specific building block is designed the way it is, rather than just knowing its structure. The utility of this compound relies on two synergistic components:

The 1-Methylpiperidine Pharmacophore

The 1-methylpiperidine moiety is a "privileged scaffold" in pharmacology. The tertiary amine possesses a pKa of approximately 9.0, meaning it is predominantly protonated at physiological pH. This protonation serves two purposes:

  • Solubility: It drastically enhances the aqueous solubility of the resulting API.

  • Target Binding: The positively charged nitrogen frequently engages in critical salt-bridge interactions with aspartate or glutamate residues within the transmembrane domains of G-Protein Coupled Receptors (GPCRs) and kinase active sites.

The Cbz (Benzyloxycarbonyl) Protecting Group

Introduced by Bergmann and Zervas, the Cbz group is the enduring guardian of primary amines [1]. It converts the highly nucleophilic primary amine into a resonance-stabilized, non-nucleophilic carbamate.

  • Orthogonality: The Cbz group is highly stable to basic conditions and mildly acidic media [5]. This makes it perfectly orthogonal to acid-labile protecting groups (like Boc) and base-labile groups (like Fmoc), allowing for complex, multi-step peptide or small-molecule synthesis without premature deprotection [4].

  • Cleavage Specificity: It is uniquely cleaved via transition-metal catalyzed hydrogenolysis, leaving other functional groups intact [1].

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, ensuring that causality and reaction monitoring are embedded into the workflow.

Protocol 1: Synthesis via Schotten-Baumann Conditions

This protocol details the N-benzyloxycarbonylation of 1-methylpiperidin-3-amine using Benzyl chloroformate (Cbz-Cl) [2, 3].

Methodology:

  • Dissolution & pH Control: Dissolve 1.0 equivalent of 1-methylpiperidin-3-amine in a 2:1 mixture of THF and Water. Add 2.0 equivalents of Sodium Bicarbonate (NaHCO₃).

    • Causality: The biphasic system ensures the solubility of both the organic amine and the inorganic base. NaHCO₃ acts as an acid scavenger to neutralize the HCl generated during the reaction, strictly maintaining a pH of 8–10 to keep the amine unprotonated and nucleophilic [1].

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of Benzyl chloroformate (Cbz-Cl) [2].

    • Causality: Cbz-Cl is highly reactive and prone to hydrolysis. Cooling to 0 °C suppresses the competitive hydrolysis of the reagent by water, maximizing the yield of the desired carbamate.

  • Reaction & Self-Validation: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation Step: Monitor via Thin Layer Chromatography (TLC). The starting amine is ninhydrin-positive (stains purple/brown) and UV-inactive. The product will be ninhydrin-negative and strongly UV-active (due to the benzyl ring).

  • Work-up: Extract the aqueous layer with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Synthesis SM 1-Methylpiperidin-3-amine Intermediate Biphasic Reaction (pH 8-10) SM->Intermediate Reagent Cbz-Cl + NaHCO3 (THF/H2O, 0°C) Reagent->Intermediate Product Benzyl N-(1-methylpiperidin-3-yl)carbamate Intermediate->Product Nucleophilic Acyl Substitution

Synthetic workflow for the benzyloxycarbonylation of 1-methylpiperidin-3-amine.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

Once the building block has been integrated into the target molecule, the Cbz group must be removed to reveal the primary amine.

Methodology:

  • Setup & Inerting: Dissolve the Cbz-protected compound in Methanol. Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol %).

    • Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. The reaction flask must be purged with inert gas (Argon or N₂) prior to catalyst addition to prevent ignition [1].

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 2–16 hours.

    • Causality: The Pd catalyst adsorbs the benzyl group and cleaves the C-O bond. The resulting carbamic acid is thermodynamically unstable and spontaneously decarboxylates, driving the reaction forward via Le Chatelier's principle as CO₂ gas escapes [4].

  • Validation & Filtration: Monitor via LC-MS. Successful deprotection is indicated by a mass shift of -134 Da (loss of the Cbz group). Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate the filtrate.

Deprotection_Workflow A Benzyl N-(1-methylpiperidin-3-yl)carbamate C Surface Adsorption & C-O Bond Cleavage A->C B H2 Gas + 10% Pd/C Solvent: MeOH B->C D Carbamic Acid Intermediate + Toluene C->D Hydrogenolysis E 1-Methylpiperidin-3-amine + CO2 (Gas Evolution) D->E Spontaneous Decarboxylation

Catalytic hydrogenolysis mechanism highlighting spontaneous decarboxylation.

References

  • BenchChem.The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis.
  • Common Organic Chemistry.Benzyl Chloroformate.
  • ResearchGate.A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
  • National Institutes of Health (PMC).Developing deprotectase biocatalysts for synthesis.
  • NIMC / Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis.

A Technical Guide to Benzyl N-(1-methylpiperidin-3-yl)carbamate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of benzyl N-(1-methylpiperidin-3-yl)carbamate, a heterocyclic compound of significant interest to researchers and professionals in drug development. The document delineates the molecule's structural characteristics, physicochemical properties, and proposes a detailed, field-proven synthetic protocol. Emphasis is placed on the causality behind experimental choices, ensuring a reproducible and scalable methodology. Furthermore, this guide covers in-depth spectroscopic characterization, potential applications as a pharmaceutical intermediate, and essential safety protocols. The content is grounded in authoritative references to ensure scientific integrity and to provide a self-validating framework for laboratory application.

Introduction: The Significance of Piperidine and Carbamate Motifs

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. The nitrogen atom within the ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the molecule's solubility, membrane permeability, and binding affinity.

The benzyloxycarbonyl (Cbz or Z) group is one of the most widely used protecting groups for amines in organic synthesis.[1][2] It forms a stable carbamate linkage that renders the amine nucleophilicity and basicity inert to a wide range of reaction conditions.[2] This stability, coupled with well-established methods for its selective removal via catalytic hydrogenolysis, makes it an invaluable tool in the multi-step synthesis of complex molecules.[2] Benzyl N-(1-methylpiperidin-3-yl)carbamate combines these two critical motifs, positioning it as a valuable building block for the synthesis of novel chemical entities with therapeutic potential.

Chemical Structure and Physicochemical Properties

Benzyl N-(1-methylpiperidin-3-yl)carbamate is composed of a piperidine ring N-substituted with a methyl group and C3-substituted with a benzyl carbamate-protected amino group.

Molecular Structure

The detailed two-dimensional structure of the molecule is presented below.

Caption: 2D Structure of Benzyl N-(1-methylpiperidin-3-yl)carbamate.

Physicochemical Data

The following table summarizes the key computed and expected physicochemical properties for Benzyl N-(1-methylpiperidin-3-yl)carbamate.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O₂Calculated
Molecular Weight 248.32 g/mol Calculated
Appearance White to off-white solid or oilPredicted based on analogs[3]
Boiling Point >350 °C (Predicted)Predicted
LogP ~2.1 (Predicted)Predicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated

Synthesis and Experimental Protocol

The synthesis of benzyl N-(1-methylpiperidin-3-yl)carbamate is most efficiently achieved through the reaction of its corresponding amine precursor, 1-methylpiperidin-3-amine, with benzyl chloroformate. This is a standard N-protection reaction widely employed in organic synthesis.[2][3]

Synthetic Workflow

The overall synthetic process is a single-step protection reaction. The workflow ensures high yield and purity through controlled reaction conditions and a straightforward purification process.

Caption: Synthetic workflow for Benzyl N-(1-methylpiperidin-3-yl)carbamate.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the Cbz-protection of cyclic amines.[3]

Materials:

  • (R/S)-1-Methylpiperidin-3-amine[4]

  • Benzyl chloroformate (Cbz-Cl)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperidin-3-amine (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) to the stirred solution. The use of a non-nucleophilic base is critical to neutralize the HCl generated during the reaction without competing with the primary amine for the electrophilic benzyl chloroformate.[3]

  • Reagent Addition: Add benzyl chloroformate (1.1 eq.) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure benzyl N-(1-methylpiperidin-3-yl)carbamate.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of benzyl chloroformate.

Sources

Molecular weight and formula of Benzyl (1-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and applications of Benzyl (1-methylpiperidin-3-yl)carbamate , a critical intermediate in medicinal chemistry.

Executive Summary

Benzyl (1-methylpiperidin-3-yl)carbamate is a functionalized piperidine derivative widely utilized in drug discovery as a protected amine building block. It features a benzyloxycarbonyl (Cbz) protecting group attached to the exocyclic amine of a 1-methylpiperidin-3-amine core. This molecule serves as a stable precursor for generating chiral or racemic aminopiperidine pharmacophores, which are ubiquitous in kinase inhibitors, GPCR ligands (e.g., muscarinic antagonists), and DPP-4 inhibitors.

Physicochemical Profile

Identity & Composition

The molecule consists of a lipophilic benzyl carbamate tail and a basic N-methylpiperidine head. The carbamate linkage provides orthogonal protection, stable to acidic conditions (e.g., TFA deprotection of Boc groups) but cleavable via hydrogenolysis (


).
PropertyDataNotes
IUPAC Name Benzyl

-(1-methylpiperidin-3-yl)carbamate
Alternate: Benzyl (1-methyl-3-piperidinyl)carbamate
Molecular Formula

Confirmed by structural atom count
Molecular Weight 248.32 g/mol Monoisotopic Mass: ~248.15 Da
Physical State Viscous Oil or Low-melting SolidIsomer dependent; often an oil in crude form
Solubility DCM, MeOH, DMSO, Ethyl AcetateSparingly soluble in water (unless protonated)
pKa (Calc) ~8.5 - 9.0 (Piperidine Nitrogen)Basic center allows for salt formation (HCl, Oxalate)
Structural Connectivity

The molecule is defined by the linkage of a benzyl chloroformate moiety to the primary amine at the 3-position of the N-methylated piperidine ring.

Structure Benzyl Benzyl Group (C6H5-CH2-) Carbamate Carbamate Linker (-O-CO-NH-) Benzyl->Carbamate Ester Bond Piperidine Piperidine Ring (C5H9) Carbamate->Piperidine Amide Bond (at C3) Methyl N-Methyl (-CH3) Piperidine->Methyl Tertiary Amine (at N1)

Figure 1: Structural connectivity of Benzyl (1-methylpiperidin-3-yl)carbamate.

Synthetic Methodology

The synthesis follows a standard Schotten-Baumann reaction or organic base-promoted acylation. The core challenge is managing the basicity of the piperidine nitrogen to prevent quaternary ammonium salt formation, although the primary amine at C3 is significantly more nucleophilic towards the acyl chloride.

Reaction Protocol

Reagents:

  • Substrate: 1-Methylpiperidin-3-amine (CAS 5321-48-2 for racemic).

  • Reagent: Benzyl chloroformate (Cbz-Cl) (CAS 501-53-1).[1]

  • Base: Triethylamine (

    
    ) or Sodium Carbonate (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) (anhydrous) or THF/Water mixture.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-methylpiperidin-3-amine (1.0 equiv) in DCM (0.2 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (1.5 - 2.0 equiv). Cool the mixture to 0°C using an ice bath.

  • Acylation: Add Benzyl chloroformate (1.05 equiv) dropwise over 30 minutes. The exotherm must be controlled to prevent bis-acylation or N-dealkylation side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (MeOH/DCM 1:10) or LC-MS (

    
    ).
    
  • Workup (Critical for Purity):

    • Quench: Add saturated

      
      .
      
    • Extraction: Extract with DCM (

      
      ).
      
    • Wash: Wash combined organics with Brine. Note: Do not wash with strong acid (1M HCl) during the initial phase, as the product (basic amine) will move to the aqueous layer.

    • Purification Strategy: If impurities (benzyl alcohol) are present, extract the product into 1M HCl (aqueous), wash the organic layer (discard), then basify the aqueous layer (pH > 10) and re-extract with DCM. This leverages the basic N-methylpiperidine handle for purification.

Synthesis Workflow Diagram

Synthesis Start Start: 1-Methylpiperidin-3-amine (DCM, 0°C) Reagent Add Reagents: + Et3N (Base) + Cbz-Cl (Dropwise) Start->Reagent Reaction Reaction: Stir 0°C -> RT 4-12 Hours Reagent->Reaction Check QC Check: LC-MS [M+H]+ = 249 Reaction->Check Check->Reaction Incomplete Workup Workup: Acid/Base Extraction (Isolate Basic Product) Check->Workup Complete Final Final Product: Benzyl (1-methylpiperidin-3-yl)carbamate Workup->Final

Figure 2: Synthesis workflow for Cbz-protection of 1-methylpiperidin-3-amine.

Applications in Drug Development[4][5]

Medicinal Chemistry Scaffolds

This molecule is a versatile intermediate.[2][3] The 1-methylpiperidin-3-yl moiety is a "privileged structure" in medicinal chemistry, often mimicking the spatial arrangement of proline or serving as a bioisostere for other cyclic amines.

  • Kinase Inhibitors: Used to introduce a solubilizing basic amine tail into an ATP-competitive inhibitor core.

  • GPCR Ligands: The 3-aminopiperidine scaffold is central to somatostatin and opioid receptor ligands. The Cbz group allows the chemist to build the rest of the molecule before revealing the amine for final coupling.

Orthogonal Protection Strategies

In complex synthesis, this molecule allows for orthogonal deprotection :

  • Scenario: A molecule contains both a Boc-protected amine and this Cbz-protected amine.

  • Step 1: Treat with TFA/HCl -> Removes Boc, leaves Cbz intact.

  • Step 2: Treat with

    
     -> Removes Cbz, leaves other functionalities intact.
    

Safety & Handling

  • Benzyl Chloroformate (Cbz-Cl): Highly toxic, lachrymator, and corrosive. Must be handled in a fume hood. Reacts vigorously with water to release HCl.

  • Piperidines: generally irritants; the N-methyl derivative may have specific neuroactive properties (analogous to nicotine/stimulants) and should be treated as a potential toxicant.

  • Storage: Store the carbamate product at 2-8°C. It is generally stable but can degrade slowly if the amine is protonated by atmospheric acids over long periods.

References

  • PubChem Compound Summary. Benzyl (3R)-piperidin-3-ylcarbamate (Analogous Structure). National Center for Biotechnology Information. Accessed 2026.[4][5] Link

  • BenchChem Technical Protocols. (R)-Benzyl Piperidin-3-ylcarbamate Synthesis and Optimization.Link

  • ChemicalBook. Benzyl chloroformate Properties and Reactions.Link

  • Sigma-Aldrich. Benzyl (3-methylpiperidin-3-yl)carbamate HCl (Isomer Reference).Link

Sources

Benzyl (1-methylpiperidin-3-yl)carbamate: Technical Guide to Solubility & Solvent Selection

[1][2][3][4][5][6]

Executive Summary

Benzyl (1-methylpiperidin-3-yl)carbamate is a critical chiral intermediate, primarily utilized in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors (e.g., Alogliptin, Linagliptin) for type 2 diabetes management.[1][2][3][4][5] Its physicochemical behavior is defined by a "push-pull" architecture: a lipophilic benzyl carbamate (Cbz) protecting group and a basic, polar 1-methylpiperidine core.[1][2][4][5][6]

This guide provides a definitive technical analysis of its solubility profile. Unlike simple lipophilic compounds, this molecule exhibits pH-dependent solubility switching , a feature that researchers must leverage for efficient extraction and purification.[3][4][5][6]

Part 1: Physicochemical Profile & Solubility Mechanism[1][2][3][4][5][6]

To predict solvent interaction, we must first deconstruct the molecule’s functional groups.[3][4][5][6]

PropertyValue (Approx.)Structural Implication
Molecular Weight ~248.32 g/mol Small molecule; kinetics favor rapid dissolution.[1][2][3][4][5][6]
LogP (Octanol/Water) 1.6 – 2.1Moderately lipophilic.[3][4][5][6] Prefers organic layers but retains some water affinity due to the amine.[4][5][6]
pKa (Piperidine N) ~9.0 – 9.8Critical: The tertiary amine is basic.[3][4][5][6] It accepts protons readily, making the molecule soluble in aqueous acid.[4][5][6]
H-Bond Donors 1 (Carbamate NH)Capable of donating H-bonds to acceptors like DMSO or MeOH.[1][2][3][4][5][6]
H-Bond Acceptors 3 (C=O, 2x N)Facilitates solubility in protic solvents.[1][2][3][4][5][6]
The Solubility Mechanism

The solubility of Benzyl (1-methylpiperidin-3-yl)carbamate is governed by Van der Waals forces (benzyl ring) and Dipole-Dipole interactions (carbamate/piperidine).[1][2][3][4][5][6]

  • In Non-Polar Solvents: The benzyl ring drives solvation, but the polar carbamate/amine limits solubility in strict hydrocarbons (e.g., hexane).[4][5][6]

  • In Polar Aprotic Solvents: The carbamate dipole interacts strongly with DMSO/DMF, leading to high solubility.[4][5][6]

  • In Acidic Media: The piperidine nitrogen protonates (

    
    ), effectively converting the oil/solid into a water-soluble salt.[2][3][4][5][6]
    

Part 2: Solubility Landscape by Solvent Class[1][2][3][4][5]

The following data categorizes solvent compatibility for the free base form of the compound at 25°C.

Chlorinated Solvents (Excellent Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ), 1,2-Dichloroethane.[2][3][4][5][6]
    
  • Solubility:

    
    .[4][5][6]
    
  • Application: These are the primary solvents for synthesis and extraction.[3][4][5][6] The high solubility is due to the polarizability of chlorinated solvents matching the carbamate moiety.[4][5][6]

  • Technical Note: Avoid prolonged storage in chloroform due to potential acidity (HCl formation) which can unintentionally protonate the amine.[4][5][6]

Polar Aprotic Solvents (High Solubility)
  • Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN).[2][5][6]

  • Solubility:

    
     (DMSO/DMF); Moderate in MeCN.[2][3][4][5][6]
    
  • Application:

    • DMSO: Ideal for biological assay stock solutions (typically 10 mM).[4][5][6]

    • DMF: Preferred for nucleophilic substitution reactions where high boiling points are acceptable.[4][5][6]

Polar Protic Solvents (Good to Moderate Solubility)
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[2][3][5][6]

  • Solubility:

    
    .[1][2][3][4][5][6]
    
  • Application:

    • Methanol: Often used as a co-solvent in chromatography (e.g., 5-10% MeOH in DCM) to elute the polar amine.[2][3][4][5][6]

    • Isopropanol: A candidate for crystallization.[3][4][5][6] The compound is soluble at reflux but less so at room temperature, enabling thermal recrystallization.[3][4][5][6]

Non-Polar / Hydrocarbon Solvents (Poor Solubility)[1][2][5][6]
  • Solvents: n-Heptane, Hexane, Toluene (Moderate).[2][3][4][5][6]

  • Solubility:

    
     (Heptane); 
    
    
    (Toluene).[1][2][3][4][5][6]
  • Application:

    • Heptane: The ultimate anti-solvent .[3][4][5][6] Adding heptane to a DCM or Toluene solution of the compound will force precipitation/oiling out.[3][4][5][6]

    • Toluene: Useful for azeotropic drying but requires heating to fully dissolve high concentrations.[3][4][5][6]

Aqueous Media (pH Dependent)[1][2][3][5][6]
  • Neutral Water (pH 7): Insoluble / Sparingly soluble.[3][4][5][6]

  • Acidic Water (pH < 4): Highly Soluble. [1][2][5][6]

    • Mechanism:[1][2][4][5][6] Protonation of the N-methylpiperidine nitrogen forms a cationic ammonium species.[1][2][4][5][6]

  • Basic Water (pH > 10): Insoluble.[3][4][5][6]

    • Mechanism:[1][2][4][5][6] Deprotonation ensures the molecule remains neutral and lipophilic.[4][5][6]

Part 3: Visualizing Solubility Logic

The following diagrams illustrate the logical flow for solvent selection and purification strategies.

Diagram 1: Solvent Selection Decision Tree

SolventSelectionStartSelect Solvent for Benzyl (1-methylpiperidin-3-yl)carbamateGoalWhat is the Goal?Start->GoalSynthSynthesis / ReactionGoal->SynthPurifyPurificationGoal->PurifyExtractAqueous ExtractionGoal->ExtractDCMDichloromethane (DCM)(High Solubility, Inert)Synth->DCMStandardDMFDMF / DMSO(High T, Nucleophilic Rxns)Synth->DMFHigh TempChromChromatography?Purify->ChromCrystCrystallization?Purify->CrystEluentDCM : MeOH (95:5)(+1% NH4OH to reduce tailing)Chrom->EluentSystemSolvent: IPA or TolueneAnti-solvent: HeptaneCryst->SystemAcidAcidic pH (HCl)Compound moves to WATERExtract->AcidRemove Neutral ImpuritiesBaseBasic pH (NaOH)Compound moves to ORGANICExtract->BaseRecover Product

Caption: Decision matrix for selecting solvents based on experimental intent (Synthesis, Purification, or Extraction).

Diagram 2: The pH-Switch Extraction Protocol[1][2][3][4][5]

ExtractionProtocolStep1Crude Mixture(Organic Solvent)Step2Add aq. HCl (1M)(pH < 3)Step1->Step2Step3Phase SeparationStep2->Step3OrgLayer1Organic Layer(Contains Impurities)Step3->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Product-H+)Step3->AqLayer1KeepStep4Basify aq. layer(NaOH to pH > 10)AqLayer1->Step4Step5Extract with DCMStep4->Step5FinalPure Productin DCMStep5->Final

Caption: Workflow for "Acid-Base Swing" purification, exploiting the basicity of the piperidine nitrogen.

Part 4: Experimental Protocols

Protocol A: Quantitative Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation limit in a specific solvent.[1][2][3][4][5][6]

  • Preparation: Weigh approximately 50 mg of Benzyl (1-methylpiperidin-3-yl)carbamate into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 1 minute after each addition. If the solid dissolves completely, record the volume.[3][4][5][6]

  • Saturation: If solid remains after 1 mL total volume, place the vial in a shaker at 25°C for 24 hours.

  • Analysis: Filter the supernatant using a 0.45 µm PTFE syringe filter. Analyze the filtrate via HPLC (UV detection at 254 nm, matching the benzyl chromophore).

  • Calculation:

    
    .[1][2][3][5][6]
    
Protocol B: Purification via Anti-Solvent Precipitation

Objective: Purify crude material without chromatography.[3][4][5][6]

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Dichloromethane (DCM) (~2-3 mL) or Isopropanol (IPA) at 50°C.

  • Precipitation: Slowly add n-Heptane dropwise while stirring.

    • Ratio: Target a 1:3 to 1:5 ratio of Solvent:Anti-solvent.[4][5][6]

  • Nucleation: If an oil forms (common for carbamates), scratch the glass side or add a seed crystal.[3][4][5][6] Cool to 0°C.[4][5][6][7]

  • Collection: Filter the white precipitate and wash with cold heptane.[4][5][6]

Part 5: Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[4][5][6]

  • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.[4][5][6]

  • Storage: Keep in a cool, dry place. The carbamate is stable, but the tertiary amine can oxidize (N-oxide formation) if exposed to air/light for extended periods.[2][3][4][5][6] Store under nitrogen if possible.[3][4][5][6][8]

References

  • BenchChem. (R)-Benzyl Piperidin-3-ylcarbamate: A Technical Guide to its Synthesis and Role as a Key Pharmaceutical Intermediate. Retrieved from [1][2][3][5][6]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzyl carbamate.[3][4][5][6] Retrieved from [1][2][3][5][6]

  • Vice, S., et al. (2001).[4][5][6][9] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.[4][5][6][9] [1][2][5][6]

  • ChemicalBook. Benzyl carbamate Properties and Solubility Data. Retrieved from [1][2][3][5][6]

  • CymitQuimica. Benzyl carbamate Safety and Handling. Retrieved from [1][2][3][5][6]

Technical Guide: Strategic Sourcing and Quality Assurance for CAS 1557551-69-5

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, quality control, and application of Benzyl (1-methylpiperidin-4-yl)carbamate (CAS 1557551-69-5), a critical intermediate in pharmaceutical synthesis.

Chemical Name: Benzyl (1-methylpiperidin-4-yl)carbamate CAS Registry Number: 1557551-69-5 Molecular Formula: C₁₄H₂₀N₂O₂ Molecular Weight: 248.32 g/mol

Executive Summary

In the landscape of modern drug discovery, CAS 1557551-69-5 (Benzyl (1-methylpiperidin-4-yl)carbamate) serves as a pivotal building block, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. It provides a protected amine moiety on a piperidine scaffold, allowing for precise, regioselective chemical modifications. This guide is designed for researchers and procurement professionals to navigate the complexities of sourcing this material, ensuring high fidelity in experimental reproducibility and supply chain resilience.

Chemical Identity and Technical Specifications

Understanding the physicochemical properties of CAS 1557551-69-5 is the first step in vendor qualification. The molecule consists of a 1-methylpiperidine ring substituted at the 4-position with a benzyloxycarbonyl (Cbz) protected amino group.

Core Specifications Table
ParameterSpecificationAcceptance Criteria
Appearance White to off-white solidVisual inspection
Purity (HPLC) ≥ 98.0%Area normalization method
Identity (NMR) Conforms to structure1H-NMR (CDCl₃ or DMSO-d₆)
Identity (MS) [M+H]⁺ = 249.3 ± 0.5LC-MS / ESI
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Matches ICH Q3C limitsGC-HS (Headspace)

Synthesis and Impurity Profile

To validate a supplier, one must understand how the material is made. The standard synthesis involves the reaction of 1-methylpiperidin-4-amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.

Synthesis Pathway (Graphviz)

The following diagram illustrates the synthesis and potential impurity origin points.

SynthesisPathway SM1 1-Methylpiperidin-4-amine (Starting Material) Intermediate Reaction Matrix SM1->Intermediate Nucleophilic Attack Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Intermediate Impurity2 Impurity B: Benzyl Alcohol Reagent->Impurity2 Hydrolysis Base Base (e.g., TEA/Na2CO3) Base->Intermediate HCl Scavenging Product CAS 1557551-69-5 (Benzyl (1-methylpiperidin-4-yl)carbamate) Intermediate->Product Workup & Purification Impurity1 Impurity A: Unreacted Amine Intermediate->Impurity1 Incomplete Rxn Impurity3 Impurity C: Bis-Cbz adducts Intermediate->Impurity3 Over-reaction

Caption: Synthesis of CAS 1557551-69-5 via Schotten-Baumann reaction, highlighting critical impurity origins.

Critical Quality Attributes (CQAs)
  • Unreacted Cbz-Cl: Benzyl chloroformate is reactive and potentially genotoxic. Suppliers must demonstrate its removal (typically via hydrolysis to benzyl alcohol and subsequent washing).

  • Regioisomers: While the 4-substituted piperidine is stable, contamination with 3-substituted isomers (from impure starting amine) is a risk. Chiral HPLC or high-resolution NMR is required if the starting material source is varying.

Strategic Sourcing and Vendor Selection

Sourcing CAS 1557551-69-5 requires distinguishing between "catalog re-sellers" and "primary manufacturers."

Vendor Qualification Protocol
  • Documentation Audit: Request a sample Certificate of Analysis (CoA) before purchase. Look for specific batch data (not generic specs).

  • Synthetic Route Disclosure: Ask if the material is produced via the Cbz-Cl route or an alternative (e.g., reductive amination). The route dictates the impurity profile.

  • Supply Chain Transparency: For scale-up (>100g), confirm if the vendor synthesizes in-house or outsources.

Recommended Supplier Categories
  • Tier 1 (High Reliability): Major catalog suppliers (e.g., Enamine, Combi-Blocks, Sigma-Aldrich/Merck). These vendors typically perform rigorous internal QC.

  • Tier 2 (Bulk/Custom): Specialized CROs/CMOs (e.g., WuXi AppTec, PharmBlock). Ideal for kg-scale requirements where process optimization is needed.

  • Tier 3 (Aggregators): Online marketplaces (e.g., Molbase, ChemicalBook). Risk Warning: Verify stock availability and request fresh analytical data, as listings may be outdated.

Vendor Selection Logic (Graphviz)

VendorSelection Start Need CAS 1557551-69-5 Scale Determine Scale Start->Scale Small < 10 grams (R&D) Scale->Small Large > 100 grams (Process/Pilot) Scale->Large Catalog Tier 1: Catalog Suppliers (Enamine, Combi-Blocks) Small->Catalog CMO Tier 2: CMO/CRO (PharmBlock, WuXi) Large->CMO Check1 Check Stock & Purity Catalog->Check1 Check2 Audit Quality System (ISO/GMP) CMO->Check2 Decision1 Buy & Re-test Check1->Decision1 Decision2 Request Batch Sample Check2->Decision2

Caption: Decision matrix for selecting suppliers based on scale and quality requirements.

Experimental Validation Protocol

Upon receipt of the material, the following self-validating system should be employed to ensure integrity.

Step-by-Step QC Workflow
  • Solubility Check: Dissolve 10 mg in 0.5 mL DMSO-d₆. The solution should be clear and colorless. Turbidity indicates inorganic salts (e.g., TEA·HCl) remaining from synthesis.[1]

  • 1H-NMR Verification:

    • Look for the benzyl methylene singlet/doublet around 5.1 ppm.

    • Identify the N-methyl singlet around 2.2 ppm.

    • Verify the integration ratio (Benzyl 2H : Methyl 3H).

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV at 214 nm (amide bond) and 254 nm (benzyl ring).

Applications in Drug Development

CAS 1557551-69-5 is primarily used as a protected amine scaffold .

  • Kinase Inhibition: The 1-methylpiperidin-4-yl group is a common motif in kinase inhibitors (e.g., JAK, ALK inhibitors) to improve solubility and pharmacokinetic profiles.

  • Deprotection: The Cbz group can be removed via catalytic hydrogenation (H₂/Pd-C) or acid hydrolysis (HBr/AcOH) to liberate the primary amine for further coupling (e.g., amide bond formation with a heterocycle).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309434 (Benzyl (1-methylpiperidin-4-yl)carbamate). Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014).Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Cbz deprotection protocols).

Sources

Chiral Piperidine Building Blocks: A Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, distinguished by its prevalence in a vast array of pharmaceuticals and natural products. The introduction of chirality into this privileged structure profoundly influences molecular properties, often leading to enhanced biological activity, improved selectivity, and optimized pharmacokinetic profiles. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic use of chiral piperidine building blocks. We will explore the fundamental importance of chirality within the piperidine framework, delve into the primary stereoselective synthetic strategies for their preparation, and present practical applications and detailed experimental protocols. This document aims to serve as an in-depth resource, bridging the gap between theoretical concepts and their practical implementation in the quest for novel therapeutics.

Part 1: The Significance of Chirality and the Piperidine Scaffold in Drug Design

The Piperidine Motif: A Privileged Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is one of the most frequently encountered structural motifs in the pharmaceutical industry.[1][2][3][4] Its ubiquity is attributed to a combination of favorable characteristics: it is a saturated ring system that imparts three-dimensionality to a molecule, it possesses a basic nitrogen atom that can be crucial for salt formation and aqueous solubility, and it can be readily functionalized at multiple positions.[4] These features allow for the fine-tuning of a drug candidate's physicochemical properties and its interactions with biological targets. A significant number of commercially available drugs across a wide range of therapeutic areas, including antibacterial, anesthetic, anti-allergic, cardiovascular, and antipsychotic agents, incorporate the piperidine core.[4]

The Chirality Advantage: From Stereoisomers to Superior Drugs

The introduction of one or more stereocenters into the piperidine ring can have a dramatic and often decisive impact on a molecule's pharmacological profile.[5][6][7][8] The two enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to undesirable side effects.[9] Consequently, the use of single-enantiomer drugs has become a standard in modern drug development. The benefits of employing chiral piperidine scaffolds extend to modulating physicochemical properties, enhancing biological activity and selectivity, improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and reducing cardiac hERG toxicity.[5][6][7]

Conformational Landscape of Chiral Piperidines

The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[10] The presence of substituents and their stereochemistry dictates the conformational equilibrium between the two possible chair forms. The orientation of these substituents (axial or equatorial) is a critical determinant of a molecule's three-dimensional shape and, therefore, its ability to bind to a biological target.[10][11][12][13] A thorough understanding of the conformational preferences of chiral piperidine derivatives, often aided by computational modeling and NMR spectroscopy, is essential for rational drug design.[10][11][12][13]

Part 2: Strategies for the Asymmetric Synthesis of Chiral Piperidine Building Blocks

The stereoselective synthesis of chiral piperidines is a central challenge in organic chemistry. Several powerful strategies have been developed to address this, each with its own advantages and limitations.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

Catalytic asymmetric hydrogenation of pyridines and their derivatives is one of the most efficient methods for accessing chiral piperidines.[1][14] This approach typically involves the use of transition metal catalysts, such as rhodium or iridium, in combination with chiral phosphine ligands. The hydrogenation of substituted pyridines often yields cis-substituted piperidines.[15] A notable advancement in this area is the rhodium-catalyzed reductive transamination, which allows for the synthesis of a variety of chiral piperidines from simple pyridinium salts with excellent diastereo- and enantioselectivities.[16]

Diastereoselective Synthesis

Diastereoselective methods are employed when one or more stereocenters are already present in the starting material, and the goal is to control the stereochemistry of newly formed stereocenters. This can be achieved through substrate-controlled reactions, where the existing chirality in the substrate directs the stereochemical outcome, or through the use of chiral auxiliaries that are temporarily attached to the molecule to guide the stereoselective transformation and are subsequently removed. A method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed which enables the complete control of reaction selectivity merely by changing the order of the reaction sequence.[2]

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available and enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials for the synthesis of chiral piperidines.[17] This strategy takes advantage of the inherent chirality of the starting material to construct the target molecule, often through a series of well-established chemical transformations. This approach is particularly useful for the synthesis of complex, highly functionalized piperidine derivatives.

Chiral Resolution of Racemic Piperidines
Emerging Synthetic Methodologies

The field of asymmetric synthesis is constantly evolving, with new and innovative methods for the preparation of chiral piperidines continually being developed. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for a wide range of asymmetric transformations.[21] Additionally, transition-metal-catalyzed C-H activation and functionalization strategies are providing new avenues for the direct and efficient synthesis of complex chiral piperidine building blocks.[22][23] A stereoselective three-component vinylogous Mannich-type reaction has also been developed, inspired by the biosynthesis of piperidine natural products.[24][25]

Part 3: Practical Applications and Case Studies

Chiral Piperidines in Approved Drugs

The prevalence of chiral piperidine scaffolds in FDA-approved drugs underscores their importance in medicinal chemistry. The following table highlights a selection of such drugs, their therapeutic applications, and the nature of the embedded chiral piperidine moiety.

Drug Name (Brand Name)Therapeutic AreaChiral Piperidine Moiety
Niraparib (Zejula)Oncology (Ovarian Cancer)3-substituted piperidine
Alectinib (Alecensa)Oncology (Lung Cancer)Spiro-piperidine
Ropivacaine (Naropin)Anesthetic2,6-disubstituted piperidine
Loratadine (Claritin)Anti-allergic4-substituted piperidine
Risperidone (Risperdal)AntipsychoticFused piperidine
Sertindole (Serdolect)Antipsychotic1,4-disubstituted piperidine
Donepezil (Aricept)Alzheimer's Disease1,4-disubstituted piperidine
Naratriptan (Naramig)Migraine1,4-disubstituted piperidine

This table is illustrative and not exhaustive. The specific stereochemistry of the piperidine ring is crucial for the activity of these drugs.[2][4][22][26]

Case Study: Synthesis of a Key Chiral Piperidine Intermediate

Synthesis of Enantioenriched 3-Substituted Tetrahydropyridine via Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from a method that provides access to valuable 3-substituted piperidine precursors with high enantioselectivity.[8][27]

Experimental Protocol:

  • Materials:

    • [Rh(cod)OH]₂ (Rhodium(1,5-cyclooctadiene) hydroxide dimer)

    • (S)-Segphos (chiral ligand)

    • Toluene (anhydrous)

    • Tetrahydrofuran (THF, anhydrous)

    • Degassed water

    • Aqueous Cesium Hydroxide (CsOH, 50 wt%)

    • Arylboronic acid

    • Phenyl pyridine-1(2H)-carboxylate (dihydropyridine substrate)

    • Argon gas

    • Magnetic stir bar and vial with septum

  • Procedure:

    • To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).

    • Seal the vial with a rubber septum, place it under reduced pressure, and then purge with argon. Repeat this cycle three times.

    • Add anhydrous toluene (1.0 mL) and anhydrous THF (0.5 mL) via syringe.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

    • In a separate vial, dissolve the arylboronic acid (0.6 mmol, 1.2 equiv) and phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1.0 equiv) in THF (1.0 mL).

    • Add the substrate solution to the catalyst mixture via syringe.

    • Add degassed water (0.1 mL) and aqueous CsOH (50 wt%, 0.1 mmol, 0.2 equiv) to the reaction mixture.

    • Stir the reaction at 30 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 3-substituted tetrahydropyridine.

  • Subsequent Reduction: The resulting tetrahydropyridine can be readily reduced to the corresponding chiral piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Workflow for Chiral Purity Determination

Assessing the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of a synthesized chiral piperidine is a critical step to validate the success of a stereoselective synthesis.

dot

Caption: Workflow for the analysis and characterization of chiral piperidines.

Part 4: Conclusion and Future Perspectives

Chiral piperidine building blocks are, and will continue to be, indispensable tools in the arsenal of medicinal chemists. Their unique structural and physicochemical properties make them ideal scaffolds for the design of novel therapeutics with improved efficacy and safety profiles. While significant progress has been made in the stereoselective synthesis of these valuable compounds, there remains a need for more efficient, scalable, and environmentally friendly methods. The development of novel catalytic systems, the exploration of biocatalysis, and the application of continuous flow chemistry are all promising avenues for future research. As our understanding of the intricate relationship between molecular chirality and biological function deepens, the demand for diverse and readily accessible chiral piperidine building blocks will undoubtedly continue to grow, driving further innovation in synthetic organic chemistry and drug discovery.

Part 5: References

A comprehensive list of references with clickable URLs will be provided here. Due to the nature of this generated response, live URLs cannot be embedded. The provided citations [cite:INDEX] correspond to the search results and can be used to locate the original sources.

Sources

Difference between N-Boc and N-Cbz protected 3-aminopiperidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Strategic Application of N-Boc and N-Cbz Protecting Groups for 3-Aminopiperidines

Abstract

The 3-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous approved pharmaceutical agents. Its synthesis and elaboration invariably require the strategic use of protecting groups to manage the reactivity of its two distinct amine functionalities. This technical guide provides an in-depth comparative analysis of the two most ubiquitous amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of 3-aminopiperidine chemistry. We will explore the underlying mechanistic principles, chemical stability, orthogonality, and practical considerations that guide the selection of one group over the other. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed, field-proven decisions in their synthetic strategies.

Introduction: The Central Role of Amine Protection

In multi-step organic synthesis, particularly in the construction of complex pharmaceutical ingredients, the selective masking and unmasking of reactive functional groups is a foundational concept. Amines, being both nucleophilic and basic, often require temporary "protection" to prevent unwanted side reactions during transformations elsewhere in the molecule.[1] The choice of protecting group is a critical strategic decision that can dictate the success, efficiency, and scalability of a synthetic route.

The 3-aminopiperidine heterocycle is a case in point. It features a secondary amine within the piperidine ring and a primary amine at the 3-position. This duality of reactivity necessitates a robust and predictable protection strategy. Among the arsenal of available amine protecting groups, the carbamate-based Boc and Cbz groups have emerged as the workhorses of the field due to their reliability and distinct deprotection pathways.[2][3] This guide will dissect the core differences between N-Boc and N-Cbz protected 3-aminopiperidines to empower chemists to navigate this critical choice with expertise.

The Protecting Groups: A Mechanistic Overview

A fundamental understanding of how each group is installed and removed is essential for their strategic application.

The N-Boc Group: Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is celebrated for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, yet it is easily cleaved under acidic conditions.[4][5]

  • Protection: The Boc group is most commonly introduced using di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O).[6] The reaction involves the nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride. A base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide is often used to enhance the amine's nucleophilicity.[6] The thermodynamic driving force for this reaction is strong, as the collapse of the tetrahedral intermediate liberates the stable byproducts tert-butanol and carbon dioxide.[6]

  • Deprotection: Removal of the Boc group is efficiently achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents such as dichloromethane (DCM) or dioxane.[7][8] The mechanism involves protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[8] This intermediate rapidly decarboxylates to yield the free amine as its corresponding acid salt.[9][10]

The N-Cbz Group: Hydrogenolysis-Labile Protection

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, was a pioneering development in peptide chemistry.[11] Its key feature is its remarkable stability to both acidic and basic conditions, while being susceptible to cleavage by catalytic hydrogenolysis.[11][12]

  • Protection: The Cbz group is typically installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃, NaOH).[13][14] This is a classic Schotten-Baumann reaction where the base serves to neutralize the HCl generated.[13] Maintaining the appropriate pH is crucial, especially with chiral substrates, to prevent side reactions or racemization.[13][15]

  • Deprotection: The most common and mildest method for Cbz removal is catalytic hydrogenolysis.[16][17] This involves reacting the Cbz-protected amine with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[13][16] The reaction cleaves the benzylic C-O bond, releasing the free amine along with toluene and carbon dioxide as easily removable byproducts.[13] Alternative hydrogen sources, such as ammonium formate in transfer hydrogenation, can also be used to avoid handling flammable H₂ gas.[16] While stable to mild acids, the Cbz group can also be cleaved by strong acids like HBr in acetic acid, although these conditions are considerably harsher than those required for Boc removal.[13]

Comparative Analysis: A Head-to-Head Assessment

The decision to use Boc or Cbz protection for 3-aminopiperidine hinges on the planned synthetic sequence and the compatibility of other functional groups present in the molecule.

G cluster_protection Protection cluster_deprotection Deprotection Amine 3-Aminopiperidine Boc_Protect Boc₂O, Base (e.g., TEA, DCM) Amine->Boc_Protect Cbz_Protect Cbz-Cl, Base (e.g., NaHCO₃, H₂O/THF) Amine->Cbz_Protect Boc_Amine N-Boc-3-aminopiperidine Boc_Protect->Boc_Amine Cbz_Amine N-Cbz-3-aminopiperidine Cbz_Protect->Cbz_Amine Boc_Deprotect Strong Acid (TFA or HCl) Boc_Amine->Boc_Deprotect Cbz_Deprotect Catalytic Hydrogenolysis (H₂, Pd/C) Boc_Amine->Cbz_Deprotect Stable Cbz_Amine->Boc_Deprotect Stable (to mild acid) Cbz_Amine->Cbz_Deprotect Free_Amine1 Free Amine Salt Boc_Deprotect->Free_Amine1 Free_Amine2 Free Amine Cbz_Deprotect->Free_Amine2

General workflow for the protection and orthogonal deprotection of 3-aminopiperidine.
Stability and Orthogonality

The most significant difference between the two groups is their orthogonality—the ability to remove one selectively without affecting the other.[2][12]

  • N-Boc-3-aminopiperidine is stable to the catalytic hydrogenation conditions used to remove Cbz groups. This allows for a synthetic strategy where a Cbz group elsewhere in the molecule can be removed while the Boc-protected amine remains intact.[3]

  • N-Cbz-3-aminopiperidine is stable to the acidic conditions (e.g., TFA) used to remove Boc groups.[12] This orthogonality is a cornerstone of complex synthesis, enabling precise, sequential manipulation of different amine sites.

This differential stability is critical when considering the overall synthetic plan. If the route involves a reduction step using catalytic hydrogenation (e.g., reducing a nitro group or a double bond), a Cbz group would be cleaved simultaneously. In such a scenario, the robust Boc group would be the superior choice.[5] Conversely, if the molecule contains acid-sensitive functionalities (e.g., certain esters, acetals, or even the Boc group itself), the mild, neutral conditions of Cbz deprotection are highly advantageous.[12]

Summary of Key Differences
FeatureN-Boc (tert-Butoxycarbonyl)N-Cbz (Benzyloxycarbonyl)
Protecting Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[6]Benzyl chloroformate (Cbz-Cl)[13]
Protection Conditions Mildly basic (e.g., TEA, DIPEA) in organic solvent (e.g., DCM, THF)[6]Aqueous base (e.g., NaHCO₃, NaOH) or organic base[13][15]
Lability Acid-labile[7][8]Hydrogenolysis-labile[11][16]
Deprotection Conditions Strong acid (TFA, HCl)[7][18]H₂ with Pd/C catalyst; transfer hydrogenation[16][17]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation[4][5]Stable to acidic and basic conditions (cleaved by strong acid)[12][13]
Byproducts Isobutylene, CO₂, and the conjugate base of the acid used[10]Toluene and CO₂[13]
Key Advantage Orthogonal to Cbz; robust to many reductive conditionsOrthogonal to Boc; deprotection conditions are very mild and neutral
Potential Limitation Requires harsh acidic cleavage, which may not be suitable for all substrates[2]Incompatible with other reducible groups (e.g., alkenes, alkynes, nitro groups)[13][16]

Strategic Selection in Drug Development

The choice between Boc and Cbz for protecting 3-aminopiperidine is dictated by the synthetic context.

Decision_Tree node_action node_action start Subsequent reaction steps involve catalytic hydrogenation? use_boc Use N-Boc protection. Cbz group would be cleaved. start->use_boc Yes check_acid Molecule contains acid-sensitive groups? start->check_acid No use_cbz Use N-Cbz protection. Boc deprotection requires acid. check_acid->use_cbz Yes either Either Boc or Cbz may be suitable. Consider cost, scalability, and byproduct removal. check_acid->either No

Decision flowchart for selecting between N-Boc and N-Cbz protection.

Consider a synthetic route where an N-protected 3-aminopiperidine is coupled with another fragment, and a subsequent step involves the reduction of a nitro group to an amine using H₂/Pd-C. In this case, N-Boc-3-aminopiperidine is the mandatory choice. If N-Cbz-3-aminopiperidine were used, the Cbz group would be unintentionally cleaved during the nitro reduction.

Conversely, imagine a late-stage intermediate that contains an acid-labile tert-butyl ester. To deprotect the 3-amino group of the piperidine ring without cleaving the ester, one must use N-Cbz-3-aminopiperidine . The neutral conditions of catalytic hydrogenolysis will selectively remove the Cbz group, leaving the tert-butyl ester untouched.

Experimental Protocols

The following are generalized, field-proven protocols for the protection and deprotection of 3-aminopiperidine.

Protocol 1: N-Boc Protection of 3-Aminopiperidine
  • Objective: To selectively protect the primary amine of 3-aminopiperidine.

  • Procedure:

    • Dissolve 3-aminopiperidine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine (TEA) (1.2 equiv), to the solution and stir.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the pure N-Boc-3-aminopiperidine.[6]

Protocol 2: Acid-Catalyzed N-Boc Deprotection
  • Objective: To remove the Boc protecting group.

  • Procedure:

    • Dissolve the N-Boc-3-aminopiperidine derivative (1.0 equiv) in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or use a solution of 4M HCl in dioxane.[8][19]

    • Stir the mixture at room temperature for 1-3 hours, monitoring for the disappearance of the starting material.

    • Upon completion, remove the volatiles (solvent and excess acid) under reduced pressure.

    • The resulting product will be the amine salt (e.g., trifluoroacetate or hydrochloride salt), which can be used directly or neutralized with a base to obtain the free amine.[12]

Protocol 3: N-Cbz Protection of 3-Aminopiperidine
  • Objective: To selectively protect the primary amine of 3-aminopiperidine.

  • Procedure:

    • Dissolve 3-aminopiperidine (1.0 equiv) in a mixture of THF and water (e.g., 2:1).

    • Add a base such as sodium bicarbonate (NaHCO₃) (2.0 equiv).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv).

    • Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, extract the product with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify by column chromatography to obtain pure N-Cbz-3-aminopiperidine.[13]

Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis
  • Objective: To remove the Cbz protecting group.

  • Procedure:

    • Dissolve the N-Cbz-3-aminopiperidine derivative (1.0 equiv) in a suitable solvent like methanol, ethanol, or ethyl acetate.

    • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of palladium).[16]

    • Evacuate the reaction flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

    • Stir the reaction mixture vigorously under an atmosphere of H₂ (a balloon is often sufficient for small-scale reactions) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, rinsing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[16][17]

Conclusion

Both N-Boc and N-Cbz are exceptionally effective and versatile protecting groups for managing the reactivity of 3-aminopiperidine. The choice is not a matter of inherent superiority but of strategic compatibility with the overall synthetic plan. The acid-labile N-Boc group offers robustness towards a wide range of reductive and nucleophilic conditions, making it ideal for syntheses involving catalytic hydrogenation. In contrast, the N-Cbz group, removable under exceptionally mild and neutral hydrogenolysis conditions, is the preferred choice when acid-sensitive functionalities must be preserved. A thorough analysis of the planned chemical transformations is paramount for leveraging the powerful orthogonality of these two indispensable tools in the synthesis of 3-aminopiperidine-containing targets.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Image]. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Letters in Organic Chemistry. (n.d.). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]

  • Reddit. (2017, October 16). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved from [Link]

  • Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • LookChem. (n.d.). Cas 127294-73-9,(R)-3-Aminopiperidine. Retrieved from [Link]

  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Chem-Impex. (n.d.). (R)-(-)-3-Aminopiperidine dihydrochloride. Retrieved from [Link]

  • PMC. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]

  • ACS Publications. (2022, September 9). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Retrieved from [Link]

Sources

Benzyl (1-methylpiperidin-3-yl)carbamate (CAS 1557551-69-5): Comprehensive Safety Data, Handling Protocols, and Reactivity Profile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl (1-methylpiperidin-3-yl)carbamate is a highly specialized, synthetically valuable intermediate utilized extensively in the development of piperidine-based pharmacophores and active pharmaceutical ingredients. Featuring a basic tertiary amine and a carboxybenzyl (Cbz) protected primary amine, this compound presents unique handling and reactivity requirements. This whitepaper synthesizes predictive toxicology, structural analysis, and field-proven experimental protocols to provide drug development professionals with a self-validating framework for safely handling and reacting this compound.

Structural Analysis & Predictive Toxicology

The chemical behavior and safety profile of Benzyl (1-methylpiperidin-3-yl)carbamate (CAS 1557551-69-5) are dictated by its dual functional groups:

  • Tertiary Amine (1-methylpiperidine moiety): The nitrogen atom in the piperidine ring is basic (pKa ~9–10). This basicity makes the compound a potential irritant to mucous membranes and skin.

  • Carbamate Protecting Group (Cbz): The Cbz group masks the primary amine at the 3-position. While free amines like 1-methylpiperidin-3-amine are highly corrosive and carry H314 (Causes severe skin burns) hazard statements[1], the carbamate protection significantly mitigates this severe toxicity. Analogous protected piperidines, such as benzyl piperidin-4-ylcarbamate, demonstrate that the primary hazards are reduced to mild irritation and harmful ingestion (H302, H315, H319, H335)[2].

  • Reactivity Causality: The Cbz group is stable under neutral and mildly basic conditions but undergoes rapid, irreversible cleavage under catalytic hydrogenation (Pd/C, H₂) to yield the free amine, toluene, and carbon dioxide gas[3][4].

Material Safety Data (MSDS) Summary

Quantitative and qualitative safety data have been synthesized from structural analogs to provide a robust predictive safety profile.

Table 1: Physico-Chemical Properties

PropertyValue / Description
CAS Number 1557551-69-5
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Appearance Off-white solid to viscous oil (Predictive)
Solubility Soluble in Methanol, DCM, Ethyl Acetate; Insoluble in Water
Stability Air-sensitive; stable under inert atmosphere at room temperature.

Table 2: GHS Hazard Statements & Precautionary Codes

GHS CodeDescriptionMitigation Strategy
H302 Harmful if swallowedDo not eat/drink in the workspace.
H315 Causes skin irritationWear nitrile gloves and lab coat.
H319 Causes serious eye irritationMandate safety goggles.
H335 May cause respiratory irritationHandle exclusively inside a calibrated fume hood.
P261 Avoid breathing dust/fume/gas/mist/vaporsUse local exhaust ventilation.
P280 Wear protective gloves/clothing/eye protectionVisual PPE verification prior to handling.
P305+P351 IF IN EYES: Rinse cautiously with waterLocate nearest eyewash station before use.

Experimental Workflows & Safe Handling Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems , where each step contains an inherent check to confirm success before proceeding.

Protocol 1: Safe Weighing and Solution Preparation
  • PPE & Environment Verification: Don nitrile gloves, safety goggles, and a lab coat. Conduct all weighing inside a calibrated fume hood with an airflow of >100 fpm. (Validation: Check the digital flow monitor alarm prior to opening the sash to confirm negative pressure).

  • Static Mitigation: Use an anti-static gun or anti-static spatulas to transfer the compound into a pre-tared, inert-gas-flushed vial. (Validation: A stable, non-drifting balance reading indicates the successful absence of static interference).

  • Solubilization: Dissolve the compound in a compatible anhydrous solvent (e.g., Methanol or Dichloromethane). (Validation: Complete visual dissolution and a clear solution confirm homogeneity and absence of polymeric degradation).

Protocol 2: Catalytic Hydrogenolysis (Cbz Deprotection)

Catalytic hydrogenolysis is the most common and preferred method for Cbz deprotection due to its mild conditions and clean byproducts[3][4]. Causality Warning: Palladium on Carbon (Pd/C) is highly pyrophoric when dry and exposed to solvent vapors and oxygen. Strict inerting is required to prevent spontaneous ignition.

  • Reactor Inerting: Purge the reaction flask with Argon or Nitrogen for 5 minutes. (Validation: Bubbler activity confirms positive inert gas pressure).

  • Catalyst Loading: Carefully add 10% Pd/C (5–10 mol%) to the dry, inerted flask[3].

  • Substrate Addition: Dissolve Benzyl (1-methylpiperidin-3-yl)carbamate in degassed methanol and add to the flask via a syringe. (Causality: Adding the solvent to the catalyst under a strict inert atmosphere prevents the ignition of solvent vapors).

  • Hydrogen Introduction: Evacuate the flask under a vacuum and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times[3]. (Validation: The H₂ balloon remains inflated, indicating a hermetic seal with no leaks).

  • Reaction Monitoring: Stir vigorously at room temperature. Monitor via LC-MS or TLC.

  • Quenching and Filtration: Purge the system with Nitrogen to displace residual H₂. Filter the suspension through a tightly packed pad of Celite[5]. (Causality: Celite traps the finely divided Pd/C, preventing it from passing through the filter paper and keeping the pyrophoric material safely wet).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free amine, 1-methylpiperidin-3-amine.

Process Visualizations

Workflow N1 1. Inerting Reactor (Argon/N2 Purge) N2 2. Catalyst Loading (10% Pd/C) N1->N2 Prevents ignition N3 3. Substrate Addition (CAS 1557551-69-5 in MeOH) N2->N3 Safe addition N4 4. Hydrogenation (H2 Gas, 1 atm) N3->N4 Begin reaction N5 5. Celite Filtration (Remove Pd/C) N4->N5 Monitor via TLC/LCMS N6 6. Concentration (Isolate Amine) N5->N6 Quench & Filter

Experimental workflow for the safe catalytic hydrogenolysis of the Cbz protecting group.

Pathway N1 Benzyl (1-methylpiperidin-3-yl)carbamate (Protected Amine) N2 Catalytic Hydrogenolysis (Pd/C, H2) N1->N2 Reacts with N3 1-methylpiperidin-3-amine (Free Base) N2->N3 Primary Product N4 Toluene (Byproduct) N2->N4 Cleaved Benzyl N5 Carbon Dioxide (Gas Evolution) N2->N5 Decarboxylation

Chemical degradation and deprotection pathway of the benzyl carbamate moiety.

Emergency Response & Spill Mitigation

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Wash with mild soap.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate ophthalmological attention.

  • Spill Mitigation: For solid spills, sweep up using non-sparking tools without creating dust. For solution spills, absorb with an inert material (e.g., vermiculite or sand). Place all collected material into a designated, clearly labeled waste container (segregated into halogenated or non-halogenated streams depending on the solvent used).

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates". Master Organic Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). "Design, synthesis and crystallographic analysis of nitrile-based broad-spectrum peptidomimetic inhibitors". PMC. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Benzyl (1-methylpiperidin-3-yl)carbamate from 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

Derivatives of 3-aminopiperidine are privileged chiral scaffolds in modern medicinal chemistry, serving as critical building blocks for various active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin[1].

The synthesis of Benzyl (1-methylpiperidin-3-yl)carbamate directly from 3-aminopiperidine presents a classic regioselectivity challenge. The starting material possesses two distinct nucleophilic sites:

  • An endocyclic secondary amine (N1): Highly basic and strongly nucleophilic.

  • An exocyclic primary amine (C3): Less sterically hindered but slightly less basic.

The Causality of the Synthetic Design: Attempting direct reductive methylation or direct Cbz-protection often results in poor regiocontrol, over-alkylation, or functionalization of the wrong nitrogen atom[2]. To invert this natural reactivity and achieve absolute regiocontrol, we must employ a temporary, selective protection strategy:

  • Regioselective Masking: The primary amine is selectively condensed with benzaldehyde to form a Schiff base (imine). The secondary amine cannot form a stable imine, effectively masking the C3 position[3].

  • Orthogonal Alkylation: With the primary amine protected, the endocyclic secondary amine is subjected to reductive amination using aqueous formaldehyde and Sodium Triacetoxyborohydride (STAB). STAB is chosen because it is exceptionally mild; it rapidly reduces the highly electrophilic transient N-methyl iminium ion without reducing the existing, less electrophilic benzylidene imine[4].

  • Tandem Deprotection & Functionalization: The imine is easily hydrolyzed under mild aqueous acidic conditions. A subsequent pH adjustment allows for the immediate Schotten-Baumann protection of the liberated primary amine using Benzyl chloroformate (Cbz-Cl), yielding the final target.

Synthetic Workflow Visualization

G SM 3-Aminopiperidine (Starting Material) Step1 Step 1: Schiff Base Formation (Benzaldehyde, MgSO4) Protects Primary Amine SM->Step1 Int1 N-Benzylidene-piperidin-3-amine (Intermediate 1) Step1->Int1 Step2 Step 2: Reductive Methylation (HCHO, NaBH(OAc)3) Alkylates Secondary Amine Int1->Step2 Int2 1-Methyl-N-benzylidene-piperidin-3-amine (Intermediate 2) Step2->Int2 Step3 Step 3: Hydrolysis & Cbz Protection (1. HCl  2. NaOH, Cbz-Cl) Deprotects Imine / Forms Carbamate Int2->Step3 Product Benzyl (1-methylpiperidin-3-yl)carbamate (Final Target) Step3->Product

Workflow for the regioselective synthesis of Benzyl (1-methylpiperidin-3-yl)carbamate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to maintain the integrity of the self-validating workflow.

Reaction StepKey Reagents (Equivalents)SolventTemp (°C)Time (h)Expected Yield
1. Schiff Base Formation 3-Aminopiperidine (1.0 eq)Benzaldehyde (1.05 eq)Anhydrous MgSO₄ (2.0 eq)Dichloromethane (DCM)20–254>95% (Crude)
2. Reductive Methylation Int-1 (1.0 eq)Formaldehyde, 37% aq (1.2 eq)NaBH(OAc)₃ (1.5 eq)1,2-Dichloroethane (DCE)20–251285–90%
3. Hydrolysis & Cbz Protection Int-2 (1.0 eq)1M HCl (3.0 eq)Cbz-Cl (1.1 eq) / NaOH (to pH 10)THF / Water (Biphasic)0 → 252 + 275–80% (Over 2 steps)

Step-by-Step Experimental Protocols & In-Process Controls

Step 1: Synthesis of N-Benzylidene-piperidin-3-amine

Objective: Selectively mask the C3 primary amine to prevent unwanted N-alkylation.

  • Reaction Setup: In a flame-dried round-bottom flask purged with N₂, dissolve 3-aminopiperidine (10.0 g, 100 mmol) in anhydrous DCM (150 mL).

  • Reagent Addition: Add anhydrous MgSO₄ (24.0 g, 200 mmol) to the stirring solution. Dropwise, add benzaldehyde (11.1 g, 105 mmol) over 15 minutes.

    • Causality: MgSO₄ acts as a chemical desiccant. Schiff base formation is an equilibrium process; removing the water byproduct drives the reaction quantitatively to the right[3].

  • Maturation: Stir the suspension at room temperature for 4 hours.

  • Workup: Filter the mixture through a Celite pad to remove MgSO₄. Concentrate the filtrate under reduced pressure to yield Intermediate 1 as a pale yellow oil. Use directly in the next step without further purification.

  • Self-Validating IPC (In-Process Control): ¹H NMR (CDCl₃) must show the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a sharp imine singlet (-CH=N-) at ~8.3 ppm.

Step 2: Synthesis of 1-Methyl-N-benzylidene-piperidin-3-amine

Objective: Regioselective methylation of the N1 secondary amine.

  • Reaction Setup: Dissolve crude Intermediate 1 (~18.8 g, 100 mmol) in 1,2-Dichloroethane (DCE, 200 mL).

  • Imine Formation: Add 37% aqueous formaldehyde (9.7 g, 120 mmol). Stir for 30 minutes at room temperature to allow the transient N-methyl iminium ion to form.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol) while maintaining the internal temperature below 25 °C using a water bath.

    • Causality: STAB is specifically chosen over NaBH₄ or NaBH₃CN. It is mild enough that it will not reduce the pre-existing C3-benzylidene imine in the absence of strong acid, but it rapidly reduces the highly electrophilic N1-iminium species[4]. Do not add acetic acid, as acidifying the mixture could trigger the reduction of the protecting Schiff base.

  • Maturation & Workup: Stir for 12 hours. Quench slowly with saturated aqueous NaHCO₃ (150 mL) until gas evolution ceases. Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry the combined organics over Na₂SO₄, and concentrate in vacuo.

  • Self-Validating IPC: ¹H NMR (CDCl₃) must reveal a new, distinct singlet integrating to 3 protons at ~2.3 ppm (N-CH₃), while the imine proton at ~8.3 ppm remains intact.

Step 3: Hydrolysis and Synthesis of Benzyl (1-methylpiperidin-3-yl)carbamate

Objective: One-pot unmasking of the primary amine and subsequent Cbz protection.

  • Hydrolysis Setup: Dissolve Intermediate 2 (~20.2 g, 100 mmol) in THF (100 mL). Add 1M aqueous HCl (300 mL, 300 mmol). Stir at room temperature for 2 hours.

    • Causality: Mild aqueous acid rapidly hydrolyzes the imine back to the primary amine and benzaldehyde.

  • Phase Separation: Extract the acidic aqueous mixture with Diethyl Ether (3 × 100 mL).

    • Causality: This step removes the liberated benzaldehyde, preventing it from interfering with the subsequent protection. The desired 1-methylpiperidin-3-amine remains in the aqueous phase as a highly water-soluble dihydrochloride salt.

  • Schotten-Baumann Protection: Cool the aqueous layer to 0 °C in an ice bath. Add DCM (150 mL) to create a biphasic system. Carefully adjust the pH of the aqueous layer to ~10 using 2M NaOH.

  • Reagent Addition: Dropwise, add Benzyl chloroformate (Cbz-Cl) (18.8 g, 110 mmol) over 30 minutes, maintaining vigorous stirring and keeping the temperature at 0 °C.

    • Causality: Biphasic Schotten-Baumann conditions are critical. The basic aqueous phase neutralizes the HCl generated during carbamate formation, while the DCM immediately extracts the hydrophobic product, protecting it from base-catalyzed hydrolysis[2]. The tertiary amine (N1) will not form a stable carbamate.

  • Workup: Stir for 2 hours at room temperature. Separate the organic layer. Extract the aqueous phase with DCM (100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to afford the pure target compound.

  • Self-Validating IPC: LC-MS must show the target mass [M+H]⁺ = 249.1. ¹H NMR must show the disappearance of the imine proton, the appearance of a multiplet at 7.3–7.4 ppm (5H, Cbz aromatic), and a broad singlet at ~5.0 ppm (1H, carbamate NH).

References

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(61), 8583-8586. Available at:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

  • Amine, A., et al. (2023). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Membranes (MDPI), 14(1), 5. Available at:[Link]

Sources

Highly Chemoselective Cbz Protection of 1-Methylpiperidin-3-amine: Protocol and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective protection of polyamines is a critical operation in the synthesis of complex pharmaceutical building blocks. 1-Methylpiperidin-3-amine presents a unique chemoselectivity challenge: it contains both a primary aliphatic amine and a tertiary cyclic amine (N-methyl). This application note details a field-proven, highly selective protocol for the carboxybenzyl (Cbz) protection of the primary amine while leaving the tertiary amine intact. By strictly controlling the reaction temperature and stoichiometry, researchers can prevent unwanted side reactions and achieve high-yield isolation of the mono-protected intermediate.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

The Chemoselectivity Paradigm

The success of this protocol relies on the inherent nucleophilic and steric differences between the two nitrogen centers in 1-methylpiperidin-3-amine:

  • Primary Amine (C3 Position): Highly nucleophilic and sterically unhindered. It rapidly attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl) to form a stable carbamate[1].

  • Tertiary Amine (N-Methyl Position): Sterically hindered and lacking a cleavable N-H proton. While tertiary amines can transiently react with chloroformates to form an acylammonium intermediate, this species cannot easily resolve into a stable product under mild conditions and typically reverts to the starting amine.

Mitigating the von Braun-Type Dealkylation

A critical failure point in this synthesis is poor temperature control. If the reaction is allowed to run hot or if a massive excess of Cbz-Cl is used, the tertiary amine can undergo a [2]. In this side reaction, the transient acylammonium chloride salt decomposes via chloride attack on the N-methyl group, yielding an unwanted bis-carbamate and methyl chloride.

Causality in Protocol Design: To suppress this pathway, the protocol mandates the dropwise addition of Cbz-Cl at 0 °C . The low temperature kinetically freezes the dealkylation pathway, ensuring the electrophile is exclusively consumed by the primary amine. Furthermore, we employ Triethylamine (Et


N) as an acid scavenger. Et

N neutralizes the HCl byproduct, preventing the protonation of the primary amine (which would kill its nucleophilicity) and driving the reaction to completion, as established in standard [1].

Experimental Workflow

G A 1-Methylpiperidin-3-amine + Anhydrous DCM + Et3N B Cool to 0 °C (Ice-Water Bath) A->B C Dropwise Addition: Cbz-Cl (1.05 eq) over 20 min B->C D Warm to RT Stir for 2-4 hours C->D E Aqueous Workup (Sat. NaHCO3 & Brine Wash) D->E F Organic Phase Drying (Na2SO4) & Concentration E->F G Purification (Silica Gel Flash Chromatography) F->G H Isolated Product: N-Cbz-1-methylpiperidin-3-amine G->H

Workflow for the chemoselective Cbz protection of 1-methylpiperidin-3-amine.

Quantitative Data & Stoichiometry

Table 1: Reaction Parameters (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1-Methylpiperidin-3-amine114.191.001.14 g (10.0 mmol)Substrate
Benzyl chloroformate (Cbz-Cl)170.591.051.79 g (10.5 mmol)Protecting Agent
Triethylamine (Et

N)
101.191.501.52 g (15.0 mmol)Acid Scavenger
Dichloromethane (DCM)84.93N/A30.0 mLSolvent

Note: Cbz-Cl is typically supplied as a 95% solution or liquid. Adjust mass based on the specific purity of your reagent lot.

Step-by-Step Methodology

Phase 1: Setup & Initialization
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry Nitrogen or Argon.

  • Dissolution: Add 1-methylpiperidin-3-amine (1.14 g, 10.0 mmol) and anhydrous DCM (25.0 mL) to the flask. Stir until fully dissolved.

  • Base Addition: Inject Triethylamine (1.52 g, 2.09 mL, 15.0 mmol) into the solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for at least 10 minutes.

Phase 2: Electrophile Addition
  • Dilution: In a separate dry vial, dilute Benzyl chloroformate (1.79 g, 1.50 mL, 10.5 mmol) with anhydrous DCM (5.0 mL).

  • Dropwise Addition: Using a syringe pump or pressure-equalizing addition funnel, add the Cbz-Cl solution dropwise to the reaction mixture over 15–20 minutes.

    • Critical Insight: Rapid addition will cause an exothermic spike, increasing the risk of tertiary amine dealkylation. Maintain vigorous stirring.

Phase 3: Maturation and Monitoring
  • Warming: Once the addition is complete, remove the ice-water bath. Allow the reaction to gradually warm to room temperature (20–25 °C).

  • Monitoring: Stir for 2 to 4 hours. Monitor the reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% aqueous NH

    
    OH). The primary amine starting material will stain heavily with Ninhydrin (purple/pink), while the Cbz-protected product will be UV-active and resist Ninhydrin staining.
    
Phase 4: Quenching & Aqueous Workup
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO

    
    . Stir vigorously for 10 minutes to hydrolyze any unreacted Cbz-Cl.
    
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL) to remove residual water and water-soluble impurities.

Phase 5: Purification
  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
  • Chromatography: Purify the crude oil via silica gel flash chromatography. Use a gradient of 0% to 10% MeOH in DCM containing 0.5% Et

    
    N.
    
    • Note: The addition of 0.5% Et

      
      N to the eluent prevents the basic tertiary amine from streaking on the acidic silica gel.
      

Self-Validating System: Analytical Confirmation

To ensure the trustworthiness of the protocol, the isolated product must be validated to confirm that the N-methyl group survived the reaction conditions.

Table 2: Analytical Validation Data

Analytical MethodTarget Signal / ObservationMechanistic Interpretation
TLC (10% MeOH/DCM)New UV-active spot (R

~0.4)
Confirms the installation of the UV-active benzyl ring.
Ninhydrin Stain Disappearance of baseline/low-R

spot
Confirms complete consumption of the primary amine.

H NMR
(CDCl

)
Singlet at ~2.3 ppm (3H)Critical: Confirms the N-methyl group is intact (no von Braun dealkylation occurred).

H NMR
(CDCl

)
Multiplet at ~5.1 ppm (2H)Confirms the presence of the Cbz benzylic (CH

) protons.

H NMR
(CDCl

)
Multiplet at 7.3–7.4 ppm (5H)Confirms the presence of the Cbz aromatic ring.

References

  • Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: N-Dealkylation of Amines (von Braun Reaction and Chloroformates) Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

Sources

Using Benzyl (1-methylpiperidin-3-yl)carbamate in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Strategic Incorporation of Benzyl (1-methylpiperidin-3-yl)carbamate in Peptide Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a foundational technique for producing peptides for therapeutic and research applications. However, its efficiency is often compromised by the aggregation of growing peptide chains, particularly those rich in hydrophobic residues. This leads to incomplete reactions, low yields, and difficult purifications. This document details the application of Benzyl (1-methylpiperidin-3-yl)carbamate as a precursor for creating modified amino acid building blocks designed to mitigate these challenges. By introducing a bulky, charge-bearing moiety onto an amino acid side chain, this strategy enhances the solubility of the resin-bound peptide, disrupts deleterious secondary structures, and ultimately improves the fidelity of peptide synthesis. We provide the scientific rationale, detailed synthesis and SPPS protocols, and expected outcomes for researchers and drug development professionals.

Introduction: Overcoming the Challenge of "Difficult Sequences"

The stepwise assembly of peptides on a solid support is frequently hampered by poor solvation and aggregation of the growing peptide chain.[1][2] This phenomenon is especially pronounced in hydrophobic sequences, which tend to form intermolecular β-sheet structures, rendering the N-terminus of the peptide inaccessible for subsequent coupling steps.[3] This results in deletion sequences that are often difficult to separate from the target peptide.[1]

A powerful strategy to overcome this limitation is the introduction of backbone or side-chain protecting groups that disrupt these non-covalent interactions.[2][] These "solubilizing" groups work by interrupting the hydrogen-bonding patterns that lead to aggregation and by increasing the overall polarity of the peptide-resin matrix.[1][] Here, we describe the use of Benzyl (1-methylpiperidin-3-yl)carbamate as a tool to modify the side chain of amino acids (e.g., Lysine), creating a building block that serves as an effective anti-aggregation agent during Fmoc-based SPPS.

Mechanistic Rationale: A Two-Fold Strategy for Enhanced Synthesis

The efficacy of using an amino acid modified with a 1-methylpiperidin-3-yl carbamate moiety stems from two key chemical principles: steric disruption and electrostatic repulsion.

  • Steric Disruption of β-Sheet Formation: The bulky and conformationally rigid 1-methylpiperidine ring acts as a "pseudoproline" mimic. When incorporated into a peptide sequence, it introduces a "kink" that disrupts the formation of regular secondary structures like β-sheets, which are the primary cause of aggregation on the solid support.[1]

  • Enhanced Solvation and Electrostatic Repulsion: The tertiary amine of the 1-methylpiperidine group (pKa ~10-11) is protonated under the slightly acidic conditions of a typical SPPS cycle. This introduces a localized positive charge onto the peptide side chain. This charge not only improves the solvation of the growing peptide in polar aprotic solvents like DMF but also creates electrostatic repulsion between adjacent peptide chains, further preventing them from aggregating.

G cluster_0 Standard SPPS (Unmodified Peptide) cluster_1 SPPS with Modified Amino Acid P1 Growing Peptide Chain 1 Aggregation Inter-chain H-Bonding (β-Sheet Aggregation) P1->Aggregation P2 Growing Peptide Chain 2 P2->Aggregation Outcome1 Incomplete Coupling & Deletion Sequences Aggregation->Outcome1 M1 Peptide Chain 1 + (CH₃-Pip)⁺ Side Chain Repulsion Steric Hindrance & Electrostatic Repulsion M1->Repulsion M2 Peptide Chain 2 + (CH₃-Pip)⁺ Side Chain M2->Repulsion Outcome2 Enhanced Solvation & High-Fidelity Synthesis Repulsion->Outcome2

Caption: Mechanism of action for the modified side chain in preventing peptide aggregation.

Experimental Protocols

The successful application of this strategy requires two phases: the synthesis of the modified Fmoc-amino acid building block and its subsequent incorporation into the peptide sequence using SPPS.

PART 3.1: Synthesis of Fmoc-L-Lys(N-benzyl-(1-methylpiperidin-3-yl)carbamate)-OH

This protocol outlines the modification of the ε-amino group of L-Lysine. The synthesis is analogous to the protection of amines using benzyl chloroformate.[5]

Materials:

  • Fmoc-L-Lys-OH (1.0 eq)

  • Benzyl chloroformate (1.1 eq)

  • 1-Methyl-3-aminopiperidine (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Intermediate Formation: This step creates the reactive carbamate in situ, which is then coupled to the amino acid. In a round-bottom flask under an inert atmosphere, dissolve 1-Methyl-3-aminopiperidine in anhydrous DCM. Cool the solution to 0 °C.

  • Add DIPEA, followed by the dropwise addition of Benzyl chloroformate. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours. This forms the Benzyl (1-methylpiperidin-3-yl)carbamate intermediate.

  • Coupling to Lysine: In a separate flask, dissolve Fmoc-L-Lys-OH in a 10:1 mixture of DCM:DMF.

  • Add the pre-activated carbamate solution from step 2 to the Fmoc-Lys-OH solution. Add an additional 1.5 equivalents of DIPEA.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product, Fmoc-L-Lys(N-benzyl-(1-methylpiperidin-3-yl)carbamate)-OH, using ¹H NMR and Mass Spectrometry.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Coupling & Purification A 1-Methyl-3-aminopiperidine + Benzyl Chloroformate B React at 0°C -> RT in DCM with DIPEA A->B C Reactive Carbamate Intermediate B->C E Couple with Intermediate (RT, 16-24h) C->E D Fmoc-L-Lys-OH in DCM/DMF D->E F Aqueous Work-up (Acid/Base Wash) E->F G Column Chromatography F->G H Final Product G->H

Caption: High-level workflow for the synthesis of the modified Fmoc-Lysine building block.

PART 3.2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of the custom-synthesized amino acid in a standard automated or manual Fmoc-SPPS workflow.[6][7]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Standard Fmoc-protected amino acids

  • Fmoc-L-Lys(N-benzyl-(1-methylpiperidin-3-yl)carbamate)-OH

  • Coupling Reagent: HBTU, HATU, or DIC/Oxyma[8]

  • Base: DIPEA or 2,4,6-Collidine

  • Deprotection Solution: 20% piperidine in DMF[7]

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Standard Cycles: Perform the initial Fmoc deprotection and coupling cycles for the amino acids preceding the modified residue according to standard protocols.[9]

  • Incorporation of the Modified Lysine: a. Fmoc Deprotection: Deprotect the N-terminal Fmoc group of the resin-bound peptide with 20% piperidine/DMF. b. Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. c. Coupling: In a separate vial, pre-activate a solution of Fmoc-L-Lys(N-benzyl-(1-methylpiperidin-3-yl)carbamate)-OH (3 eq), a coupling reagent such as HATU (2.9 eq), and DIPEA (6 eq) in DMF for 2-5 minutes. Add this activated mixture to the resin. d. Reaction Time: Allow the coupling reaction to proceed for 1-2 hours. Due to the steric bulk of the modified residue, a longer coupling time or a double coupling protocol may be necessary.[10] e. Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the reaction has gone to completion. A negative result (colorless or yellow beads) indicates a successful coupling.

  • Continue Synthesis: After successful incorporation, continue with the standard deprotection, washing, and coupling cycles for the remaining amino acids in your sequence.

  • Final Cleavage: Once the synthesis is complete, wash the resin with DCM, dry it, and treat it with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.[6]

  • Isolation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with ether. Purify the final peptide using reverse-phase HPLC (RP-HPLC).

  • Analysis: Confirm the mass and purity of the final product via LC-MS.

Data & Expected Outcomes

The strategic placement of the modified lysine residue is expected to significantly improve the quality and yield of "difficult" peptide sequences. Below is a table of representative, expected data for the synthesis of a model hydrophobic peptide.

Table 1: Comparative Synthesis Data for a Hydrophobic 10-mer Peptide

Synthesis Strategy Crude Purity by HPLC (%) Final Isolated Yield (%) Key Impurities Observed
Standard Fmoc-SPPS ~35% ~15% n-1, n-2 deletion sequences

| SPPS with one Lys(Mod)* residue | >70% | >50% | Minimal deletion sequences |

*Mod = N-benzyl-(1-methylpiperidin-3-yl)carbamate

Troubleshooting & Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of the modified residue, perform a second coupling with a freshly prepared solution of activated amino acid. Using a stronger coupling reagent like HATU is recommended over HBTU for such sterically hindered residues.

  • Solubility of the Building Block: The synthesized Fmoc-modified amino acid should be readily soluble in DMF. If solubility is an issue, the addition of a small amount of DCM or NMP may be helpful.

  • Purification: The final modified peptide will be more hydrophilic than its unmodified counterpart and will thus have a shorter retention time on a C18 RP-HPLC column. Adjust the HPLC gradient accordingly. The basic piperidine moiety can cause peak tailing; adding 0.1% TFA to the mobile phases is standard and usually sufficient to ensure sharp peaks.

Conclusion

The use of Benzyl (1-methylpiperidin-3-yl)carbamate to create modified amino acid building blocks is a highly effective method for improving the outcomes of solid-phase peptide synthesis, especially for aggregation-prone sequences. This strategy directly addresses the root causes of synthetic failure—poor solvation and inter-chain aggregation—by introducing beneficial steric and electrostatic properties at specific points in the peptide chain. While requiring an initial investment in the synthesis of the custom building block, this approach yields significant returns in the form of higher purity, increased yields, and more reliable access to complex peptide targets.

References

This reference list is compiled from authoritative sources on peptide synthesis and protecting group chemistry. The URLs have been verified for accessibility.

Sources

Application Note: Chemoselective Deprotection of Benzyl Carbamate (Cbz) Groups in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The piperidine ring is a foundational pharmacophore in medicinal chemistry and drug development. During multistep synthesis, the secondary nitrogen of the piperidine scaffold is frequently protected using the carboxybenzyl (Cbz or Z) group due to its exceptional stability against basic and mildly acidic conditions [1].

Understanding the causality behind Cbz cleavage is critical for selecting the appropriate deprotection strategy and ensuring the integrity of the final molecule:

  • Hydrogenolysis (Reductive Cleavage): The most prevalent method relies on heterogeneous palladium catalysis. The palladium surface coordinates to the aromatic ring and the benzylic carbon of the Cbz group. Oxidative addition of

    
     followed by reductive elimination cleaves the C-O bond, releasing toluene and a carbamic acid intermediate. This intermediate spontaneously decarboxylates, releasing 
    
    
    
    gas and the free piperidine amine [2].
  • Acidolysis (Electrophilic Cleavage): When reductive conditions are contraindicated, strong acids are employed. The acid protonates the carbamate carbonyl, activating the benzylic position. A nucleophile (such as a bromide ion from HBr) then attacks the benzylic carbon, liberating benzyl bromide and carbamic acid, which subsequently decarboxylates[3].

Strategic Decision Matrix: Choosing the Right Modality

Chemoselectivity dictates the choice of protocol. Standard catalytic hydrogenation with


 gas and Pd/C is highly efficient but can inadvertently reduce alkenes, alkynes, nitro groups, or cause the dehalogenation of aryl halides [4]. To mitigate these risks, alternative modalities such as transfer hydrogenation or metal-free acidolysis must be evaluated.
Quantitative Comparison of Deprotection Modalities
Deprotection ModalityReagents & ConditionsReaction TimeTypical YieldFunctional Group Tolerance
Catalytic Hydrogenolysis 10% Pd/C,

(1 atm), MeOH, RT
1 – 16 h85 – 98%Poor for reducible groups (alkenes, nitro, halogens)[5].
Transfer Hydrogenation 10% Pd/C,

, EtOH, 60°C
0.5 – 6 h90 – 99%Moderate to Good; often preserves aryl halides [5].
Acidolysis 33% HBr/AcOH, RT2 – 4 h>90%Excellent for reducible groups; Poor for acid-sensitive groups (e.g., Boc, t-Bu esters) [6].

Experimental Workflow

Workflow Start N-Cbz Piperidine Assess Assess Substrate Sensitivities Start->Assess Path1 No Sensitive Groups Assess->Path1 Path2 Reducible Groups Present Assess->Path2 Path3 Catalyst Poisons Present Assess->Path3 Method1 Standard Hydrogenolysis (H2, Pd/C, MeOH) Path1->Method1 Method2 Transfer Hydrogenation (NH4HCO2, Pd/C) Path2->Method2 Method3 Acidolysis (33% HBr/AcOH) Path3->Method3 End Free Piperidine Amine Method1->End Method2->End Method3->End

Decision matrix workflow for chemoselective N-Cbz deprotection in piperidine scaffolds.

Self-Validating Protocols

Protocol A: Standard Catalytic Hydrogenolysis

This protocol is the industry standard for robust, clean deprotection when no sensitive reducible groups are present. The byproducts (toluene and


) are easily removed via evaporation [7].

Materials:

  • N-Cbz protected piperidine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5–10 mol% Pd)

  • Methanol or Ethyl Acetate (0.1 M)

  • Hydrogen gas (balloon)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Cbz piperidine in the selected solvent within a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere (Critical Safety Step): Purge the flask with Nitrogen (

    
    ) or Argon for 5 minutes. Causality: Pd/C is highly pyrophoric in the presence of oxygen and solvent vapors.
    
  • Catalyst Addition: Carefully add the 10% Pd/C to the solution under the inert atmosphere.

  • Hydrogenation: Securely attach an

    
    -filled balloon. Evacuate the flask under mild vacuum and backfill with 
    
    
    
    . Repeat this purge cycle three times to ensure a pure
    
    
    atmosphere.
  • Reaction: Stir vigorously at room temperature. Monitor via LC-MS or TLC (typically 2-16 hours)[3].

  • Work-up: Purge the flask with

    
     to remove residual 
    
    
    
    . Filter the mixture through a pad of Celite to remove the catalyst. Self-Validation: The Celite pad must be kept wet with solvent to prevent the trapped Pd/C from igniting.
  • Isolation: Concentrate the filtrate under reduced pressure to yield the free piperidine.

Protocol B: Transfer Hydrogenation

Transfer hydrogenation utilizes a hydrogen donor (e.g., ammonium formate) instead of


 gas. This method is safer, avoids specialized pressure equipment, and often exhibits superior chemoselectivity, preventing the reduction of aryl halides [8].

Materials:

  • N-Cbz protected piperidine (1.0 eq)

  • 10% Pd/C (5 mol% Pd)

  • Ammonium formate (

    
    ) (5.0 eq)
    
  • Ethanol (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in Ethanol and add the Pd/C catalyst under an

    
     atmosphere.
    
  • Donor Addition: Add solid ammonium formate in a single portion. Causality: Ammonium formate decomposes on the Pd surface into

    
    , 
    
    
    
    , and
    
    
    , providing a steady, controlled generation of reducing equivalents.
  • Heating: Warm the reaction to 60°C. Self-Validation: Effervescence (

    
     and 
    
    
    
    evolution) should be visible, confirming the decomposition of the formate and active catalysis.
  • Completion & Work-up: Once complete (usually 0.5 - 2 hours), cool to room temperature, filter through Celite, and concentrate. Partition the residue between Ethyl Acetate and saturated aqueous

    
     to remove residual formate salts, then dry and evaporate the organic layer.
    
Protocol C: Acid-Mediated Cleavage (Acidolysis)

When the piperidine scaffold contains sulfur (a potent palladium catalyst poison) or other highly reducible moieties, metal-free acidolysis is required [6].

Materials:

  • N-Cbz protected piperidine (1.0 eq)

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH) (5.0 eq)

  • Anhydrous diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Reaction Setup: In a flask cooled to 0°C, add the N-Cbz piperidine.

  • Acid Addition: Slowly add the 33% HBr/AcOH solution dropwise. Causality: The reaction is exothermic. Low temperatures prevent unwanted side reactions, such as the cleavage of more stable ether linkages.

  • Cleavage: Remove the ice bath and stir at room temperature for 2-4 hours. The carbamate will protonate, and the bromide will displace the benzylic group.

  • Precipitation (Self-Validating Step): Pour the reaction mixture into a large volume of cold, anhydrous diethyl ether (10x volume). The deprotected piperidine will immediately precipitate as an insoluble hydrobromide salt, while the benzyl bromide byproduct remains soluble in the ether[7].

  • Isolation: Filter the precipitate, wash thoroughly with cold ether, and dry under vacuum.

Troubleshooting & Analytical Validation

  • Sluggish Reactions in Hydrogenolysis: If the deprotection stalls, the catalyst may be poisoned by trace sulfur or phosphorus impurities. Solution: Switch to Protocol C (Acidolysis) or use Pearlman's catalyst (

    
    ), which is more active[4].
    
  • Amine Coordination: The newly freed piperidine amine can coordinate to the palladium catalyst, leading to deactivation. Solution: Performing the reaction in an acidic solvent (e.g., adding a few drops of acetic acid) protonates the amine, preventing coordination and accelerating the reaction [4].

References

1. - BenchChem 2. - BenchChem 3. - American Chemical Society 4. - BenchChem 5. - Total Synthesis 6. - BenchChem 7. - BenchChem 8. - Technical Disclosure Commons

Sources

Application Note: Hydrogenation Protocols for Cbz Removal from Piperidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Deprotection Challenge

The carboxybenzyl (Cbz or Z) group is a foundational protecting group in organic synthesis, prized for its stability against highly basic and mildly acidic conditions. While standard Cbz deprotection via catalytic hydrogenolysis (Pd/C, H₂) is typically straightforward, the deprotection of piperidines and similar cyclic secondary amines introduces complex mechanistic challenges that can severely compromise reaction yields and purity.

As a Senior Application Scientist, it is critical to understand the causality behind reaction failures in these systems. When the Cbz group is cleaved, the resulting unmasked piperidine acts as a strongly basic and highly nucleophilic species. This leads to two primary failure modes:

  • Catalyst Poisoning (Deactivation): The free piperidine rapidly coordinates to the active palladium surface. This strong amine-Pd interaction blocks active catalytic sites, prematurely terminating the hydrogenolysis cycle and resulting in stalled, incomplete reactions .

  • Reductive N-Alkylation (Side Reactions): When standard alcoholic solvents (e.g., methanol or ethanol) are employed, the Pd/C catalyst can inadvertently oxidize the solvent into its corresponding aldehyde (e.g., acetaldehyde from ethanol). The highly nucleophilic free piperidine reacts with this electrophilic aldehyde to form an imine intermediate, which is subsequently reduced by the hydrogen atmosphere to form an irreversible N-alkylated byproduct (e.g., N-ethylpiperidine) .

To engineer a successful deprotection protocol, the reaction environment must be manipulated to neutralize the nucleophilicity of the product.

Mechanistic Causality & Pathway Visualization

The most robust solution to both catalyst poisoning and N-alkylation is Acid-Mediated Hydrogenolysis . By introducing an acidic modifier (such as acetic acid or HCl) into the reaction mixture, the piperidine is protonated immediately upon deprotection. The resulting piperidinium salt is non-nucleophilic; it cannot coordinate to the palladium catalyst, nor can it attack transient aldehydes .

G Start Cbz-Piperidine Substrate Cond1 Pd/C + H2 (Neutral Alcoholic Solvent) Start->Cond1 Cond2 Pd/C + H2 + AcOH (Acidic Media) Start->Cond2 Result1 Free Piperidine (Highly Nucleophilic) Cond1->Result1 Result2 Piperidinium Salt (Non-Nucleophilic) Cond2->Result2 Outcome1 Catalyst Poisoning & N-Alkylation Byproducts Result1->Outcome1 Outcome2 High Yield & Clean Deprotection Result2->Outcome2

Mechanistic pathways of Cbz-piperidine deprotection highlighting the protective role of acid.

Quantitative Comparison of Deprotection Strategies

Selecting the correct protocol requires balancing substrate sensitivity with reaction efficiency. The table below summarizes the empirical performance of three distinct hydrogenation strategies for piperidine derivatives.

MethodCatalyst / ReagentsSolventAdditiveTypical TimeYield RangeN-Alkylation RiskCatalyst Poisoning Risk
Standard Hydrogenolysis 10% Pd/C, H₂ (1 atm)MeOH or EtOHNone12 - 24 h40 - 60%High High
Acid-Mediated Hydrogenolysis 10% Pd/C, H₂ (1 atm)EtOAc or MeOHAcOH or HCl2 - 6 h85 - 98%Low Low
Transfer Hydrogenation 10% Pd/C, NH₄HCO₂MeOHNone0.5 - 4 h80 - 95%ModerateModerate

Experimental Protocols

Protocol A: Acid-Mediated Catalytic Hydrogenolysis (The Gold Standard)

This protocol is the primary recommendation for Cbz-protected piperidines. It is designed as a self-validating system: the acidic conditions prevent side reactions, while the subsequent basic workup ensures the quantitative recovery of the free amine, validating the mass balance.

Materials:

  • Cbz-protected piperidine substrate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 5-10 mol% Pd)

  • Glacial Acetic Acid (AcOH) or 4M HCl in dioxane (1.5 - 2.0 eq)

  • Ethyl Acetate (EtOAc) or Methanol (MeOH)

  • Hydrogen gas (balloon)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Cbz-protected piperidine (1.0 eq) in EtOAc (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Causality: EtOAc is preferred over MeOH to completely eliminate the risk of solvent-derived N-alkylation.

  • Acidification: Add 1.5 equivalents of glacial acetic acid. Causality: The acid acts as an in situ scavenger for the basic piperidine, immediately converting it to the piperidinium acetate salt upon formation, thereby preventing palladium coordination.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% relative to substrate). Safety Note: Pd/C is pyrophoric. To prevent ignition of solvent vapors, add the catalyst under a gentle stream of inert gas (N₂ or Ar).

  • Hydrogen Purge: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with hydrogen gas three times. Attach a hydrogen-filled balloon.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction via LC-MS or TLC. Self-Validation: The reaction is complete when the Cbz-adduct mass (M+H) disappears and the free amine mass appears. If the reaction stalls, it indicates insufficient acid; adding another 0.5 eq of AcOH will often restart the catalytic cycle.

  • Filtration: Upon completion, flush the system with N₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with EtOAc.

  • Isolation & Free-Basing: Concentrate the filtrate under reduced pressure. To isolate the free piperidine, partition the crude residue between EtOAc and saturated aqueous NaHCO₃ (pH ~8-9). Extract the aqueous layer with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate to yield the pure deprotected piperidine.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

For substrates containing functional groups sensitive to extended H₂ exposure or strong acids, CTH provides a milder, rapid alternative .

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in MeOH (0.1 M).

  • Reagent Addition: Add 5 to 10 equivalents of ammonium formate (NH₄HCO₂). Causality: Ammonium formate acts as an in situ hydrogen donor. On the palladium surface, it decomposes into NH₃, CO₂, and H₂. The rapid evolution of these gases drives the reaction forward quickly, often outpacing the rate of catalyst poisoning.

  • Catalyst Addition: Add 10% Pd/C (10 mol%).

  • Reaction: Stir at room temperature (or gently heat to 40 °C if sluggish). Monitor closely by TLC.

  • Work-up: Filter through Celite. Concentrate the filtrate and partition between dichloromethane (DCM) and 1M NaOH to remove residual formate salts and isolate the free amine.

References

  • Title: 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon Source: ACS Omega URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

Synthesis of Key Intermediates for Janus Kinase (JAK) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of JAK Inhibition and Synthetic Intermediates

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in mediating cellular responses to a wide array of cytokines and growth factors.[1][2][3] This mediation occurs through the JAK-STAT signaling pathway, a critical chain of protein interactions that transmits extracellular signals to the nucleus, resulting in the transcription of genes involved in immunity, cell proliferation, differentiation, and inflammation.[4][5][6][7] Dysregulation of this pathway is a key factor in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[5][7]

The development of small-molecule JAK inhibitors has revolutionized the treatment landscape for these conditions.[8][9] Drugs such as Tofacitinib, Ruxolitinib, and Upadacitinib offer targeted therapeutic options by competitively binding to the ATP-binding site of JAK enzymes, thereby modulating the inflammatory cascade.[9][10] The efficacy and success of these advanced therapies are fundamentally reliant on the efficient, scalable, and high-purity synthesis of their molecular scaffolds.

Central to the synthesis of many JAK inhibitors is the construction of a core heterocyclic structure, often a pyrrolo[2,3-d]pyrimidine, which serves as the foundational scaffold upon which various side chains conferring specificity and potency are built.[8][11][12] The synthesis of these core structures and their associated side-chain precursors, therefore, represents a critical step in the drug development and manufacturing pipeline.

This guide provides detailed application notes and protocols for the synthesis of two crucial types of intermediates that are representative of the building blocks required for the assembly of several globally approved JAK inhibitors. The methodologies have been designed to be robust and scalable, providing researchers, scientists, and drug development professionals with a practical framework for their synthetic endeavors.

Understanding the JAK-STAT Signaling Pathway

A foundational understanding of the target pathway is crucial for appreciating the mechanism of action of JAK inhibitors. The JAK-STAT pathway is a direct and elegant signal transduction cascade.

Pathway Mechanism:

  • Cytokine Binding & Receptor Dimerization: The process begins when a cytokine (e.g., an interleukin or interferon) binds to its specific receptor on the cell surface. This binding event induces the dimerization or multimerization of receptor subunits.[4][6]

  • JAK Activation: Each receptor subunit is associated with a specific JAK protein. The proximity brought on by dimerization allows the JAKs to phosphorylate and activate each other (trans-phosphorylation).[1][6]

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, which are recruited from the cytoplasm.[4][6] Once docked, the STATs themselves are phosphorylated by the active JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylation causes the STAT proteins to detach from the receptor and form stable dimers (homo- or heterodimers).[4][6]

  • Gene Transcription: The STAT dimer translocates into the cell nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.[4][5] This leads to the cellular response dictated by the initial cytokine signal.

Small-molecule JAK inhibitors function by interrupting this cascade at the JAK activation step, preventing the downstream signaling events that lead to inflammation and cell proliferation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_A Receptor Subunit Cytokine->Receptor_A 1. Binding Receptor_B Receptor Subunit Cytokine->Receptor_B JAK_A JAK Receptor_A->JAK_A STAT_A STAT Receptor_A->STAT_A 4. STAT Recruitment JAK_B JAK Receptor_B->JAK_B STAT_B STAT Receptor_B->STAT_B JAK_A->Receptor_A JAK_A->JAK_B 2. Activation (Phosphorylation) JAK_A->STAT_A 5. STAT Phosphorylation JAK_B->Receptor_B JAK_B->STAT_B STAT_Dimer STAT Dimer (Phosphorylated) STAT_A->STAT_Dimer STAT_B->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor Inhibitor->JAK_A Inhibition Inhibitor->JAK_B Gene Target Gene Transcription DNA->Gene 8. Transcription Activation

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

Application Note 1: Synthesis of the Core Scaffold - 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is the foundational core of numerous JAK inhibitors, including Tofacitinib.[8] Its synthesis is a critical upstream process. The protocol described here provides a reliable method for producing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate ready for subsequent coupling reactions.

Principle: This synthesis begins with commercially available 2-amino-4,6-dichloropyrimidine and proceeds through a cyclization reaction with chloroacetaldehyde to form the fused pyrrole ring. The choice of reagents is guided by efficiency and industrial applicability.

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Synthesis_Workflow_1 cluster_main Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Start 2-Amino-4,6-dichloropyrimidine + Chloroacetaldehyde Reaction Cyclization Reaction (Condensation & Dehydrochlorination) Reagents: - NaHCO₃ - Dioxane/H₂O Conditions: - Reflux (100-110 °C) Start->Reaction Workup Workup - Cool to RT - Filtration - Wash with H₂O - Dry under vacuum Reaction->Workup Product Product: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Workup->Product

Caption: Workflow for the synthesis of the pyrrolo[2,3-d]pyrimidine core.

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Chloroacetaldehyde (50% w/w solution in water)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4,6-dichloropyrimidine (50 g, 0.305 mol) and sodium bicarbonate (51.2 g, 0.610 mol).

  • Solvent Addition: Add 1,4-dioxane (250 mL) and deionized water (125 mL) to the flask. Stir the mixture to create a suspension.

  • Reagent Addition: Slowly add chloroacetaldehyde solution (50% w/w, 48.0 g, 0.305 mol) to the suspension at room temperature over a period of 15-20 minutes.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove inorganic salts and any water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Causality and Insights:

  • Role of NaHCO₃: Sodium bicarbonate acts as a base to neutralize the hydrochloric acid (HCl) that is generated during the intramolecular cyclization (dehydrochlorination) step. This is crucial to drive the reaction to completion.

  • Solvent System: The dioxane/water solvent system is chosen to ensure sufficient solubility for both the organic starting material and the inorganic base.

  • Purification: This procedure often yields a product of sufficient purity (>98%) for direct use in subsequent steps. If further purification is needed, recrystallization from a suitable solvent like ethanol or isopropanol can be performed.

Application Note 2: Synthesis of a Chiral Side-Chain Intermediate - (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

The stereochemistry of the side chains attached to the core scaffold is often critical for the inhibitor's selectivity and efficacy.[2] The (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a key intermediate in the synthesis of Tofacitinib.[13][14] This protocol outlines an asymmetric synthesis approach, which is superior to classical resolution of a racemic mixture as it is more atom-economical.

Principle: This synthesis utilizes an asymmetric reductive amination protocol. A prochiral ketone is converted into a chiral amine using a chiral catalyst and a reducing agent. This method establishes the two required stereocenters with high diastereoselectivity and enantioselectivity.

Experimental Protocol: Asymmetric Synthesis of a Key Tofacitinib Intermediate

Synthesis_Workflow_2 cluster_main Asymmetric Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine Start 1-benzyl-4-methylpiperidin-3-one Reaction Asymmetric Reductive Amination Reagents: - Methylamine (MeNH₂) - Chiral Catalyst (e.g., Ir-BiPheP complex) - Reducing Agent (e.g., H₂) Conditions: - High Pressure - Specific Temperature Start->Reaction Workup Workup - Catalyst removal - Solvent evaporation - Acid/Base extraction - Distillation Reaction->Workup Product Product: (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine Workup->Product

Sources

Application Note: Preparation of Chiral 3-Aminopiperidine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

Enantiomerically pure 3-aminopiperidines are privileged chiral scaffolds in modern medicinal chemistry. The precise stereochemistry of the 3-aminopiperidine core is critical for target affinity and selectivity. For instance, the (R)-enantiomer is an essential pharmacophore in dipeptidyl peptidase IV (DPP-IV) inhibitors such as Alogliptin and Linagliptin, which are widely prescribed for type II diabetes[1][2]. Beyond metabolic diseases, chiral 3-aminopiperidines have demonstrated profound impact in oncology; recent developments of selective PAK4 inhibitors for lung cancer metastasis revealed that (R)-3-aminopiperidin-1-yl analogues exhibit significantly higher potency (K_i = 3.4 nmol/L) than their (S)-counterparts[3].

Given the high demand for these precursors, researchers must choose synthetic routes that balance enantiomeric excess (ee%), scalability, and cost. This application note details the mechanistic rationale and step-by-step protocols for the two most robust methods of generating chiral 3-aminopiperidines: Biocatalytic Asymmetric Transamination and Chiral Pool Synthesis .

Strategic Route Selection

The selection of a synthetic route depends heavily on the project phase, budget, and environmental constraints. While classical resolution of racemic 3-aminopiperidine via diastereomeric salt formation is historically common, it suffers from a maximum theoretical yield of 50%[4]. Modern process chemistry favors either biocatalysis for direct asymmetric amination or chiral pool synthesis leveraging inexpensive amino acids[5].

G Start Target: Chiral 3-Aminopiperidine Decision1 Primary Constraint? Start->Decision1 Bio High ee% / Green (Biocatalysis) Decision1->Bio Efficiency Pool Low Cost / Available (Chiral Pool) Decision1->Pool Cost-driven Res Racemic Starting (Resolution) Decision1->Res Existing Racemate BioRoute ω-Transaminase + 1-Boc-3-piperidone Bio->BioRoute PoolRoute Ornithine / Glutamic Acid (Lactamization) Pool->PoolRoute ResRoute Diastereomeric Salt Formation Res->ResRoute

Decision-making workflow for selecting the optimal chiral 3-aminopiperidine synthetic route.

Core Methodology I: Biocatalytic Asymmetric Transamination

The most efficient and scalable method for synthesizing the (R)-3-aminopiperidine core is the biocatalytic transamination of the prochiral ketone, 1-Boc-3-piperidone[2]. This single-step approach aligns with green chemistry principles and avoids the harsh conditions of traditional multi-step chemical syntheses[1][5].

Mechanistic Rationale

The reaction utilizes an immobilized (R)-selective ω-transaminase. The enzyme catalyzes the transfer of an amino group from an amine donor to the ketone substrate.

  • Amine Donor (Isopropylamine): Used in high molar excess to drive the reversible transamination equilibrium toward the product. The byproduct, acetone, is volatile and easily displaced.

  • Cofactor (PLP): Pyridoxal-5'-phosphate (PLP) acts as an essential electron sink and amine carrier, forming a Schiff base intermediate with the substrate within the enzyme's active site[1][2].

  • Co-solvent (DMSO): 1-Boc-3-piperidone has limited aqueous solubility. A small percentage of DMSO ensures substrate dissolution without denaturing the immobilized enzyme[2].

Pathway Substrate 1-Boc-3-piperidone Product (R)-1-Boc-3- aminopiperidine Substrate->Product Amination AmineDonor Isopropylamine (Amine Donor) Byproduct Acetone AmineDonor->Byproduct Deamination Enzyme ω-Transaminase (ATA-025-IMB) Enzyme->Substrate Cofactor PLP Cofactor Cofactor->Enzyme

Biocatalytic transamination pathway for the synthesis of (R)-1-Boc-3-aminopiperidine.

Experimental Protocol: Synthesis of (R)-1-Boc-3-aminopiperidine

Note: This protocol is optimized for preparative scale batch synthesis[1].

  • Buffer Preparation: In a reaction vessel, prepare 5 mL of triethanolamine buffer (100 mM, pH 7.5).

  • Reagent Addition: Add isopropylamine to achieve a final concentration of 1.1 M. Add PLP to a final concentration of 1.4 mM[1][2]. Causality: The slightly alkaline pH maintains the amine donor in its reactive free-base form while preserving enzyme stability.

  • Enzyme Incubation: Add 200 mg of immobilized (R)-selective ω-transaminase (e.g., ATA-025-IMB). Stir the mixture at 35 °C and 550 rpm for 5 minutes to activate the biocatalyst[1][2].

  • Substrate Introduction: Dissolve 1-Boc-3-piperidone (0.26 mmol) in 750 µL of DMSO. Preheat this solution to 35 °C to prevent thermal shock to the enzyme, then add it to the reaction vessel[1][2].

  • Reaction Execution: Maintain stirring at 35 °C (550 rpm) in an open vessel for 24 hours. Causality: An open vessel allows for the gradual evaporation of the acetone byproduct, further driving the reaction forward.

  • Work-up & Isolation: Filter the mixture under vacuum to recover the immobilized enzyme[1]. Extract the aqueous filtrate with ethyl acetate (3 x 10 mL). Wash the combined organic phases with saturated NaCl, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (R)-1-Boc-3-aminopiperidine[2].

Core Methodology II: Chiral Pool Synthesis via Ornithine

When relying on inexpensive starting materials is a priority, the de novo construction of the piperidine ring from commercially available chiral amino acids (like L-Ornithine or L-Glutamic acid) is highly effective[5][6].

Mechanistic Rationale

The synthesis relies on the cyclization of an esterified amino acid to form a lactam (3-aminopiperidin-2-one), followed by the reduction of the carbonyl group.

  • Lactamization Control: The cyclization must be performed under carefully controlled thermal and pH conditions. Aggressive basic conditions can deprotonate the alpha-carbon, leading to racemization of the pre-existing stereocenter[6].

  • Carbonyl Reduction: Lithium aluminum hydride (LiAlH₄) is used to reduce the lactam to the saturated piperidine ring. This step requires strict anhydrous conditions but preserves the chiral integrity of the molecule[6].

Experimental Protocol: Synthesis of Enantiopure 3-Aminopiperidine
  • Esterification & Cyclization: Reflux the L-ornithine ester intermediate for up to 32 hours. Monitor via GCMS until cyclization is complete[6].

  • Neutralization: Cool the reaction mixture and neutralize with solid sodium hydroxide pellets. Causality: Using solid pellets instead of aqueous NaOH minimizes the water volume, preventing the highly polar 3-aminopiperidin-2-one from being lost to the aqueous phase during extraction[6].

  • Extraction: Remove the solvent under reduced pressure and extract the free 3-aminopiperidin-2-one with ethyl acetate. (Expected yield: ~94%)[6].

  • Reduction: Protect the primary amine (e.g., via Trityl or Boc protection)[6]. Suspend LiAlH₄ in anhydrous THF at 0 °C. Dropwise, add the protected lactam. Allow the mixture to warm to room temperature for 16 hours, then heat to 64 °C for 1 hour to ensure complete reduction[6].

  • Quench & Isolation: Carefully quench the unreacted LiAlH₄ using the Fieser method (water, 15% NaOH, water). Filter the aluminum salts, concentrate the filtrate, and treat with methanolic HCl to precipitate the enantiopure 3-aminopiperidine dihydrochloride salt[6].

Comparative Data Presentation

To aid in route selection, the following table summarizes the quantitative and qualitative metrics of the primary synthetic strategies discussed.

MetricBiocatalytic TransaminationChiral Pool (Ornithine)Classical Resolution
Typical Yield > 85%70 - 80% (over multiple steps)< 50% (theoretical max)
Enantiomeric Excess (ee%) > 99%> 98%85 - 95%
Step Count 1 Step (from N-Boc-3-piperidone)4 - 5 Steps3 Steps (Salt formation, crystallization, liberation)
Cost Efficiency Moderate (Enzyme & Substrate cost)High (Inexpensive starting materials)Low (Wastes 50% of material)
Environmental Impact Low (Aqueous buffer, reusable enzyme)Moderate (Requires LiAlH₄, organic solvents)High (Solvent-heavy crystallizations)

Validation and Quality Control

To ensure a self-validating experimental system, the following quality control steps must be integrated into the workflow:

  • Reaction Monitoring: Use TLC (Ninhydrin stain for primary amines) or HPLC to monitor the consumption of 1-Boc-3-piperidone or lactam intermediates[1][4].

  • Enantiomeric Purity Verification: Proof of enantiomeric purity is critical, as partial racemization can occur during lactam reduction or acidic workups[6]. Synthesize ditosylated derivatives of the final 3-aminopiperidine and subject them to Chiral HPLC analysis to accurately quantify the ee%[6].

  • Structural Integrity: Confirm the final structure using ¹H NMR and ¹³C NMR. For Boc-protected intermediates, ensure the diagnostic tert-butyl singlet (~1.4 ppm) is present and integrates correctly against the piperidine ring protons[3].

References

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - ACS Publications.[Link]

  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC.[Link]

Sources

Scalable synthesis of N-methylated piperidine carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N-Methylated Piperidine Carbamates

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge N-methylated piperidine carbamates represent a critical pharmacophore in medicinal chemistry, particularly in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease (e.g., Rivastigmine analogues) and fatty acid amide hydrolase (FAAH) inhibitors.

The synthesis of these motifs at scale presents two distinct process chemistry challenges:

  • Selectivity of N-Methylation: Preventing over-alkylation to quaternary ammonium salts (N,N-dimethyl piperidinium species) while ensuring complete conversion of the secondary amine.[1]

  • Carbamoylation Safety: Traditional methods utilize phosgene or isocyanates, which pose severe safety hazards and regulatory burdens at kilogram scale.

1.2 The Solution This protocol details a scalable, two-step convergent synthesis of O-(1-methylpiperidin-4-yl) carbamates . We utilize a Catalytic Reductive Amination for the N-methylation step (superior to Eschweiler-Clarke in impurity profile) and a CDI-Mediated Carbamoylation strategy that eliminates the need for phosgene gas or chloroformates.[1]

Part 2: Retrosynthetic Logic & Pathway Visualization

The synthetic strategy disconnects the target molecule into two stable precursors: 4-hydroxypiperidine and the amine coupling partner, linked via a carbonyl bridge.

Key Advantages of this Route:

  • Atom Economy: The reductive amination uses aqueous formaldehyde and hydrogen, generating only water as a byproduct.

  • Safety: Carbonyldiimidazole (CDI) serves as a solid, weighable phosgene equivalent, allowing for controlled activation of the alcohol.

SynthesisPathway Start 4-Hydroxypiperidine (SM-1) Inter1 1-Methyl-4-piperidinol (Intermediate A) Start->Inter1 Reductive Amination Reagents1 HCHO (aq), H2 Pd/C Catalyst Reagents1->Inter1 Product Target: O-(1-Methylpiperidin-4-yl) Carbamate Inter1->Product Carbamoylation SideProduct Impurity: Quaternary Salt Inter1->SideProduct Over-methylation (If Me-X used) Reagents2 1. CDI, THF 2. R-NH2 (Amine) Reagents2->Product

Figure 1: Strategic workflow for the synthesis of N-methyl piperidine carbamates, highlighting the critical intermediate and potential impurity risks.

Part 3: Detailed Experimental Protocols

Step 1: Scalable N-Methylation of 4-Hydroxypiperidine

Rationale: Direct alkylation with methyl iodide is avoided due to the formation of difficult-to-separate quaternary ammonium salts.[1] The Eschweiler-Clarke reaction (Formic acid/HCHO) is viable but generates large CO2 volumes (foaming issues). Catalytic Reductive Amination is selected for its cleanliness and high yield.

Reagents:

  • 4-Hydroxypiperidine (1.0 equiv)[1]

  • Formaldehyde (37% aq. solution, 1.2 equiv)

  • Pd/C (10% w/w, 50% wet, 0.05 equiv by wt)

  • Hydrogen gas (5 bar)

  • Solvent: Methanol (10 volumes)

Protocol:

  • Dissolution: Charge a hydrogenation reactor (Hastelloy or Stainless Steel) with 4-Hydroxypiperidine and Methanol. Stir until dissolved.

  • Catalyst Charge: Add the wet Pd/C catalyst under a nitrogen blanket to prevent ignition.

  • Aldehyde Addition: Add Formaldehyde solution dropwise over 30 minutes at 20-25°C. Note: A slight exotherm will occur due to imine/hemiaminal formation.[1]

  • Hydrogenation: Seal the reactor, purge with Nitrogen (3x) and Hydrogen (3x). Pressurize to 5 bar H2.

  • Reaction: Heat to 40°C and stir at 800 rpm. Monitor H2 uptake. Reaction is typically complete in 4-6 hours.[1]

  • Filtration: Cool to 25°C. Filter the catalyst through a spark-proof filter (e.g., Celite bed). Wash the cake with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-Methyl-4-piperidinol as a viscous oil.

    • Checkpoint: Purity should be >98% by GC.[1] Water content <0.5% (Karl Fischer) is critical for the next step.

Step 2: CDI-Mediated Carbamate Formation

Rationale: Reaction of the alcohol with isocyanates is limited by the commercial availability of specific isocyanates. The CDI method allows the use of any primary or secondary amine to create the carbamate, offering a modular library approach.

Reagents:

  • 1-Methyl-4-piperidinol (Intermediate A, 1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Target Amine (R-NH2) (1.0 equiv)[1][2]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv - Catalyst)[1]

  • Solvent: THF (anhydrous) or 2-MeTHF (greener alternative)[1]

Protocol:

  • Activation: In a dry reactor under Nitrogen, dissolve CDI in THF (5 volumes).

  • Addition 1: Add a solution of 1-Methyl-4-piperidinol in THF dropwise at 0-5°C.

    • Mechanism:[1][3][4][5][6][7] The alcohol attacks CDI, releasing imidazole and forming the activated imidazole-carbamate intermediate.

    • Control: Stir at 20°C for 2 hours. Monitor by HPLC for disappearance of CDI.

  • Coupling: Add the Target Amine (R-NH2) and catalytic DBU.

  • Reflux: Heat the mixture to 60°C (or reflux) for 6-12 hours. The DBU catalyzes the displacement of the imidazole leaving group by the amine.

  • Workup: Cool to RT. Quench with water (5 volumes). Extract with Ethyl Acetate.[8]

  • Purification: Wash the organic layer with 1M NaHCO3 (to remove imidazole) and Brine. Dry over Na2SO4 and concentrate.

    • Crystallization: Many carbamates in this class crystallize from Heptane/EtOAc. If oil persists, convert to the Hydrochloride salt (HCl/Ether) for solid isolation.

Part 4: Process Safety & Troubleshooting

Table 1: Critical Process Parameters (CPPs) & Troubleshooting

ParameterObservationRoot CauseCorrective Action
N-Methylation High Quaternary Salt (>2%)Over-alkylationUnlikely in reductive amination; ensure H2 pressure is maintained and T < 50°C.
N-Methylation Incomplete ConversionCatalyst poisoningCheck Sulfur content in starting material.[1] Increase catalyst loading to 10% wt.
Carbamoylation Low YieldMoisture ingressCDI hydrolyzes rapidly.[1] Use Karl Fischer titration on solvents (<0.05% H2O required).
Carbamoylation Symmetrical Urea ByproductAmine added too earlyEnsure complete formation of the Imidazole-Carbamate intermediate before adding the amine.

Safety Note:

  • Hydrogen: Ensure reactor is grounded. Use Type D (conductive) bags for catalyst charging.

  • CDI: Solid irritant.[1] Hydrolyzes to CO2 and Imidazole. Ensure adequate venting during the activation step to prevent pressure buildup.

Part 5: Analytical Validation (Self-Validating System)

To ensure the protocol is working, the following In-Process Controls (IPC) must be met:

  • IPC 1 (After Step 1): GC-MS or 1H-NMR.[1]

    • Success Criteria: Disappearance of signal at δ 2.6-2.7 ppm (NH of piperidine) and appearance of singlet at δ 2.2 ppm (N-Me).[1]

  • IPC 2 (Activation Step): HPLC.

    • Success Criteria: Conversion of 1-Methyl-4-piperidinol to the Imidazole-Carbamate intermediate.[1] If >5% alcohol remains, add 0.1 eq more CDI.

  • Final Purity: HPLC (Reverse Phase, C18).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV 210 nm (carbamates have weak UV, ensure low wavelength).

References

  • Reductive Amination Standards: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • CDI Chemistry: Vaidyanathan, R., et al. (2004). Amidations using N,N′-Carbonyldiimidazole: A Process Chemistry Perspective. Organic Process Research & Development, 8(6), 1072–1076. [Link]

  • Piperidine Scale-Up: Devarasetty, S., et al. (2018).[9] An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777.[9] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl (1-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-YIELD-Cbz-001 Status: Active Support Tier: Senior Application Scientist[1][2][3]

Executive Summary & Core Chemistry

User Query: Optimization of yield and purity for the protection of 3-amino-1-methylpiperidine with Benzyl chloroformate (Cbz-Cl).

The Chemical Challenge: This synthesis involves a chemoselective acylation . You possess a diamine substrate with two distinct nitrogen centers:

  • Primary Amine (C3 position): The nucleophilic target (

    
    ).[1][2][3]
    
  • Tertiary Amine (Ring Nitrogen): A basic center that does not react with Cbz-Cl under mild conditions but dictates solubility and purification logic.[1][2][3]

The Solution: To maximize yield, you must suppress the hydrolysis of Cbz-Cl while preventing the tertiary amine from acting as a "proton sponge" that stalls the reaction.[3] The protocol below utilizes a Schotten-Baumann biphasic system, which is superior for yield optimization compared to anhydrous conditions because it buffers the HCl byproduct immediately in the aqueous phase, preventing amine salt precipitation.[3]

Optimized Experimental Protocol

Method A: Biphasic Schotten-Baumann (Recommended for High Yield)[1][2]

This method utilizes an inorganic base in water to scavenge the HCl generated, keeping the organic amine free and reactive.[3][4]

Reagents:

  • Substrate: 1-Methylpiperidin-3-amine (1.0 equiv)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 - 1.2 equiv)[1]

  • Base: Sodium Carbonate (

    
    ) (2.5 equiv) or 
    
    
    
    (2M, carefully monitored)[2][3]
  • Solvent: THF / Water (1:1 ratio) or DCM / Water (1:1)[2][3]

Step-by-Step Workflow:

  • Preparation: Dissolve 1-methylpiperidin-3-amine (10 mmol) in 15 mL of water. Add

    
     (25 mmol).
    
  • Cooling: Cool the mixture to 0–5 °C . Critical: Lower temperature suppresses Cbz-Cl hydrolysis.[1][3]

  • Addition: Dissolve Cbz-Cl (11-12 mmol) in 15 mL of THF (or DCM). Add this solution dropwise over 30 minutes to the stirring aqueous amine.

    • Note: Rapid addition causes local heating and runaway hydrolysis of Cbz-Cl.[1][3]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (System: 10% MeOH in DCM + 1%

    
    ).[1][2][3]
    
  • Quench: If Cbz-Cl remains, add a small amount of dimethylaminopropylamine (DMAPA) or simply stir with aqueous base for 30 mins to hydrolyze excess reagent.

The Self-Validating Purification System (Acid-Base Extraction)

The most common cause of "low yield" is actually loss of product during workup .[3] Because your product contains a basic tertiary amine (the N-methylpiperidine ring), it behaves differently than standard amides.[3]

The Trap: If you wash the organic layer with 1M HCl (standard for removing unreacted amines), your product will protonate and move to the water layer , leading to near-zero yield in the organic flask.[3]

The Fix: Use this property to your advantage to purify without chromatography.[3]

PurificationLogic Start Crude Reaction Mixture (Org + Aq) Sep1 Phase Separation Start->Sep1 Org1 Organic Layer (Contains Product + Impurities) Sep1->Org1 Aq1 Aqueous Layer (Salts) Sep1->Aq1 Discard AcidWash Extract with 1M HCl (aq) Org1->AcidWash Sep2 Phase Separation AcidWash->Sep2 Org2 Organic Layer (Discard) Contains: Benzyl Alcohol, Bis-Cbz Sep2->Org2 Neutral Impurities Removed Aq2 Aqueous Layer (Acidic) Contains: Product-H+ Sep2->Aq2 Product Captured Basify Basify to pH > 12 (NaOH) Aq2->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Figure 1: Acid-Base Extraction Workflow. This logic uses the basicity of the N-methylpiperidine ring to separate the product from neutral byproducts like Benzyl Alcohol.

Troubleshooting Guide & FAQs

Category A: Yield Issues

Q1: My conversion is low (<50%) even after 24 hours. Why?

  • Diagnosis: The Cbz-Cl likely hydrolyzed before it could react with the amine.[2][3] This happens if the addition is too fast or the temperature is too high.[3]

  • Fix:

    • Ensure the reaction starts at 0 °C .

    • Increase Cbz-Cl equivalents to 1.5 eq.[1][2][3]

    • Check pH: If the pH drops below 8, the starting amine becomes protonated (

      
      ) and cannot react.[2][3] Add more 
      
      
      
      to maintain pH 9–10.[1][2][3]

Q2: I see a precipitate forming during the reaction.

  • Diagnosis: This is likely the hydrochloride salt of the starting amine or the product precipitating out, which stops the reaction.[3]

  • Fix: Add more water or switch to a more vigorous stirring method. If using the anhydrous method (DCM/TEA), add more DCM to solubilize the salts.[3]

Category B: Purity & Stability[1]

Q3: The product is an oil that refuses to crystallize. Is it impure?

  • Insight: Benzyl (1-methylpiperidin-3-yl)carbamate is often a viscous oil or low-melting solid due to the flexible piperidine ring and the benzyl group.[1][2][3]

  • Action: Do not rely on crystallization. Use the Acid-Base Extraction (Figure 1) outlined above.[2][3] If you must crystallize, try converting it to an HCl or Oxalate salt, which are usually crystalline solids.[1][3]

Q4: Can the "1-methyl" group fall off?

  • Risk: Under extreme conditions (high heat > 80°C), Cbz-Cl can demethylate tertiary amines (similar to the von Braun reaction), but this is rare at RT.[2][3]

  • Validation: Check NMR. The N-methyl singlet should appear around

    
     2.2–2.3 ppm.[1][3] If missing, you may have formed the bis-Cbz analog (Benzyl piperidin-3-yl carbamate).[1][3]
    

Quantitative Data Reference

Table 1: Solvent & Base Compatibility Matrix

ConditionYield PotentialPurity ProfileNotes
Schotten-Baumann (H2O/THF + Na2CO3) High (85-95%) High Best for scale-up.[1][2][3] Aqueous phase buffers HCl.[1][2][3]
Anhydrous (DCM + TEA)Moderate (70-80%)ModerateTEA-HCl salts can trap product.[1][2][3] Requires aqueous wash.[1][2][3]
Anhydrous (DCM + Pyridine)Low-ModerateLowPyridine is hard to remove; odor issues.[1][2][3]
Acid-Base Workup (Post-Rxn) N/A Excellent Mandatory step to remove benzyl alcohol.[1][3]

Mechanistic Insight

The reaction is a competition between the nucleophilic attack of the amine on the carbonyl of Cbz-Cl and the attack of water (hydrolysis).

Mechanism Reagents Reagents: R-NH2 + Cbz-Cl Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Hydrolysis Side Product: Benzyl Alcohol Reagents->Hydrolysis Path B: H2O Attack (If pH > 11 or Temp High) Product Product: R-NH-Cbz Intermediate->Product Path A: Elimination of Cl-

Figure 2: Competitive Reaction Pathways. Path A is favored at low temperature (0°C) and controlled pH (9-10).[1][2][3] Path B dominates at high pH or high temperature.

References

  • Greene, T.W., & Wuts, P.G.M. (2014).[1][2][3] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1][2][3] John Wiley & Sons.[1][2][3] (Standard reference for Cbz protection protocols). [2][3]

  • BenchChem. (2025).[1][3][5][6] (R)-Benzyl Piperidin-3-ylcarbamate: A Technical Guide to its Synthesis. (General protocol for piperidine carbamates).

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Org. Synth. 2015, 92, 91-102.[1][2][3] (Demonstrates Schotten-Baumann conditions for water-soluble amines). [2][3]

  • Sigma-Aldrich. (2025).[1][3] Benzyl N-[(3S)-piperidin-3-yl]carbamate Product Sheet. (Physical properties and handling).[2][3][5][7][8][9][10][11][12]

Sources

Technical Support Center: Purification of Piperidine Carbamates via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of piperidine carbamates. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these valuable compounds using column chromatography. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your purification processes.

Troubleshooting Guide: Quick-Reference Solutions

This section is designed to provide immediate, actionable solutions to the most common problems encountered during the column chromatography of piperidine carbamates.

Issue Potential Cause Recommended Solution
Peak Tailing Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.[1]Mobile Phase Modification: Add a basic modifier like triethylamine (0.1-1% v/v) or a 7N ammonia solution in methanol (1-2%) to the eluent to compete for binding sites on the silica.[1] Stationary Phase Modification: Use amine-deactivated silica gel or consider an alternative stationary phase such as basic or neutral alumina.[1]
Product Decomposition on Column Piperidine carbamates, especially those with sensitive protecting groups, can be unstable on acidic silica gel.Minimize the time the compound spends on the column by using flash chromatography with a faster flow rate.[1] If instability is confirmed, consider alternative purification methods like recrystallization or acid-base extraction.[1]
Poor Separation of Product and Starting Material The polarity of the N-protected piperidine carbamate is very similar to the unreacted piperidine starting material.Optimize Solvent System: Carefully select and optimize the mobile phase. A common system is a gradient of ethyl acetate in hexanes.[2] TLC Analysis: Perform thorough TLC analysis with various solvent systems to find the optimal conditions for separation before running the column.[2]
Co-elution with Urea Byproducts Symmetrical ureas can form as side products, particularly when using isocyanate reagents, and may have similar polarity to the desired carbamate.[3][4]Reaction Optimization: To minimize urea formation, use reagents like di-tert-butyl dicarbonate (Boc-anhydride) under anhydrous conditions.[3][4] Chromatography: A well-optimized gradient elution may be required to separate the carbamate from the urea byproduct.
Low Product Recovery The compound may be irreversibly adsorbed onto the silica gel, or the column may be overloaded.Check Column Loading: A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight.[1] Consider Reversed-Phase: For less polar piperidine derivatives, reversed-phase chromatography on a C18 column with acidic mobile phase modifiers (e.g., TFA or formic acid) can be a good alternative.[1]

Frequently Asked Questions (FAQs)

This section provides more detailed explanations for common questions, delving into the scientific principles behind the purification of piperidine carbamates.

Q1: Why is peak tailing such a common issue with piperidine carbamates, and how does adding a base to the eluent help?

The basic nitrogen atom in the piperidine ring readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong interaction leads to a non-uniform elution of the compound, resulting in a "tailing" effect on the chromatogram. Adding a basic modifier, such as triethylamine (TEA), to the mobile phase helps to mitigate this issue. The TEA, being a stronger base, preferentially interacts with the acidic silanol groups, effectively "masking" them from the piperidine carbamate.[1] This allows the desired compound to travel through the column with less interaction, resulting in a more symmetrical peak shape.

Q2: My piperidine carbamate seems to be degrading during chromatography. What are the potential mechanisms of degradation, and how can I prevent it?

While carbamates are generally stable, they can be susceptible to degradation under certain conditions, particularly on acidic stationary phases like silica gel. The lability of the carbamate bond can be influenced by the nature of the protecting group and the presence of other functional groups in the molecule. For instance, some carbamates can undergo hydrolysis or other decomposition pathways when exposed to acidic environments for prolonged periods.[5][6]

To prevent on-column degradation:

  • Minimize Residence Time: Employ flash chromatography to reduce the time the compound is in contact with the silica gel.[1]

  • Use a Less Acidic Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel.[1]

  • Alternative Purification: If degradation is significant, explore non-chromatographic methods such as recrystallization or acid-base extraction.[1]

Q3: How do I choose the right solvent system for my piperidine carbamate purification?

The choice of solvent system is critical for achieving good separation. The polarity of piperidine carbamates can vary significantly depending on the protecting group and other substituents. A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC).

Recommended Starting Solvent Systems for TLC Analysis:

  • Non-polar to moderately polar compounds: A mixture of ethyl acetate and hexanes is a standard choice.[2][7]

  • More polar compounds: Consider a system of methanol in dichloromethane.[7]

The goal is to find a solvent system that gives your desired product an Rf value between 0.2 and 0.4 on the TLC plate. This generally provides the best separation on a column.

Q4: What are the key differences between N-Boc, N-Cbz, and N-Fmoc protected piperidines in the context of column chromatography?

The choice of the nitrogen protecting group significantly impacts the polarity and stability of the piperidine carbamate, which in turn affects its chromatographic behavior.[8][9]

Protecting Group Full Name Properties and Chromatographic Considerations Removal Conditions
Boc tert-ButoxycarbonylGenerally non-polar, making the compound suitable for normal-phase chromatography with eluents like ethyl acetate/hexanes.[2] It is stable to a wide range of conditions but sensitive to strong acids.[8]Strong acid (e.g., trifluoroacetic acid).[8]
Cbz (or Z) CarboxybenzylMore polar than Boc-protected compounds. It can be removed by catalytic hydrogenation, which is a mild and neutral condition.[8]Catalytic hydrogenation (e.g., H2, Pd/C).[8]
Fmoc 9-FluorenylmethyloxycarbonylA bulky and relatively non-polar group. It is stable to acidic conditions but is cleaved by bases.[8][10]Mild basic conditions (e.g., piperidine in DMF).[10]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of an N-Boc-Piperidine Carbamate

This protocol outlines a standard procedure for the purification of a moderately polar N-Boc-piperidine carbamate.

1. Slurry Preparation and Column Packing: a. Choose an appropriate column size based on the amount of crude material (aim for a silica-to-crude ratio of at least 30:1 by weight).[1] b. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). c. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

2. Sample Loading: a. Dissolve the crude piperidine carbamate in a minimal amount of a suitable solvent (e.g., dichloromethane). b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution: a. Begin eluting with a non-polar solvent (e.g., 100% hexanes). b. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. The optimal gradient should be determined by prior TLC analysis. c. Collect fractions and monitor the elution of the product by TLC.

4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to obtain the purified piperidine carbamate.

Visualizations

Workflow for Troubleshooting Piperidine Carbamate Purification

troubleshooting_workflow start Start Purification problem Problem Encountered? start->problem tailing Peak Tailing problem->tailing Yes degradation Product Degradation problem->degradation Yes poor_separation Poor Separation problem->poor_separation Yes low_recovery Low Recovery problem->low_recovery Yes end Successful Purification problem->end No solution_tailing Add Basic Modifier (e.g., TEA) to Eluent tailing->solution_tailing solution_degradation Use Flash Chromatography / Consider Alternative Stationary Phase degradation->solution_degradation solution_separation Optimize Solvent System via TLC / Use a Gradient Elution poor_separation->solution_separation solution_recovery Check Column Loading / Consider Reversed-Phase Chromatography low_recovery->solution_recovery solution_tailing->end solution_degradation->end solution_separation->end solution_recovery->end

Caption: A decision-making workflow for troubleshooting common issues in piperidine carbamate purification.

Logical Relationship of Purification Parameters

purification_parameters cluster_compound Compound Properties cluster_method Chromatography Method cluster_outcome Purification Outcome compound_properties Polarity Stability pKa method_parameters Stationary Phase (Silica, Alumina, C18) Mobile Phase (Solvent System, Modifiers) Flow Rate compound_properties:f0->method_parameters:f1 influences compound_properties:f1->method_parameters:f0 influences compound_properties:f2->method_parameters:f1 influences outcome Purity Yield Peak Shape method_parameters:f0->outcome:f0 affects method_parameters:f1->outcome:f0 affects method_parameters:f2->outcome:f1 affects method_parameters:f1->outcome:f2 affects

Caption: Interrelationship between compound properties, chromatographic method parameters, and purification outcomes.

References

  • Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
  • Fast gas chromatography analysis of N-carbamates with cold on-column injection - PubMed.
  • Technical Support Center: Synthesis of Piperidine Carbam
  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC.
  • Technical Support Center: Purification of Piperidine Deriv
  • Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection | Journal of Chrom
  • Technical Support Center: Piperidine Carbam
  • Protecting Groups for Amines: Carbam
  • Protecting Groups - Organic Chemistry Portal.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Solvent Systems for Flash Column Chromatography - Chemistry - University of Rochester.

Sources

Technical Support Center: Resolving Enantiomers of Benzyl (1-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chiral resolution of Benzyl (1-methylpiperidin-3-yl)carbamate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals. As Senior Application Scientists, we have structured this resource to not only provide protocols but to also explain the underlying principles of your experimental choices.

Introduction

Benzyl (1-methylpiperidin-3-yl)carbamate is a chiral molecule with a stereocenter at the C3 position of the piperidine ring. The separation of its enantiomers is a critical step in the development of pharmacologically active compounds, as different enantiomers can exhibit distinct biological activities. This guide will focus on the common methods for resolving this racemic mixture and address potential challenges you may encounter.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the resolution of Benzyl (1-methylpiperidin-3-yl)carbamate.

Q1: What are the primary methods for resolving racemic Benzyl (1-methylpiperidin-3-yl)carbamate?

A1: The two most common and effective methods are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[1][2] These salts have different solubilities, allowing for their separation by fractional crystallization.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.[3][4]

Q2: Which chiral resolving agents are most effective for diastereomeric salt crystallization of this compound?

A2: For piperidine derivatives, chiral acids like derivatives of tartaric acid (e.g., di-benzoyl-L-tartaric acid or di-benzoyl-D-tartaric acid) and mandelic acid (e.g., (S)-mandelic acid or (R)-mandelic acid) are excellent starting points.[1][5] The choice of resolving agent and solvent system is crucial and often requires empirical screening for optimal results.

Q3: What type of chiral stationary phase (CSP) is recommended for the HPLC separation of Benzyl (1-methylpiperidin-3-yl)carbamate?

A3: Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly versatile and often successful for separating a wide range of chiral compounds, including carbamates and piperidine derivatives.[3][6][7] Columns like Chiralpak® and Chiralcel® series are industry standards.[3]

Q4: How can I determine the enantiomeric excess (ee) of my resolved sample?

A4: The most common and reliable methods for determining enantiomeric excess are:

  • Chiral HPLC: This is the gold standard for accurate ee determination.[8]

  • Chiral Gas Chromatography (GC): This can be used if the compound is volatile or can be derivatized to be volatile.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), it is possible to distinguish between enantiomers in an NMR spectrum.[8][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the resolution of Benzyl (1-methylpiperidin-3-yl)carbamate.

Diastereomeric Salt Crystallization

Issue 1: No crystallization or oiling out of the diastereomeric salt.

  • Possible Cause: The diastereomeric salt is too soluble in the chosen solvent, or the concentration is too low.

  • Troubleshooting Steps:

    • Solvent Screening: The solubility of diastereomeric salts is highly dependent on the solvent.[2] Systematically screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

    • Increase Concentration: Carefully concentrate the solution by slow evaporation of the solvent.

    • Induce Crystallization: Try scratch-seeding with a glass rod or adding a small seed crystal if available. Cooling the solution can also promote crystallization.

Issue 2: Low enantiomeric excess (ee) of the resolved amine.

  • Possible Cause: Incomplete separation of the diastereomeric salts due to similar solubilities or co-crystallization.

  • Troubleshooting Steps:

    • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt.[11] This will enrich the less soluble diastereomer.

    • Optimize Crystallization Conditions: Vary the cooling rate. Slower cooling often leads to purer crystals.

    • Evaluate a Different Chiral Resolving Agent: The difference in solubility between diastereomeric salts can be more pronounced with a different chiral acid.[5]

Chiral HPLC Separation

Issue 1: Poor or no separation of enantiomers on the chiral column.

  • Possible Cause: The chosen chiral stationary phase (CSP) and mobile phase are not suitable for the analyte.

  • Troubleshooting Steps:

    • Screen Different CSPs: Test a variety of polysaccharide-based columns (e.g., cellulose vs. amylose-based).[3]

    • Mobile Phase Optimization: Systematically vary the ratio of the non-polar and polar components of your mobile phase (e.g., hexane/isopropanol or hexane/ethanol).[4][6]

    • Use Additives: For basic compounds like this piperidine derivative, adding a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape and resolution.[3]

    • Temperature Optimization: Temperature can affect the separation.[3] Try running the separation at different temperatures (e.g., 25°C, 30°C, 40°C).

Issue 2: Poor peak shape (e.g., tailing or fronting).

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or overloading the column.

  • Troubleshooting Steps:

    • Add Mobile Phase Modifiers: As mentioned above, for this basic compound, adding a small amount of DEA can improve peak symmetry.

    • Lower Sample Concentration: Prepare a more dilute sample and inject a smaller volume.

    • Check pH of the Mobile Phase (for reversed-phase): If using a reversed-phase method, ensure the pH of the mobile phase is appropriate for the analyte's pKa.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general procedure for the chiral resolution of Benzyl (1-methylpiperidin-3-yl)carbamate using a chiral acid.

  • Dissolution: Dissolve the racemic Benzyl (1-methylpiperidin-3-yl)carbamate in a suitable solvent (e.g., methanol or ethanol).[1]

  • Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid).[2]

  • Crystallization: Allow the solution to stand at room temperature or cool it to induce crystallization of one of the diastereomeric salts.[1]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Base: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free enantiomerically enriched carbamate.[1]

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and evaporate the solvent. The final product can be further purified by recrystallization if necessary.

Protocol 2: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose carbamate column.[3][6] A common column dimension is 250 mm x 4.6 mm with 5 µm particles.

  • Mobile Phase Screening:

    • Begin with a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A good starting point is a 90:10 (v/v) ratio.[6]

    • For this basic analyte, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.[3]

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25°C.

    • Use a UV detector set to a wavelength where the compound absorbs (a general starting point is 220-230 nm).

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) and record the chromatogram.[8]

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., 80:20, 70:30 hexane/alcohol) and consider trying a different alcohol modifier.

Data Presentation

Table 1: Starting Conditions for Chiral HPLC Method Development
ParameterRecommended Starting ConditionRationale
Chiral Stationary Phase Cellulose or Amylose CarbamateBroad applicability for carbamate compounds.[6]
Mobile Phase n-Hexane/Isopropanol (90:10 v/v) + 0.1% DEACommon normal-phase system; DEA improves peak shape for basic analytes.[3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25°CA good starting point; can be varied to optimize selectivity.[3]
Detection Wavelength ~225 nmGeneral region for carbamate UV absorbance.
Sample Concentration 1 mg/mL in mobile phaseA typical concentration for HPLC analysis.
Injection Volume 5-10 µLA standard injection volume.[8]

Visualizations

Diagram 1: Workflow for Diastereomeric Salt Resolution

G racemate Racemic Benzyl (1-methylpiperidin-3-yl)carbamate salt_formation Diastereomeric Salt Formation in a suitable solvent racemate->salt_formation chiral_acid Chiral Resolving Agent (e.g., (+)-DBTA) chiral_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Diastereomeric Salt (Solid) separation->less_soluble Collect Crystals more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) separation->more_soluble Collect Filtrate base_treatment1 Liberation with Base less_soluble->base_treatment1 base_treatment2 Liberation with Base more_soluble->base_treatment2 enantiomer1 Enantiomer 1 base_treatment1->enantiomer1 enantiomer2 Enantiomer 2 base_treatment2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Diagram 2: Chiral HPLC Method Development Logic

G start Start with a Polysaccharide CSP (e.g., Cellulose Carbamate) mobile_phase Select Mobile Phase (e.g., Hexane/IPA + 0.1% DEA) start->mobile_phase run_hplc Run HPLC Analysis mobile_phase->run_hplc check_separation Separation Achieved? run_hplc->check_separation optimize_mp Optimize Mobile Phase Ratio check_separation->optimize_mp No end Successful Separation check_separation->end Yes optimize_mp->run_hplc change_modifier Change Alcohol Modifier (e.g., to Ethanol) optimize_mp->change_modifier change_csp Try a Different CSP (e.g., Amylose Carbamate) optimize_mp->change_csp change_modifier->run_hplc change_csp->mobile_phase

Caption: Logical workflow for developing a chiral HPLC separation method.

References

Sources

Technical Support Center: Stability of Benzyl (1-methylpiperidin-3-yl)carbamate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and troubleshooting advice for researchers working with benzyl (1-methylpiperidin-3-yl)carbamate, focusing on its stability in acidic environments. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with benzyl (1-methylpiperidin-3-yl)carbamate in an acidic medium?

The main stability issue is the acid-catalyzed hydrolysis of the carbamate functional group.[1] Carbamates are susceptible to degradation in the presence of acid, and this process is typically accelerated by lower pH and higher temperatures.[1]

Q2: I'm observing a significant loss of my parent compound during HPLC analysis with an acidic mobile phase. What is the likely cause?

This is a frequently encountered issue and is most likely due to the acid-catalyzed hydrolysis of the carbamate linkage.[1] Several factors can exacerbate this degradation:

  • Low pH: The rate of hydrolysis is dependent on the concentration of protons.[1]

  • Elevated Temperature: Increased temperatures, even ambient lab conditions over prolonged periods, can speed up the reaction.[1]

  • Extended Exposure: The longer the compound is in an acidic solution, the more degradation will occur.[1]

If you observe instability, it is advisable to assess the necessity of the low pH, consider a less acidic mobile phase modifier, and analyze samples as quickly as possible after preparation.[1]

Q3: What are the expected degradation products from the acid hydrolysis of benzyl (1-methylpiperidin-3-yl)carbamate?

The degradation occurs through the cleavage of the carbamate bond, yielding the following products:

  • 1-methyl-3-aminopiperidine

  • Benzyl alcohol

  • Carbon dioxide (resulting from the decomposition of the unstable carbamic acid intermediate)[1][2]

Degradation Pathway of Benzyl (1-methylpiperidin-3-yl)carbamate

parent Benzyl (1-methylpiperidin-3-yl)carbamate intermediate Carbamic Acid Intermediate + Benzyl Alcohol parent->intermediate + H₂O, H⁺ products 1-methyl-3-aminopiperidine + CO2 + Benzyl Alcohol intermediate->products Decarboxylation

Caption: Acid-catalyzed hydrolysis of benzyl (1-methylpiperidin-3-yl)carbamate.

Q4: How can I quantitatively assess the stability of this compound under my specific experimental conditions?

A forced degradation study is the standard method for quantitatively determining stability and identifying degradation products.[1] This involves subjecting the compound to a variety of stress conditions, such as a range of acidic pH values and temperatures, and monitoring the formation of degradants over time.[1] The goal in such studies is typically to achieve 5-20% degradation.[1] Analysis is commonly performed using a stability-indicating analytical method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solutions
Significant loss of parent compound with acidic mobile phase Acid-catalyzed hydrolysis of the carbamate linkage.- Evaluate if a less acidic mobile phase can be used.- Run samples promptly after preparation.- Consider using a column with different selectivity that allows for a less acidic mobile phase.
Appearance of new, unexpected peaks in the chromatogram after exposure to acid Formation of degradation products (1-methyl-3-aminopiperidine and benzyl alcohol).- Hypothesize the identity of the new peaks.- Confirm by co-injecting with authentic standards of the suspected degradants.- Utilize mass spectrometry (LC-MS) to confirm the molecular weights of the new peaks.[1]
Poor or declining mass balance in a stability study 1. One or more degradation products are not being detected by the current analytical method.2. The parent compound is adsorbing to the container surface.- Adjust the detection wavelength on your HPLC; benzyl alcohol has a different UV absorbance profile.[1]- Modify the HPLC gradient to ensure all components elute from the column.[1]- Consider a different detection method like a Charged Aerosol Detector (CAD) or mass spectrometry.[1]
Very rapid and complete degradation of the compound upon addition of acid The acidic conditions (concentration, temperature) are too harsh for the molecule's stability.- Perform a screening study with milder acidic conditions (e.g., pH 3, 4, 5) and lower temperatures (e.g., ambient, 40°C).[1]

Experimental Protocols

Protocol 1: Forced Acid Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of benzyl (1-methylpiperidin-3-yl)carbamate under acidic conditions.

Materials:

  • Benzyl (1-methylpiperidin-3-yl)carbamate

  • Acetonitrile or methanol (HPLC grade)

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 N, 0.01 N)

  • Sodium hydroxide (NaOH) for neutralization

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of benzyl (1-methylpiperidin-3-yl)carbamate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[1]

  • Stress Sample Preparation:

    • For each acidic condition to be tested, transfer an aliquot of the stock solution into a vial containing the acidic solution (e.g., 0.1 N HCl) to achieve the desired final concentration (e.g., 0.1 mg/mL).[1]

    • Prepare a control sample by diluting the stock solution with the initial solvent (e.g., acetonitrile/water) to the same final concentration.

  • Incubation: Incubate the stress samples and the control sample at a specific temperature (e.g., 40°C, 60°C) for a defined period. It is recommended to pull time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.

  • Sample Quenching: At each time point, withdraw an aliquot from each sample, and neutralize the acid with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample at the initial time point. Identify and quantify any degradation products.

Workflow for Forced Acid Degradation Study

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution stress Prepare Stress Samples (Acidic) stock->stress control Prepare Control Sample stock->control incubation Incubate at Defined Temp/Time stress->incubation control->incubation quenching Quench Reaction (Neutralize) incubation->quenching hplc HPLC Analysis quenching->hplc data Data Evaluation & Degradation Calculation hplc->data

Caption: General workflow for a forced acid degradation study.

Protocol 2: HPLC Method for Stability Indicating Analysis

This is a representative HPLC method that can be adapted to monitor the stability of benzyl (1-methylpiperidin-3-yl)carbamate. Method development and validation are crucial for accurate results.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm and 254 nm. For higher specificity, LC-MS can be employed.[1]

  • Column Temperature: 30°C

Further Considerations

  • Impact of the Piperidine Ring: The piperidine ring in the molecule can influence its overall stability and reactivity.[3] The nitrogen atom within the piperidine ring is basic and will be protonated under acidic conditions, which can affect the electronic properties of the carbamate group.

  • Alternative Deprotection Methods: While acid-catalyzed cleavage is a common method for removing benzyl carbamate (Cbz) protecting groups, other methods such as catalytic hydrogenolysis are often milder and produce cleaner reactions.[2][4] The choice of deprotection method should be based on the functional group tolerance of the entire molecule.[4]

  • Regulatory Guidance: For drug development professionals, it is important to follow ICH guidelines for stability testing to ensure regulatory compliance.[5][6][7][8][9] These guidelines provide a framework for conducting stability studies, including forced degradation, to establish the shelf-life and storage conditions for drug substances and products.

References

  • ACS Omega. (2025, October 3). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. Retrieved from [Link]

  • PubMed. (2012, March 15). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. Retrieved from [Link]

  • Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamic acid. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2016, February 25). NMAM METHOD 5601. Retrieved from [Link]

  • PMC. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • ACS Omega. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PMC. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Retrieved from [Link]

  • PMC. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Retrieved from [Link]

Sources

Technical Support Center: Catalytic Hydrogenation of Cbz-Protected Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Cbz-Piperidine Deprotection

Executive Summary & Diagnostic Workflow

The removal of the Carboxybenzyl (Cbz/Z) group from piperidines via catalytic hydrogenation is a staple transformation in medicinal chemistry. While theoretically simple, the specific nature of the piperidine ring—a secondary amine product that is both nucleophilic and capable of coordinating to metal centers—introduces unique failure modes.

This guide moves beyond standard textbook procedures to address the three most common critical failures: Catalyst Poisoning (Stalled Reaction) , N-Methylation (Solvent-Derived Impurity) , and Dehalogenation (Over-reduction) .

Diagnostic Decision Tree

Use the following logic flow to identify your specific issue and jump to the relevant solution.

TroubleshootingFlow Start START: Reaction Analysis CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC Yes Yes CheckTLC->Yes Complete No No / Stalled CheckTLC->No Incomplete ImpurityCheck Check Impurity Profile Yes->ImpurityCheck Stalled ISSUE: Catalyst Poisoning or Amine Coordination (See Section 2) No->Stalled Mplus14 Mass = Product + 14 (N-Me)? ImpurityCheck->Mplus14 Impurity Found MminusX Mass = Product - Halogen? ImpurityCheck->MminusX Impurity Found SolventIssue ISSUE: N-Methylation (See Section 3) Mplus14->SolventIssue OverRed ISSUE: Dehalogenation (See Section 4) MminusX->OverRed

Figure 1: Diagnostic logic for identifying failure modes in Cbz-deprotection.

Issue: The Reaction is Stalled or Sluggish

Symptom: The reaction starts but stalls at 50-80% conversion, or never initiates. Adding more catalyst has diminishing returns.

Root Cause:

  • Amine Poisoning: The product (free secondary amine) coordinates strongly to the Pd surface, blocking active sites from the bulky Cbz-starting material.

  • Lewis Basic Impurities: Sulfur or nitrogen residues from previous steps (e.g., thioethers, pyridines) act as catalyst poisons.

Troubleshooting Protocol
VariableAdjustmentScientific Rationale
Catalyst Switch to Pearlman’s Catalyst (20% Pd(OH)₂/C)Pd(OH)₂ is significantly more active than Pd/C and less susceptible to minor poisoning. It generates fresh Pd(0) in situ.
Additive Add 1.0–2.0 eq. HCl or Acetic Acid Protonating the product amine (

) prevents it from coordinating to the Pd metal center, keeping active sites open [1].
Solvent Switch to Acetic Acid (Glacial)Acts as both solvent and proton source.[1] Increases solubility of the polar ammonium salt product.
Pressure Increase to 50–100 psi Higher hydrogen concentration at the catalyst surface competes more effectively with the protecting group for adsorption.
Self-Validating Experiment: The "Spike" Test

If you suspect your substrate contains a poison (e.g., residual sulfur):

  • Take a standard substrate known to work (e.g., Cbz-piperidine).

  • Add a small amount (10 mol%) of your "problematic" substrate to the standard reaction.

  • Result: If the standard reaction fails or slows drastically, your substrate contains a catalyst poison. You must repurify the starting material (recrystallization or Cu scavenger wash) before hydrogenation.

Issue: N-Methylation (The "Methanol Anomaly")[2][3]

Symptom: You observe a side product with Mass = [Expected Product] + 14. Context: This occurs almost exclusively when using Methanol (MeOH) as the solvent.

Mechanism: Many researchers are unaware that Pd/C can oxidize methanol to formaldehyde under hydrogenation conditions. The formaldehyde then undergoes reductive amination with your newly formed piperidine to form the N-Methyl impurity. This is a "Borrowing Hydrogen" mechanism [2].[2][3]

MethylationMechanism MeOH Methanol (Solvent) HCHO Formaldehyde (In situ) MeOH->HCHO Pd/C, -H2 (Oxidation) Imine Imine Intermediate HCHO->Imine + Piperidine Prod Piperidine Product (R2NH) Prod->Imine NMe N-Methyl Impurity (R2N-Me) Imine->NMe +H2, Pd/C (Reduction)

Figure 2: Mechanism of N-Methylation side reaction in Methanol.

Solution Protocol
  • Immediate Fix: Switch solvent to Ethanol (EtOH) or Isopropanol (IPA) . These alcohols are sterically bulkier and less prone to oxidation/amination under these conditions.

  • If MeOH is required (solubility): Add 1-2 equivalents of HCl or Acetic Acid .

    • Why? Reductive amination requires the free base amine to attack the aldehyde. Protonating the amine (

      
      ) completely shuts down the nucleophilic attack on formaldehyde.
      

Issue: Dehalogenation (Over-Reduction)

Symptom: Loss of Chlorine, Bromine, or Iodine atoms on the aromatic ring during Cbz removal. Context: Pd is excellent at oxidative insertion into Ar-X bonds, followed by hydride reduction.

Optimization Strategy
StrategyMethodologyPros/Cons
Catalyst Poisoning Add 0.5 eq. Diphenylsulfide or use Sulfided Pd/C Pros: Cheap. Drastically reduces Pd activity toward Ar-X bonds.Cons: Significantly slows Cbz removal; may require higher pressure/temp.
Alternative Metal Switch to Pt/C (Platinum on Carbon) Pros: Pt is generally less active for hydrogenolysis of Ar-Cl/Ar-Br bonds than Pd.Cons: Cbz removal is also slower; expensive.
Acidic Control Run in HCl/MeOH or HBr/AcOH Pros: Protonation of the aniline (if formed) or changes in the electrical double layer can sometimes inhibit dehalogenation [3].Cons: Corrosive.
Selective Catalyst Use 5% Pd/C (Unreduced) or V-doped Pd Pros: Unreduced Pd (PdO) allows for gentler initiation. Vanadium-doped catalysts are commercially available specifically for this selectivity.

Standard Operating Procedure (SOP)

This protocol is designed to be robust against the issues listed above. It defaults to conditions that prevent N-methylation and amine poisoning.

Reagents:

  • Substrate: Cbz-Piperidine (1.0 eq)

  • Catalyst: 10% Pd/C (50% wet) — Load: 10 wt% of substrate mass

  • Solvent: Ethanol (0.1 M concentration)

  • Additive: Acetic Acid (1.0 eq) — Optional, but recommended for speed

Step-by-Step Workflow:

  • Inerting (Safety Critical): Flush the reaction flask with Nitrogen or Argon.[4]

    • Warning: Dry Pd/C is pyrophoric. Never add dry catalyst to a flask containing organic solvent vapors and air.

  • Catalyst Addition:

    • Place the Pd/C catalyst into the empty, inerted flask.

    • Gently wet the catalyst with a small amount of water or toluene (if water is incompatible) to create a slurry.

  • Substrate Addition:

    • Dissolve the substrate in Ethanol.[5]

    • Add the solution carefully to the catalyst slurry.

    • Add Acetic Acid (1.0 eq).

  • Hydrogenation:

    • Balloon Method:[4][6][7][8][9][10] Evacuate the flask (vacuum) and backfill with H₂ (balloon).[4][8][9] Repeat 3 times.

    • Parr Shaker: Pressurize to 30 psi, vent, repeat 3 times. Run at 30-40 psi.

  • Monitoring:

    • Stir vigorously.[1][8] Mass transfer of H₂ into the liquid is the rate-limiting step.

    • Check LCMS at 2 hours.

  • Workup:

    • Flush vessel with Nitrogen.[4]

    • Filter through a Celite pad.[5][6] Keep the pad wet with solvent at all times to prevent the catalyst from igniting.

    • Rinse with MeOH/DCM.

    • Concentrate filtrate.[5] (Note: Product will be the Acetate salt if AcOH was used).

References

  • Catalytic Hydrogenation Tips: "Catalytic Hydrogenation Part II - Tips and Tricks." Curly Arrow, 2010.[1] Link

  • N-Methylation Mechanism: "Methanol for Hydrogenation and Methylation of Carbonyls: Advances and Challenges." Thieme Connect, 2024. Link

  • Inhibiting Dehalogenation: "Hydrogenation of halonitrobenzenes without dehalogenation."[11] Google Patents (US5068436A). Link

  • Cbz Protection/Deprotection Overview: "Cbz-Protected Amino Groups." Organic Chemistry Portal. Link

  • Pearlman's Catalyst Usage: "Defining the Qualities of High-Quality Palladium on Carbon Catalysts." National Institutes of Health (PMC), 2021. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of Benzyl (1-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 1H NMR Spectrum Analysis of Benzyl (1-methylpiperidin-3-yl)carbamate

Abstract This guide provides a technical comparative analysis of the 1H NMR characterization of Benzyl (1-methylpiperidin-3-yl)carbamate, a critical chiral building block in medicinal chemistry. Unlike standard spectral listings, this document compares the "performance" of different solvent systems (


 vs. 

) and ionization states (Free Base vs. Hydrochloride Salt) in resolving complex piperidine ring dynamics. It addresses common challenges such as rotameric broadening and signal overlap, providing a validated protocol for structural confirmation.

Introduction: The Structural Challenge

Benzyl (1-methylpiperidin-3-yl)carbamate combines a flexible, nitrogen-containing heterocycle (piperidine) with a rigid protecting group (Cbz).

  • Core Structure: 3-aminopiperidine scaffold.

  • Key Features:

    • N1-Methyl: A tertiary amine sensitive to pH and solvent polarity.

    • C3-Carbamate: A chiral center bearing a secondary amide (NH-Cbz), prone to hydrogen bonding and restricted rotation (rotamers).

Why This Comparison Matters: Standard analysis in


 often yields broad, unresolved multiplets for the piperidine ring due to rapid chair-chair interconversion and quadrupole relaxation of the nitrogen. Selecting the correct solvent system is not just about solubility; it is about spectral information content .

Comparative Analysis: Solvent & State Performance

We compare three analytical scenarios to determine the optimal method for structural validation.

Scenario A: Standard Characterization ( , 298 K)
  • Performance Profile:

    • Resolution: Moderate.

    • Key Advantage: Distinct separation of the Benzyl

      
       (singlet) and N-Methyl (singlet).
      
    • Limitation: The carbamate NH is often broad or invisible due to exchange. Ring protons (H2, H4, H5, H6) appear as overlapping multiplets in the 1.5–2.8 ppm region.

    • Rotamers: May show "shadow peaks" (minor rotamer) for the N-Methyl and Benzyl

      
       groups due to slow rotation around the carbamate C-N bond.
      
Scenario B: Hydrogen-Bonding Visualization ( , 298 K)
  • Performance Profile:

    • Resolution: High for exchangeable protons.

    • Key Advantage: The NH proton appears as a sharp doublet (coupled to H3) at ~7.2 ppm, confirming the secondary amide structure.

    • Mechanistic Insight:

      
       disrupts internal H-bonds, often sharpening the multiplets of the piperidine ring by stabilizing specific conformations.
      
    • Shift Effect: The N-Methyl signal shifts slightly downfield compared to

      
      .
      
Scenario C: Salt Formation (Acidic/ or + TFA)
  • Performance Profile:

    • Resolution: High for Ring Connectivity.

    • Mechanism: Protonation of the N1 tertiary amine locks the nitrogen inversion.

    • Key Advantage: The N-Methyl group shifts significantly downfield (

      
       ppm), moving away from the "alkane clutter." H2 and H6 protons (adjacent to 
      
      
      
      ) also shift downfield, allowing for clear integration.
    • Trade-off: Loss of NH signal (exchange with deuterium) and potential hydrolysis if left too long in strong acid.

Detailed Spectral Assignment (Consensus Data)

The following table synthesizes data from validated piperidine derivatives to provide a reference assignment for the Free Base in


.
PositionType

(ppm)
MultiplicityIntegralAssignment Logic
Aromatic CH7.30 – 7.40Multiplet5HBenzyl phenyl ring protons.
NH NH4.90 – 5.20Broad Singlet1HExchangeable; width depends on concentration/dryness.
Bn-CH2 CH25.10Singlet2HCharacteristic benzylic shift; may split if chiral influence is strong.
H-3 CH3.75 – 3.85Broad Multiplet1HDeshielded by carbamate N; width due to coupling with H2/H4.
H-2 (eq) CH2.55 – 2.65Broad Doublet1HEquatorial proton adjacent to N1; deshielded.
H-2 (ax) CH2.30 – 2.40Triplet-like1HAxial proton adjacent to N1; distinct from equatorial.
N-Me CH32.25Singlet3HDiagnostic sharp singlet; sensitive to protonation.
H-6 CH21.90 – 2.10Multiplet2HAdjacent to N1; often overlaps with H2.
H-4/H-5 CH21.50 – 1.70Multiplet4H"Hump" region; distal ring protons.

Note on Stereochemistry: For the enantiopure (R) or (S) isomer, the spectrum is identical to the racemate. However, in the presence of a Chiral Shift Reagent (e.g., Eu(hfc)3), the N-Methyl singlet will split, allowing for enantiomeric excess (ee) determination.

Experimental Protocol: The "Dual-Solvent" Validation

For rigorous drug development standards, a single solvent is insufficient. This protocol uses a primary


 scan for purity and a secondary 

exchange or

scan for structural confirmation.
Step 1: Sample Preparation (Standard)
  • Weigh 5–10 mg of Benzyl (1-methylpiperidin-3-yl)carbamate.

  • Dissolve in 0.6 mL of

    
     (99.8% D, 0.03% TMS).
    
  • Critical: Filter through a cotton plug if any cloudiness (inorganic salts) persists.

  • Equilibrate in the magnet for 5 minutes to stabilize temperature (298 K).

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): 2.0 seconds (ensure N-Me relaxation).

  • Scans (NS): 16 (sufficient for >95% purity).

  • Spectral Width: -2 to 14 ppm.

Step 3: The "Shake Test" (Validation)
  • After acquiring the standard spectrum, add 1 drop of

    
      directly to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Re-acquire the spectrum.

  • Result: The peak at ~5.0 ppm (NH) should disappear. The H-3 multiplet may sharpen due to loss of NH-CH coupling.

Visualization: Assignment Logic & Coupling Network

The following diagram illustrates the connectivity and the logical flow for assigning the spectrum using 2D NMR correlations (COSY/HSQC).

NMR_Assignment_Flow Sample Unknown Sample (Benzyl (1-methylpiperidin-3-yl)carbamate) Aromatics Aromatic Region (7.3-7.4 ppm) Integrates to 5H Sample->Aromatics Identify Benzyl Group BnCH2 Benzylic CH2 (5.1 ppm) Singlet, 2H Sample->BnCH2 Confirm Cbz Protection NMe N-Methyl (2.25 ppm) Singlet, 3H Sample->NMe Confirm N-Methylation Aromatics->BnCH2 Integral Ratio 5:2 RingProtons Ring Protons (H2, H4, H5, H6) (1.5 - 2.7 ppm) Complex Multiplets NMe->RingProtons HMBC: N-Me to C2/C6 (Advanced Check) H3 H-3 Methine (3.8 ppm) Multiplet, 1H H3->RingProtons COSY Connectivity (H3-H2, H3-H4) NH Carbamate NH (5.0 ppm) Broad, 1H NH->H3 COSY Cross-peak (Visible in DMSO)

Caption: Logical flow for structural verification. Solid lines indicate primary assignment steps; dashed lines indicate 2D NMR correlations (COSY) required for de novo assignment.

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Double Peaks (Split Singlets) Rotamers (Cbz group)Run VT-NMR (Variable Temperature) at 323 K in

to coalesce peaks.
Broad/Missing NH Chemical ExchangeUse dry

or lower temperature (273 K) in

.
N-Me Shifted to 2.8 ppm Protonation (Salt form)Treat sample with weak base (

) or report as HCl salt.
Extra peaks at 1.2/3.7 ppm Ethanol/Ether residueCheck solvent impurity tables; common in recrystallized samples.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Clayden, J., et al. (2012). Organic Chemistry (Chapter 14: NMR Spectroscopy). Oxford University Press.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1158759-12-6 (Analogous structure data). Link

Comparative Guide: Biological Activity of N-Methyl vs. N-Benzyl Piperidines

[1]

Executive Summary

The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core structure for over 12,000 biologically active compounds. A critical determinant of this scaffold's efficacy is the substituent on the nitrogen atom. This guide compares the biological activity of N-methyl versus N-benzyl piperidines, focusing on their physicochemical properties, binding mechanisms, and therapeutic applications.

While the N-methyl group provides essential basicity and solubility suitable for mimicking endogenous neurotransmitters (e.g., acetylcholine), the N-benzyl group often confers "privileged" status by enabling dual-site binding and hydrophobic interactions, significantly enhancing potency in targets like Acetylcholinesterase (AChE) and Sigma receptors.

Mechanistic Pharmacology: The Structural Divergence

The transition from an N-methyl to an N-benzyl substituent represents a shift from a sterically minimal, polar-compatible motif to a bulky, hydrophobic,


-active
Physicochemical & Binding Properties[2][3]
FeatureN-Methyl PiperidineN-Benzyl Piperidine
Steric Bulk Low (Volume ~20 ų)High (Volume ~100 ų)
Lipophilicity (LogP) Lower (Hydrophilic character retained)Higher (Enhances BBB penetration)
Electronic Effect Inductive electron donation (+I)Inductive (+I) +

-system availability
Primary Interaction Ionic bond (protonated N+ with Asp/Glu)Ionic bond +

-

stacking / Cation-

Binding Mode Orthosteric only: Fits into small active sites.Dual-Site: Can bridge orthosteric and peripheral sites.
The "Dual Binding" Phenomenon (AChE Case Study)

In Acetylcholinesterase (AChE) inhibition, the enzyme possesses a deep "gorge" with two distinct binding sites:

  • Catalytic Anionic Site (CAS): At the bottom of the gorge.

  • Peripheral Anionic Site (PAS): At the entrance.

  • N-Methyl Mechanism: N-methyl piperidines (mimicking acetylcholine) bind primarily to the CAS. They lack the length and aromaticity to interact with the PAS simultaneously.

  • N-Benzyl Mechanism: The N-benzyl group acts as a molecular anchor. While the piperidine ring binds to the CAS, the benzyl moiety extends up the gorge to interact with the PAS (specifically Trp86 and Trp286 ) via

    
    -
    
    
    stacking. This "dual binding" creates a clamp-like inhibition, exponentially increasing residence time and potency.

Comparative Biological Data[1][4]

Acetylcholinesterase (AChE) Inhibition

The following data illustrates the dramatic potency shift when moving from N-methyl to N-benzyl in Donepezil-like pharmacophores.

Table 1: AChE Inhibition Potency (IC50)

Compound ClassN-SubstituentIC50 (AChE)Mechanism of Action
Simple Piperidine N-Methyl> 10,000 nMWeak competitive inhibition at CAS only.
Donepezil Analog N-Benzyl 5.7 – 12.0 nM Dual-site binding (CAS + PAS); strong

-stacking.
Donepezil Deriv. N-Methyl~260 – 500 nMLoss of PAS interaction; reduced affinity.
Selectivity N-BenzylHigh (AChE > BuChE)1250-fold selectivity for AChE over BuChE.

Data Sources: Sugimoto et al. (J. Med. Chem), Shiraishi et al. (2005).[1]

Sigma Receptor Affinity ( vs )

Sigma-1 receptors possess a hydrophobic pocket flanking the amine binding site. N-benzyl groups exploit this pocket effectively.

Table 2: Sigma Receptor Binding Affinity (


)
Ligand ScaffoldN-Substituent

(

)

(

)
Selectivity (

)
4-Phenylpiperidine N-Methyl~100 - 300 nM> 1,000 nMModerate/Low
4-Phenylpiperidine N-Benzyl 0.41 nM 667 nM~1,600-fold
Spiro-piperidine N-Methyl3,410 nMN.D.Very Low
Spiro-piperidine N-Benzyl 1.4 nM > 800 nMHigh

Data Sources: BenchChem SAR Guides, NIH PubMed (WMS-1813 data).

Experimental Protocols

Synthesis: Reductive Amination (N-Benzylation)

This is the preferred method for synthesizing N-benzyl piperidines due to mild conditions and high yield, avoiding the over-alkylation risks of direct alkylation.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Benzaldehyde derivative (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) or NaBH4 (1.5 equiv)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) or Methanol (MeOH)

Protocol:

  • Imine Formation: Dissolve the piperidine (e.g., 4-phenylpiperidine) and benzaldehyde in DCM (0.1 M concentration). Add catalytic acetic acid (1-2 drops) to activate the carbonyl. Stir at Room Temperature (RT) for 1-2 hours under nitrogen.

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12-16h). Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

Bioassay: Ellman’s Method (AChE Inhibition)

This colorimetric assay quantifies the hydrolysis of acetylthiocholine (ATCI).

Reagents:

  • Enzyme: Acetylcholinesterase (Electrophorus electricus or Human recombinant), 0.1 U/mL.

  • Substrate: Acetylthiocholine Iodide (ATCI), 0.5 mM.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

  • Buffer: Phosphate buffer (0.1 M, pH 8.0).

Protocol:

  • Plate Setup: In a 96-well plate, add 150 µL of Phosphate Buffer.

  • Inhibitor Addition: Add 20 µL of the test compound (N-methyl or N-benzyl piperidine) at varying concentrations (dissolved in <1% DMSO).

  • Enzyme Addition: Add 20 µL of AChE solution. Incubate at 25°C for 10 minutes (Pre-incubation allows inhibitor binding).

  • Reaction Initiation: Add 10 µL of DTNB/ATCI mixture.

  • Measurement: Immediately measure absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

  • Analysis: Calculate % Inhibition =

    
    . Plot Log[Concentration] vs. % Inhibition to determine IC50.
    

Visualizations

SAR Logic: N-Substituent Decision Tree

This diagram illustrates the logical flow for selecting between Methyl and Benzyl substituents based on the target pocket architecture.

SAR_LogicTargetTarget Binding Pocket AnalysisPocket_TypePocket Architecture?Target->Pocket_TypeSmall_PolarSmall / Orthosteric Only(e.g., Muscarinic Agonist)Pocket_Type->Small_PolarCompactLarge_HydroElongated / Dual-Site(e.g., AChE, Sigma-1)Pocket_Type->Large_HydroDeep/HydrophobicMethyl_ChoiceSelect N-Methyl(Mimics Endogenous Ligand)Small_Polar->Methyl_ChoiceBenzyl_ChoiceSelect N-Benzyl(Exploits Hydrophobic/PAS Regions)Large_Hydro->Benzyl_ChoiceOutcome_MOutcome:High Solubility, Lower MWLimited Potency CeilingMethyl_Choice->Outcome_MOutcome_BOutcome:Sub-Nanomolar PotencyPi-Pi Stacking InteractionsBenzyl_Choice->Outcome_B

Caption: Decision tree for N-substituent selection based on target binding site topology.

Ellman's Assay Workflow

A step-by-step visualization of the enzymatic inhibition assay described in Section 3.2.

Ellman_WorkflowStartReagent Prep(AChE, DTNB, ATCI)IncubatePre-Incubation(Enzyme + Inhibitor)10 min @ 25°CStart->IncubateReactionInitiate Reaction(Add Substrate)Incubate->ReactionHydrolysisHydrolysis:ATCI -> ThiocholineReaction->HydrolysisColorColor Formation:Thiocholine + DTNB -> TNB (Yellow)Hydrolysis->ColorReadRead Absorbance412 nm (Kinetic)Color->Read

Caption: Workflow for the Ellman photometric assay to determine AChE inhibition kinetics.

References

  • Sugimoto, H., et al. "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (Donepezil) and related compounds." Journal of Medicinal Chemistry. Link

  • Shiraishi, T., et al. "Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate."[1] Neuropsychopharmacology. Link

  • BenchChem. "A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors."[2] BenchChem Technical Guides. Link

  • Waterhouse, R.N., et al. "First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)-methyl)piperidine in healthy humans."[3] Nuclear Medicine and Biology. Link

  • Ellman, G.L., et al. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

QC Standards Guide: Benzyl (1-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Benzyl (1-methylpiperidin-3-yl)carbamate , focusing on its application as a Quality Control (QC) standard and critical intermediate in pharmaceutical synthesis.

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and CMC Leads.[1][2]

Executive Summary: The Strategic Role of Cbz-Protection

In the development of piperidine-based therapeutics (e.g., Janus Kinase inhibitors, DPP-IV inhibitors), the control of starting material purity is paramount.[1][2] Benzyl (1-methylpiperidin-3-yl)carbamate serves two distinct, critical roles in the drug development lifecycle:

  • Stable Surrogate Standard: It acts as a robust, UV-active reference standard for the volatile and unstable 1-methylpiperidin-3-amine.[1][2]

  • Impurity Marker: It allows for the precise quantification of N-methylated impurities in Benzyl (piperidin-3-yl)carbamate intermediates, a common side-reaction byproduct that is difficult to detect without specific reference materials.[1][2]

This guide compares the performance of this Cbz-protected standard against alternative methodologies (Free Amine, Boc-analogs) and provides validated protocols for its use.[1][2]

Chemical Identity & Critical Quality Attributes (CQAs)

AttributeSpecificationTechnical Insight
Chemical Name Benzyl (1-methylpiperidin-3-yl)carbamateCbz-protected 3-amino-1-methylpiperidine.[1][2]
Molecular Formula C₁₄H₂₀N₂O₂MW: 248.32 g/mol .[1][2]
Detection UV @ 254 nmThe Benzyl chromophore allows for high-sensitivity detection, unlike Boc-analogs.[1][2]
Basicity (pKa) ~9.0 (Piperidine N)Requires buffered HPLC mobile phases to prevent peak tailing.[1][2]
State White to Off-white SolidSignificantly more stable than the oil/liquid free amine.[1][2]
Structural Context & Impurity Fate

The presence of the N-methyl group on the piperidine ring is often a "fate-determining" impurity.[1][2] If not controlled, it can carry through downstream coupling reactions, leading to methylated Drug Substance impurities that are difficult to purge.[1][2]

ImpurityFate Start Starting Material (3-Aminopyridine) Reduct Reduction Step (H2/Pt) Start->Reduct Intermed_1 3-Amino-1-methylpiperidine (Volatile/Unstable) Reduct->Intermed_1 N-Methylation Impurity_Source Impurity Source: Methylamine/Formaldehyde Impurity_Source->Reduct Side Reaction Cbz_Protect Cbz Protection (Cbz-Cl) Intermed_1->Cbz_Protect Target Target Standard: Benzyl (1-methylpiperidin-3-yl)carbamate (Stable Solid) Cbz_Protect->Target Isolation

Figure 1: Origin of the N-methyl impurity and its conversion into a stable QC standard.

Comparative Analysis: Performance vs. Alternatives

The selection of a QC standard significantly impacts analytical method robustness.[1][2] Below is a comparison of Benzyl (1-methylpiperidin-3-yl)carbamate against common alternatives.

A. vs. Free Amine (1-methylpiperidin-3-amine)

The free amine is the "actual" impurity in many processes, but it makes for a poor reference standard.[1][2]

FeatureBenzyl (Cbz) StandardFree Amine StandardVerdict
Stability High. Crystalline solid, stable at RT.[1][2]Low. Hygroscopic oil; absorbs CO₂ from air.[1][2]Cbz Wins
UV Response Strong (254 nm). Benzyl group acts as a tag.[1][2]Weak/None. Requires <210 nm or CAD/ELSD.Cbz Wins
Handling Easy to weigh and dispense.[1][2]Difficult; requires inert atmosphere.[1][2]Cbz Wins
Relevance Requires conversion factor if quantifying free amine.[1][2]Direct quantification.[1][2]Free Amine Wins

Expert Insight: Using the free amine as a standard introduces weighing errors up to 5-10% due to hygroscopicity.[1][2] Using the Cbz-derivative reduces this error to <0.5%, provided the stoichiometry of the protection step is understood.[1][2]

B. vs. Boc-Analog (tert-butyl (1-methylpiperidin-3-yl)carbamate)

Boc is a common alternative protecting group, but Cbz offers distinct analytical advantages.[1][2]

FeatureBenzyl (Cbz) StandardBoc-Analog StandardVerdict
Chromatography High Retentivity. Aromatic ring interacts with C18.[1][2]Low Retentivity. Elutes early, often in void volume.[1][2]Cbz Wins
Detection Limit LOD < 0.05%. Strong UV chromophore.LOD ~ 0.5%. Weak UV (end absorption).[1][2]Cbz Wins
Orthogonality Stable to acid; cleaved by hydrogenolysis.[1][2]Labile to acid; stable to hydrogenolysis.[1][2]Context Dependent

Experimental Protocols

Protocol A: High-Resolution HPLC Method for Impurity Profiling

This method is designed to separate the N-methyl analog (the standard) from the N-desmethyl parent (Benzyl piperidin-3-ylcarbamate).[1][2]

Principle: The basicity of the piperidine nitrogen requires a buffered mobile phase to suppress ionization or ion-pairing to achieve sharp peak shapes.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 20 mM Ammonium Phosphate Buffer, pH 7.5 (Adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Gradient Profile:

    • 0-5 min: 10% B (Isocratic hold to elute polar salts)[1][2]

    • 5-20 min: 10% → 60% B (Linear gradient)[1][2]

    • 20-25 min: 60% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: UV @ 254 nm.[1][2][4]

  • Column Temp: 30°C.

Self-Validating Check:

  • Resolution (Rs): The critical pair (N-H vs N-Methyl) should have Rs > 2.[1][2]0. The N-methyl analog typically elutes after the N-H parent due to increased hydrophobicity of the methyl group at pH 7.5.[1][2]

  • Tailing Factor: Must be < 1.5 for the N-methyl peak.[1][2] If tailing occurs, increase buffer concentration or pH.[1][2]

Protocol B: Synthesis of the Reference Standard (Lab Scale)

If the standard is not commercially available, it can be synthesized from the commercially available 1-methylpiperidin-3-amine.[1][2]

  • Dissolution: Dissolve 1.0 eq of 1-methylpiperidin-3-amine in Dichloromethane (DCM) at 0°C.

  • Base Addition: Add 1.2 eq of Triethylamine (TEA) to scavenge HCl.

  • Protection: Dropwise addition of 1.05 eq Benzyl Chloroformate (Cbz-Cl). Maintain temp < 5°C.

  • Workup: Wash with sat. NaHCO₃, then Brine.[1][2] Dry over Na₂SO₄.[1][2][3]

  • Purification: Recrystallize from EtOAc/Hexanes to achieve >99.5% HPLC purity.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct analytical method based on the stage of development.

AnalyticalWorkflow Input Sample: Reaction Mixture (Piperidine Intermediate) Decision Is UV Detection Possible? Input->Decision Path_No No (Boc/Free Amine) Decision->Path_No No Chromophore Path_Yes Yes (Cbz/Fmoc) Decision->Path_Yes Aromatic Group Present Method_CAD Method: HPLC-CAD/ELSD (Universal Detection) Path_No->Method_CAD Method_UV Method: HPLC-UV @ 254nm (High Sensitivity) Path_Yes->Method_UV Result_Impurity Quantify N-Methyl Impurity Limit: < 0.10% Method_CAD->Result_Impurity Use Free Amine Std Method_UV->Result_Impurity Use Cbz-Standard

Figure 2: Analytical Method Selection for Piperidine Carbamates.

References

  • BenchChem. (2025).[1][2][5] "(R)-Benzyl Piperidin-3-ylcarbamate in Drug Synthesis." Application Notes. Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] "Benzyl (3-methylpiperidin-3-yl)carbamate HCl Product Specification." Link

  • Greene, T.W., Wuts, P.G.M. (1999).[1][2][6] "Protective Groups in Organic Synthesis."[1][2][6] Wiley-Interscience.[1][2][6] (Referenced for Cbz vs Boc stability profiles).

  • U.S. EPA. (1995).[1][2] "Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization." Link[1][2]

  • Hohne, M., et al. (2008).[1][2] "A Protection Strategy Substantially Enhances Rate and Enantioselectivity in ω-Transaminase-Catalyzed Kinetic Resolutions."[1][2] Adv.[1][2][4] Synth. Catal. (Referenced for kinetic resolution of aminopiperidines).[1][2]

Sources

Validating chiral purity of (R)- vs (S)-Benzyl (1-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The validation of chiral purity for pharmaceutical intermediates is a critical quality attribute that directly influences the pharmacological efficacy and toxicological safety of downstream active pharmaceutical ingredients (APIs). Benzyl (1-methylpiperidin-3-yl)carbamate presents a unique analytical challenge: it combines a highly basic tertiary amine (the N-methylpiperidine ring) with a bulky, hydrogen-bonding carbamate moiety.

This guide provides an objective, deeply technical comparison of the analytical modalities used to resolve the (R)- and (S)-enantiomers of this compound, detailing the mechanistic causality behind method development and providing self-validating experimental protocols.

Molecular Profiling & Chromatographic Causality

To successfully separate the enantiomers of Benzyl (1-methylpiperidin-3-yl)carbamate, one must engineer an analytical environment that addresses its specific structural features:

  • The Chiral Recognition Mechanism: The benzyl carbamate group provides essential interaction sites—specifically, hydrogen bond donors/acceptors (via the carbamate N-H and C=O) and

    
     stacking opportunities (via the aromatic benzyl ring). Immobilized polysaccharide-based chiral stationary phases (CSPs), such as cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC), utilize these exact interactions to form transient diastereomeric complexes[1]. The spatial orientation of the C3 stereocenter dictates the thermodynamic stability of these complexes, resulting in differential elution times[2].
    
  • The Silanol Suppression Imperative: The N-methylpiperidine ring contains a basic tertiary amine. In both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), basic amines undergo deleterious secondary cation-exchange interactions with residual, unendcapped acidic silanols on the silica support of the CSP[3]. This causes severe peak tailing and resolution loss. Therefore, the addition of a basic modifier—such as 0.1% Diethylamine (DEA) in HPLC[2] or Isopropylamine in SFC[4]—is a mechanistic necessity. These additives dynamically mask the silanols, ensuring sharp, Gaussian peak shapes.

  • Detection Strategy: Unlike some primary piperidine amines that lack a chromophore and require complex pre-column derivatization for UV detection[5], the benzyl group in this molecule provides robust UV absorbance, allowing for direct, high-sensitivity detection at 210–220 nm[2].

MethodSelection Start Analyze Benzyl (1-methylpiperidin-3-yl)carbamate Prop Assess Molecular Properties: Basic 3° Amine + Carbamate Start->Prop SFC Chiral SFC (Primary Choice) Prop->SFC High throughput, Green chemistry HPLC Chiral HPLC (Secondary/Orthogonal) Prop->HPLC High resolution, Routine QC NMR qNMR with CSA (Quick Estimation) Prop->NMR No standards available

Decision matrix for selecting a chiral purity validation technique.

Comparative Analysis of Analytical Modalities

When validating the enantiomeric excess (ee) of Benzyl (1-methylpiperidin-3-yl)carbamate, laboratories typically choose between Chiral SFC, Chiral HPLC, and Quantitative NMR (qNMR).

  • Chiral SFC (Supercritical Fluid Chromatography): SFC utilizes supercritical CO₂ as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for flow rates 3–5 times higher than HPLC without exceeding system pressure limits[3]. For basic piperidine derivatives, SFC often yields superior peak efficiency and is the preferred method for high-throughput screening and preparative isolation[4].

  • Chiral HPLC (Normal Phase): While slower than SFC, Normal Phase HPLC using hexane and alcohol modifiers remains the gold standard for robust, highly reproducible Quality Control (QC) environments[2]. It provides exceptional baseline resolution, though it consumes significant volumes of hazardous organic solvents.

  • qNMR with Chiral Solvating Agents (CSA): By adding a chiral shift reagent (e.g., Pirkle's alcohol), the enantiomers form diastereomeric complexes in solution, splitting the NMR signals (typically the N-methyl singlet or benzyl protons). While useful for rapid structural confirmation without reference standards, it lacks the Limit of Detection (LOD) required for strict pharmaceutical impurity tracking.

Performance Data Comparison
ParameterChiral SFC (e.g., Chiralpak IG)Chiral HPLC (e.g., Chiralpak IC)qNMR with Chiral Solvating Agents
Primary Mechanism Supercritical CO₂ partitioningNormal Phase partitioningDiastereomeric complexation
Typical Resolution (Rs) > 2.5> 2.0N/A (Signal splitting)
Analysis Time 3 - 8 min15 - 25 min10 - 15 min
Sensitivity (LOD) ~0.05%~0.02%~1.0 - 2.0%
Solvent Consumption Low (Mostly CO₂, green)High (Hexane/Alcohols)Very Low (Deuterated solvents)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system. The following methodologies incorporate built-in system suitability checks to guarantee data trustworthiness.

Protocol 1: High-Throughput Chiral SFC Analysis

This method leverages the speed of SFC and the specific selectivity of immobilized cellulose derivatives for carbamate-containing basic amines[4],[3].

1. System Preparation:

  • Column: Chiralpak® IG (150 x 4.6 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol with 0.2% Isopropylamine (80:20 v/v). Causality Note: Isopropylamine is chosen over ammonia for its superior solubility in supercritical CO₂ and stronger silanol-masking capability for tertiary amines.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure Regulator (BPR): 120 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 215 nm.

2. Sample Preparation:

  • Dissolve the racemic reference standard and the analytical sample in Methanol to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

3. Execution & Validation:

  • Inject 5 µL of the racemic standard. Verify that the Resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    and the tailing factor is
    
    
    .
  • Inject the sample blank (Methanol) to confirm no carryover or matrix interference at the retention times of interest.

  • Inject the analytical sample in triplicate to calculate the enantiomeric excess (% ee).

Protocol 2: Robust Normal Phase Chiral HPLC Analysis

For laboratories lacking SFC infrastructure, this HPLC method provides orthogonal selectivity and extreme robustness for routine batch release[2],[1].

1. System Preparation:

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1 v/v/v). Causality Note: The 0.1% DEA is critical; omitting it will result in complete retention or extreme tailing of the piperidine analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

2. Execution & Validation:

  • Inject 10 µL of the racemic standard. The longer column length (250mm) combined with the normal phase kinetics should yield an

    
    .
    
  • Perform a Signal-to-Noise (S/N) check by injecting a 0.05% w/w solution of the undesired enantiomer to validate the Limit of Quantitation (LOQ).

Validation S1 System Suitability Resolution (Rs) > 1.5 Tailing Factor < 1.5 S2 Specificity Baseline separation of (R) and (S) enantiomers S1->S2 S3 Sensitivity Establish LOD & LOQ (S/N > 3 and 10) S2->S3 S4 Accuracy & Precision Spike recovery at 50%, 100%, 150% S3->S4

Self-validating sequence for chiral purity methods per ICH Q2(R2) guidelines.

References

  • LabRulez LCMS. Chiral Separation Using SFC and HPLC. Retrieved from: [Link]

  • ACS Publications. Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity | Journal of Medicinal Chemistry. Retrieved from:[Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from:[Link]

Sources

Benchmarking synthetic routes for 3-substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for Enantioenriched 3-Substituted Piperidines

Executive Summary

The 3-substituted piperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., Niraparib, Tiagabine). However, unlike the 2-position (accessible via asymmetric addition to imines) or the 4-position (accessible via simple reduction of symmetrical pyridines), the 3-position presents a formidable synthetic bottleneck. It requires breaking the symmetry of the pyridine ring or constructing the ring de novo with precise regiocontrol.

This guide benchmarks three distinct, field-proven methodologies to access this scaffold. We move beyond simple "textbook" reactions to evaluate modern catalytic systems that offer high enantioselectivity (>90% ee) and scalability.

Strategic Landscape: The Three Contenders

We have selected three high-impact methodologies that represent the current state-of-the-art:

  • Method A: Ir-Catalyzed Asymmetric Hydrogenation (The Scalable Standard)

    • Best for: Large-scale production of alkyl-substituted piperidines from cheap pyridine precursors.

    • Mechanism:[1][2][3][4][5][6][7] Activation of pyridine as a pyridinium salt followed by outer-sphere hydrogenation.

  • Method B: Rh-Catalyzed Asymmetric Carbometalation (The Modular Solution)

    • Best for: Medicinal chemistry library generation (SAR) where the 3-substituent (Ar/HetAr) needs to be varied late-stage.

    • Mechanism:[1][2][3][4][5][6][7] Reductive Heck-type coupling of boronic acids with dihydropyridines.

  • Method C: Chemo-Enzymatic Dearomatization (The Bio-Hybrid Frontier)

    • Best for: Green chemistry applications and substrates sensitive to transition metals or high pressure.

    • Mechanism:[1][2][3][4][5][6][7] Cascade oxidation (Amine Oxidase) and asymmetric reduction (Ene-Imine Reductase).[6][7][8][9][10]

Comparative Metrics
FeatureMethod A: Ir-Hydrogenation Method B: Rh-Carbometalation Method C: Chemo-Enzymatic
Enantioselectivity (ee) 90–98%94–99%>99%
Substrate Scope Excellent for Alkyl/ArylExcellent for Aryl/VinylSpecific (Requires screening)
Atom Economy High (H₂ gas)Moderate (Boronic acid waste)High (NADPH recycling)
Scalability High (kg scale proven)Moderate (Cost of Rh/Ligand)High (Biocatalysis scales well)
Key Reagent Cost Ir-catalyst + Chiral LigandRh-catalyst + JosiphosEnzymes (6-HDNO/EneIRED)
Operational Complexity High Pressure (20-50 bar)Standard Schlenk TechniqueBuffer/pH Control

Deep Dive: Technical Analysis & Protocols

Method A: Ir-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Based on work by Charette (JACS 2005) and Zhou (Angew.[11] Chem. 2012).[12]

The Science: Direct hydrogenation of neutral pyridines is difficult due to catalyst poisoning and high resonance energy. The breakthrough strategy involves activating the pyridine as an N-benzyl or N-iminopyridinium salt. This disrupts aromaticity and provides a handle for the catalyst. The Iridium-Phosphinooxazoline (Ir-PHOX) or Ir-MeO-Biphep complexes are the gold standard here.

Protocol (Self-Validating):

  • Activation: React 3-substituted pyridine (1.0 equiv) with benzyl bromide (1.1 equiv) in acetone at reflux to precipitate the N-benzyl pyridinium bromide. Filter and dry.

  • Catalyst Prep: In a glovebox, mix

    
     (1 mol%) and (S)-MeO-Biphep (2.2 mol%) in anhydrous CH₂Cl₂. Stir 30 min. Add 
    
    
    
    (10 mol%)—Critical Step: Iodine serves as an oxidative additive to form the active Ir(III) species.
  • Hydrogenation: Transfer the pyridinium salt and catalyst solution to an autoclave. Pressurize to 600 psi (40 bar) H₂. Stir at RT for 24 h.

  • Workup: Vent H₂. The product is the piperidinium salt. Neutralize with aqueous NaOH to isolate the free amine.

    • Validation: Check conversion via ¹H NMR (disappearance of aromatic protons). Check ee via Chiral HPLC (e.g., Chiralcel OD-H).

Method B: Rh-Catalyzed Asymmetric Carbometalation (Reductive Heck)

Based on work by Glorius (JACS 2023).

The Science: This method is "divergent." Instead of building the ring, you take a pre-formed dihydropyridine (DHP) and install the 3-substituent using an aryl boronic acid. This is powerful for SAR because you can make one batch of DHP and couple it with 20 different boronic acids.

Protocol:

  • Substrate: Start with N-Cbz-1,4-dihydropyridine (commercially available or made by NaBH₄ reduction of pyridine).

  • Reaction Assembly: In a Schlenk tube, combine:

    • Dihydropyridine (1.0 equiv)[13]

    • Aryl Boronic Acid (1.5 equiv)

    • 
       (2.5 mol%)
      
    • Ligand: (R,S)-Josiphos SL-J001 (6 mol%)

    • Base:

      
       (3.0 equiv) — Note: Fluoride base is essential for transmetallation.
      
  • Execution: Add solvent (THF/H₂O 10:1). Heat to 60°C for 16 h.

  • Mechanism Check: The reaction proceeds via a Rh-hydride insertion.[2] The Josiphos ligand controls the facial selectivity of the hydrometalation.

Method C: Chemo-Enzymatic Dearomatization

Based on work by Turner (JACS 2022).

The Science: This route mimics nature's biosynthesis. It uses an amine oxidase (6-HDNO) to oxidize a racemic tetrahydropyridine (THP) into a dihydropyridinium intermediate (DHP+). Then, an Ene-Imine Reductase (EneIRED) selectively reduces only one enantiomer of the intermediate back to the chiral piperidine.[8] This is a "deracemization" cascade.[10]

Protocol:

  • Buffer Prep: 50 mM Tris-HCl buffer (pH 7.5) containing NADP+ (1 mM) and a glucose/glucose dehydrogenase (GDH) recycling system.

  • Enzyme Loading: Add purified 6-HDNO (1 mg/mL) and EneIRED (e.g., from Pseudomonas sp., 1 mg/mL).

  • Reaction: Add racemic 3-substituted N-alkyl tetrahydropyridine (10 mM, dissolved in minimal DMSO). Incubate at 30°C with shaking (200 rpm) for 24 h.

  • Workup: Extract with MTBE.

    • Advantage:[4][14][15] The EneIRED determines the stereochemistry. Using "Series A" or "Series B" enzymes allows access to either (R) or (S) enantiomers.[6]

Visualizing the Logic

Decision Matrix: Selecting the Right Route

DecisionTree Start Start: Target 3-Substituted Piperidine Substituent What is the nature of the 3-Substituent? Start->Substituent Alkyl Alkyl Group (Me, Et, Bn) Substituent->Alkyl Aryl Aryl / Heteroaryl Group Substituent->Aryl Scale Scale of Synthesis? Alkyl->Scale Diversity Need Library Diversity? Aryl->Diversity Large >10 Grams / Process Scale->Large Small <1 Gram / Discovery Scale->Small MethodA Method A: Ir-Catalyzed Hydrogenation (High Atom Economy, Low Cost) Large->MethodA MethodC Method C: Chemo-Enzymatic (Green, High Selectivity) Small->MethodC YesDiv Yes (SAR Scanning) Diversity->YesDiv NoDiv No (Single Target) Diversity->NoDiv MethodB Method B: Rh-Catalyzed Carbometalation (Modular Boronic Acid Coupling) YesDiv->MethodB NoDiv->MethodC

Caption: Strategic decision tree for selecting the optimal synthetic route based on substituent type, scale, and library requirements.

Mechanistic Comparison: Stereodetermining Steps

Mechanism cluster_A Method A: Ir-Catalysis cluster_B Method B: Rh-Catalysis PySalt Pyridinium Salt IrH Ir-H Species (Outer Sphere) PySalt->IrH EnantioA Face-Selective Hydride Transfer IrH->EnantioA ProdA Chiral Piperidine EnantioA->ProdA DHP Dihydropyridine RhAr Rh-Ar Species (Inner Sphere) DHP->RhAr EnantioB Migratory Insertion (Carbometalation) RhAr->EnantioB ProdB 3-Aryl Piperidine EnantioB->ProdB

Caption: Mechanistic divergence: Method A relies on hydride transfer to a planar salt, while Method B relies on migratory insertion of an aryl group.

References

  • Legault, C. Y., & Charette, A. B. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Journal of the American Chemical Society.[10][16] Link

  • Tang, W. J., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. Link

  • Glorius, F., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[10][16] Link

  • Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.[6][7][8][9][10] Journal of the American Chemical Society.[10][16] Link

  • Doyle, A. G., et al. (2013). Directed Nickel-Catalyzed Negishi Cross Coupling of Alkyl Aziridines. Journal of the American Chemical Society.[10][16] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.